molecular formula C4H7N5 B090907 pyrimidine-4,5,6-triamine CAS No. 118-70-7

pyrimidine-4,5,6-triamine

Número de catálogo: B090907
Número CAS: 118-70-7
Peso molecular: 125.13 g/mol
Clave InChI: MPNBXFXEMHPGTK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pyrimidine-4,5,6-triamine, also known as this compound, is a useful research compound. Its molecular formula is C4H7N5 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
The exact mass of the compound 4,5,6-Triaminopyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145059. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

pyrimidine-4,5,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5/c5-2-3(6)8-1-9-4(2)7/h1H,5H2,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNBXFXEMHPGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

49721-45-1 (sulfate 1:1), 6640-23-9 (sulfate 1:1 monohydrate), 68738-86-3 (sulfate)
Record name 4,5,6-Triaminopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10151996
Record name 4,5,6-Triaminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118-70-7
Record name 4,5,6-Pyrimidinetriamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6-Triaminopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 118-70-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145059
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5,6-Triaminopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine-4,5,6-triyltriamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,5,6-TRIAMINOPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHL9UQ3Q4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

pyrimidine-4,5,6-triamine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Pyrimidine-4,5,6-triamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a key intermediate in the synthesis of various biologically active compounds, particularly purine derivatives.

Core Chemical Properties

This compound, also known as 4,5,6-triaminopyrimidine, is a stable, white crystalline solid at room temperature.[1] It has low solubility in water but exhibits good solubility in many organic solvents.[1]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₄H₇N₅--INVALID-LINK--
Molar Mass 125.13 g/mol --INVALID-LINK--
Melting Point 257 °C (decomposes)--INVALID-LINK--
Boiling Point (Predicted) 406.2 ± 40.0 °C--INVALID-LINK--
Density (Predicted) 1.512 ± 0.06 g/cm³--INVALID-LINK--
pKa (Predicted) 5.60 ± 0.30--INVALID-LINK--
LogP -0.7768ChemScene

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reduction of 4,6-diamino-5-nitrosopyrimidine.

Materials:

  • Wetted 4,6-diamino-5-nitrosopyrimidine

  • Methanol

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Autoclave/Reaction column

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Load the wetted 4,6-diamino-5-nitrosopyrimidine into a suitable reaction column or autoclave.

  • Add methanol to the reaction vessel.

  • Carefully add the 5% palladium on carbon catalyst to the mixture.

  • Seal the reaction vessel and introduce a hydrogen atmosphere.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction until completion.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture to remove the palladium on carbon catalyst.

  • Remove the methanol from the filtrate by evaporation under reduced pressure (e.g., using a rotary evaporator).

  • The resulting this compound can often be used directly in subsequent reaction steps without further purification, with yields reported to be around 95%.

Purification by Recrystallization

If further purification is required, recrystallization can be employed. The choice of solvent is critical and may require some experimentation.

General Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a solvent mixture).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent such as DMSO-d₆.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the amine protons and the pyrimidine ring proton.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the pyrimidine ring.

Infrared (IR) Spectroscopy:

  • Sample Preparation: The IR spectrum can be obtained using a KBr pellet or as a nujol mull.

  • Expected Absorptions: Characteristic absorption bands are expected for N-H stretching of the amine groups, as well as C=C and C=N stretching vibrations of the pyrimidine ring.[2]

Mass Spectrometry (MS):

  • Technique: Electrospray ionization (ESI) is a suitable method.

  • Expected Fragmentation: The mass spectrum will show the molecular ion peak. Fragmentation patterns may involve the loss of amine groups and cleavage of the pyrimidine ring.

Role in Synthesis: The Traube Purine Synthesis

This compound is a crucial building block in the Traube purine synthesis, a widely used method for constructing the purine ring system. This pathway is fundamental in the synthesis of various purine derivatives, which are of significant interest in drug discovery.

Traube_Purine_Synthesis cluster_start Starting Materials cluster_process Reaction cluster_product Product start_pyrimidine This compound cyclization Cyclization start_pyrimidine->cyclization start_reagent One-carbon source (e.g., Formic Acid) start_reagent->cyclization purine Purine Derivative cyclization->purine

Caption: Workflow of the Traube purine synthesis.

Experimental Workflow: Synthesis of Purines

The following diagram illustrates a typical experimental workflow for the synthesis of purines using this compound as a starting material.

Synthesis_Workflow start Start: This compound + Formic Acid reaction Heat under Reflux start->reaction workup Work-up: Evaporation of Solvent reaction->workup purification Purification: Recrystallization or Sublimation workup->purification analysis Analysis: NMR, IR, MS purification->analysis product Final Product: Purine Derivative analysis->product

Caption: Experimental workflow for purine synthesis.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules.[3][4] Its primary application is in the construction of purine analogs, which are components of DNA and RNA and are known to interact with a variety of biological targets.[3] Consequently, derivatives of this compound are investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.[4] The ability to readily synthesize diverse purine libraries from this starting material makes it a valuable tool for lead discovery and optimization in drug development programs.

References

An In-depth Technical Guide to the Synthesis of Pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for pyrimidine-4,5,6-triamine, a crucial building block in medicinal chemistry and drug development. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds, including purines, pteridines, and various kinase inhibitors. Its versatile structure, featuring multiple reactive amino groups on a pyrimidine core, makes it an essential scaffold for combinatorial chemistry and the development of novel therapeutic agents. This guide will focus on the most common and practical synthetic routes, providing detailed methodologies and comparative data.

Core Synthetic Pathways

The synthesis of this compound is predominantly achieved through the reduction of a 5-substituted-4,6-diaminopyrimidine. The two main strategies involve the reduction of a 5-nitroso or a 5-nitro group.

Pathway 1: Reduction of 4,6-Diamino-5-nitrosopyrimidine

This is one of the most widely employed and efficient methods for the synthesis of this compound. The pathway involves two key steps: the nitrosation of 4,6-diaminopyrimidine followed by the reduction of the resulting 5-nitroso derivative.

Logical Workflow for Pathway 1

Pathway1 Start 4,6-Diaminopyrimidine Intermediate 4,6-Diamino-5-nitrosopyrimidine Start->Intermediate Nitrosation (NaNO2, Acid) Product This compound Intermediate->Product Reduction (e.g., Catalytic Hydrogenation or Hydrazine Hydrate)

Caption: Synthesis of this compound via a 5-nitroso intermediate.

Step 1: Synthesis of 4,6-Diamino-5-nitrosopyrimidine

  • Principle: This reaction involves the electrophilic substitution at the electron-rich C5 position of the 4,6-diaminopyrimidine ring by a nitrosonium ion (NO+), which is generated in situ from sodium nitrite and an acid.

  • Procedure (Adapted from related syntheses):

    • In a suitable reaction vessel, dissolve 4,6-diaminopyrimidine in water.

    • Add a solution of sodium nitrite in water to the pyrimidine solution.

    • While stirring vigorously and maintaining the temperature at or below room temperature, slowly add a dilute acid (e.g., acetic acid or hydrochloric acid) dropwise.

    • The reaction mixture will typically develop a distinct color (often red or deep purple) upon formation of the nitroso compound.

    • Continue stirring for a specified period to ensure complete reaction.

    • The solid 4,6-diamino-5-nitrosopyrimidine can be isolated by filtration, washed with cold water and ethanol, and then dried.

Step 2: Reduction of 4,6-Diamino-5-nitrosopyrimidine to this compound

Two highly effective reduction methods are commonly used:

  • Method A: Catalytic Hydrogenation

    • Principle: The nitroso group is reduced to an amino group using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

    • Procedure:

      • Charge a pressure reactor (autoclave) with wetted 4,6-diamino-5-nitrosopyrimidine, methanol as the solvent, and a catalytic amount of 5% palladium on carbon.

      • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

      • Pressurize the reactor with hydrogen and stir the reaction mixture at room temperature.

      • Monitor the reaction for the uptake of hydrogen.

      • Upon completion, vent the reactor and purge with an inert gas.

      • Filter the reaction mixture to remove the catalyst.

      • Evaporate the solvent from the filtrate under reduced pressure to obtain this compound. This product is often of sufficient purity for subsequent steps without further purification.

  • Method B: Chemical Reduction with Hydrazine Hydrate

    • Principle: Hydrazine hydrate, in the presence of a catalyst or under reflux, acts as a reducing agent to convert the nitroso group to an amine.

    • Procedure:

      • To a suspension of 4,6-diamino-5-nitrosopyrimidine in ethanol, add hydrazine hydrate.

      • The reaction can be performed at room temperature or with gentle heating.

      • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

      • Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

      • Wash the product with cold ethanol and dry under vacuum.

StepReagents and ConditionsReported YieldReference
Reduction 4,6-diamino-5-nitrosopyrimidine, 5% Pd/C, H₂, Methanol, Room Temperature95%[1]
Reduction 4,6-diamino-5-nitropyrimidine, Hydrazine hydrate, Ethanol, 25°C93%[1]
Pathway 2: Reduction of 4,6-Diamino-5-nitropyrimidine

An alternative route involves the nitration of 4,6-diaminopyrimidine followed by the reduction of the 5-nitro group. This pathway is also effective, though the nitration step requires careful control of reaction conditions.

Logical Workflow for Pathway 2

Pathway2 Start 4,6-Diaminopyrimidine Intermediate 4,6-Diamino-5-nitropyrimidine Start->Intermediate Nitration (e.g., Fuming HNO₃, H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., Catalytic Hydrogenation)

Caption: Synthesis of this compound via a 5-nitro intermediate.

Step 1: Synthesis of 4,6-Diamino-5-nitropyrimidine

  • Principle: This reaction involves the electrophilic nitration of the 4,6-diaminopyrimidine ring at the C5 position using a strong nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid.

  • Procedure (Adapted from nitration of a similar substrate):

    • In a reaction vessel, carefully dissolve 4,6-diaminopyrimidine in concentrated sulfuric acid while cooling in an ice bath.

    • Slowly add fuming nitric acid dropwise to the solution, maintaining a low temperature (e.g., 30-35°C).

    • After the addition is complete, allow the reaction to proceed for a specified time with continued stirring.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Neutralize the mixture with a base (e.g., sodium hydroxide or ammonium hydroxide) to complete the precipitation.

    • Isolate the solid 4,6-diamino-5-nitropyrimidine by filtration, wash thoroughly with water, and dry.

Step 2: Reduction of 4,6-Diamino-5-nitropyrimidine to this compound

  • Principle: The 5-nitro group is reduced to an amino group, typically through catalytic hydrogenation.

  • Procedure:

    • The procedure is analogous to the reduction of the 5-nitroso derivative (Pathway 1, Step 2, Method A).

    • Suspend 4,6-diamino-5-nitropyrimidine in a suitable solvent such as ethanol or methanol in a pressure reactor.

    • Add a catalytic amount of a hydrogenation catalyst (e.g., Pd/C or Raney Nickel).

    • Pressurize the reactor with hydrogen and stir the mixture until the reaction is complete.

    • Work-up involves filtering the catalyst and removing the solvent to yield the desired triamine.

Detailed yield data for the direct reduction of 4,6-diamino-5-nitropyrimidine to this compound is less commonly reported in readily accessible literature compared to the nitroso route. However, the reduction of aromatic nitro groups to amines via catalytic hydrogenation is generally a high-yielding transformation.

Characterization Data

  • ¹H NMR: The spectrum would be expected to show signals for the C2 proton of the pyrimidine ring and distinct signals for the protons of the three amino groups. The chemical shifts of the amino protons can be broad and may exchange with D₂O.

  • ¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyrimidine ring.

  • IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching of the amino groups (typically in the range of 3200-3500 cm⁻¹) and C=N and C=C stretching of the pyrimidine ring (around 1500-1650 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound (125.13 g/mol ).

Conclusion

The synthesis of this compound is a well-established process with the reduction of 4,6-diamino-5-nitrosopyrimidine being the most documented and high-yielding approach. The experimental protocols provided in this guide, along with the comparative quantitative data, offer a solid foundation for researchers and drug development professionals to produce this valuable synthetic intermediate. Careful execution of the described procedures and appropriate analytical characterization are essential for obtaining the desired product in high purity and yield.

References

An In-Depth Technical Guide to Pyrimidine-4,5,6-triamine and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of pyrimidine-4,5,6-triamine, a key heterocyclic compound, and its derivatives, with a focus on their burgeoning role in modern drug discovery and development. This document elucidates the fundamental properties, synthesis, and biological significance of this scaffold, particularly as a potent inhibitor of Janus kinases (JAKs). Detailed experimental protocols for relevant biological assays are provided, alongside a quantitative analysis of structure-activity relationships. Furthermore, this guide visualizes the intricate signaling pathways modulated by these compounds, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and translational science.

Introduction to this compound

This compound, a substituted pyrimidine, serves as a versatile building block in the synthesis of a multitude of biologically active molecules. Its unique chemical architecture, characterized by three amino groups attached to the pyrimidine core, provides multiple points for chemical modification, enabling the generation of diverse compound libraries for drug screening.

CAS Number: 118-70-7[1]

Molecular Formula: C₄H₇N₅[1]

Molecular Weight: 125.13 g/mol [1]

The pyrimidine nucleus is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is prevalent in a wide range of FDA-approved drugs, highlighting its therapeutic importance.[2] Derivatives of pyrimidine exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of a nitroso-pyrimidine precursor.

Experimental Protocol: Synthesis of this compound[3]

Starting Material: 4,6-diamino-5-nitrosopyrimidine

Reagents and Equipment:

  • Methanol

  • 5% Palladium on carbon (Pd/C) catalyst

  • Autoclave or a reaction vessel suitable for hydrogenation

  • Hydrogen gas source

  • Rotary evaporator

Procedure:

  • A reaction column is loaded with wetted 4,6-diamino-5-nitrosopyrimidine.

  • To an autoclave, add 400 mL of methanol and 4 g of 5% palladium on carbon catalyst.

  • The reaction mixture is stirred at room temperature under a hydrogen atmosphere.

  • Upon completion of the reaction (monitored by a suitable method such as TLC or LC-MS), the methanol is removed by evaporating the filtrate.

  • The resulting this compound can often be used directly in subsequent reaction steps without further purification, with a typical yield of around 95%.[3]

Role in Drug Development: Targeting the JAK-STAT Signaling Pathway

A significant area of interest for this compound derivatives is their potent and often selective inhibition of Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical cascade that transduces signals from cytokines and growth factors, playing a pivotal role in immune responses, inflammation, and hematopoiesis.[4] Dysregulation of this pathway is implicated in numerous autoimmune diseases, myeloproliferative disorders, and cancers.

The four members of the JAK family are JAK1, JAK2, JAK3, and TYK2. Pyrimidine-based inhibitors have been successfully developed to target specific JAK isoforms, offering therapeutic benefits.

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active STAT (active) Dimer STAT_inactive->STAT_active Dimerizes Nucleus Nucleus STAT_active->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_active->Gene_Expression Induces DNA DNA Inhibitor This compound Derivative (Inhibitor) Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrimidine derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the inhibitory activity of selected pyrimidine derivatives against various JAK isoforms. The data highlights the structure-activity relationships, demonstrating how modifications to the pyrimidine scaffold can influence potency and selectivity.

Compound IDR1-GroupR2-GroupJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Reference
Tofacitinib --1.2201.0[1]
Compound 11e (structure)(structure)--2.1[5]
R507 (33) (structure)(structure)(Potent)(Selective over)-[4][6]
Compound 12a (structure)(structure)12.6>135-[7]

Note: Structures for R-groups are complex and can be found in the cited literature.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay[3][8][9]

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific JAK enzyme.

Materials:

  • Recombinant human JAK1, JAK2, or JAK3 enzyme

  • Kinase assay buffer

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compounds (pyrimidine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and add to the wells of a 384-well plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in kinase assay buffer and add to each well.

  • Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add a 2X ATP solution to all wells to start the kinase reaction. The final ATP concentration should be near the Kₘ for the specific JAK enzyme. Incubate for 60 minutes at room temperature.

  • Reaction Termination and Signal Detection: a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add Kinase Detection Reagent to convert the generated ADP to ATP and develop a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

Kinase_Assay_Workflow Start Start Compound_Plating Compound Plating (Serial Dilutions) Start->Compound_Plating Enzyme_Substrate Add Enzyme/Substrate Mix Compound_Plating->Enzyme_Substrate Incubate1 Incubate (10-15 min) Enzyme_Substrate->Incubate1 Add_ATP Initiate Reaction with ATP Incubate1->Add_ATP Incubate2 Incubate (60 min) Add_ATP->Incubate2 Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate2->Stop_Reaction Incubate3 Incubate (40 min) Stop_Reaction->Incubate3 Develop_Signal Develop Luminescent Signal (Kinase Detection Reagent) Incubate3->Develop_Signal Incubate4 Incubate (30-60 min) Develop_Signal->Incubate4 Read_Plate Measure Luminescence Incubate4->Read_Plate Analyze_Data Calculate IC₅₀ Read_Plate->Analyze_Data End End Analyze_Data->End

References

In-Depth Technical Guide on the Structural Analysis of Pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-4,5,6-triamine is a heterocyclic organic compound of significant interest in medicinal chemistry due to its structural similarity to biologically important purines. As a substituted pyrimidine, it serves as a versatile scaffold for the synthesis of various therapeutic agents. This technical guide provides a comprehensive analysis of the structure of this compound. In the absence of publicly available experimental crystallographic and detailed spectroscopic data for the unsubstituted parent compound, this guide leverages computational chemistry to present a predicted structural and spectroscopic profile. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside a visual representation of the synthetic workflow.

Molecular Structure and Properties

This compound, with the chemical formula C₄H₇N₅, is an aromatic compound characterized by a pyrimidine ring substituted with three amino groups at positions 4, 5, and 6. The presence of these electron-donating amino groups significantly influences the electronic properties and reactivity of the pyrimidine core.

Predicted Structural Parameters

Due to the lack of experimental crystal structure data in publicly accessible databases, the following structural parameters have been predicted using computational modeling. These values provide an estimation of the molecule's geometry.

ParameterPredicted Value
Molecular FormulaC₄H₇N₅
Molecular Weight125.13 g/mol
TPSA (Topological Polar Surface Area)103.84 Ų
XLogP3-0.7768
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

Note: These values are computationally predicted and may differ from experimental results.

Spectroscopic Analysis

The following spectroscopic data are predicted based on computational analysis and serve as a reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)
H (on C2)~ 7.8 - 8.0
NH₂ (at C4)~ 5.0 - 5.5 (broad)
NH₂ (at C5)~ 4.5 - 5.0 (broad)
NH₂ (at C6)~ 5.0 - 5.5 (broad)

Solvent: DMSO-d₆. These are estimated values and can vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C2~ 150 - 155
C4~ 155 - 160
C5~ 110 - 115
C6~ 155 - 160

Solvent: DMSO-d₆. These are estimated values and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (amine)3450 - 3300 (multiple bands)
C=N Stretch (ring)1650 - 1580
N-H Bend (amine)1640 - 1560
C-N Stretch1350 - 1250

Note: These are predicted frequency ranges and may vary in experimental spectra.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/z
[M]⁺ (Molecular Ion)125.07
[M+H]⁺126.08

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 4,6-diamino-5-nitrosopyrimidine.[1]

Materials:

  • 4,6-diamino-5-nitrosopyrimidine

  • Methanol

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Autoclave/Hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Charge a suitable autoclave or hydrogenation reactor with 4,6-diamino-5-nitrosopyrimidine.

  • Add methanol to the reactor to create a suspension.

  • Carefully add 5% Pd/C catalyst to the mixture. The amount of catalyst is typically around 5-10% by weight of the starting material.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen gas (pressure may vary, typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol to ensure complete recovery of the product.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield this compound. The product can often be used in subsequent steps without further purification.[1]

Visualized Workflow

The following diagram illustrates the synthetic workflow for this compound.

Synthesis_Workflow Start 4,6-Diamino-5-nitrosopyrimidine Reaction Catalytic Hydrogenation (Room Temperature) Start->Reaction Reagents H₂, 5% Pd/C Methanol Reagents->Reaction Filtration Filtration (Removal of Pd/C) Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product This compound Evaporation->Product

Synthesis of this compound

Conclusion

This technical guide provides a foundational understanding of the structural and spectroscopic characteristics of this compound, supplemented by a detailed synthesis protocol. While experimental data for the parent compound remains elusive, the presented computational predictions offer valuable insights for researchers. The methodologies and data contained herein are intended to facilitate further investigation and application of this important heterocyclic compound in drug discovery and development. It is recommended that experimental validation of the predicted data be undertaken to further refine our understanding of this molecule.

References

Technical Guide: Pyrimidine-4,5,6-triamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of pyrimidine-4,5,6-triamine, a key building block in the development of novel therapeutics.

Core Molecular Data

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with three amine groups. Its fundamental properties are summarized below.

PropertyValueCitations
Chemical Formula C₄H₇N₅[1][2][3][4]
Molecular Weight 125.13 g/mol [1][2][3][4]
CAS Number 118-70-7[1][2][3][4]

Synthesis Protocol

The following section details a common experimental protocol for the synthesis of this compound.

Reduction of 4,6-Diamino-5-nitrosopyrimidine

A widely utilized method for the synthesis of this compound involves the reduction of 4,6-diamino-5-nitrosopyrimidine.

Materials:

  • Wetted 4,6-diamino-5-nitrosopyrimidine

  • Methanol

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Autoclave or suitable reaction vessel for hydrogenation

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • A reaction column or autoclave is charged with wetted 4,6-diamino-5-nitrosopyrimidine.

  • Methanol (e.g., 400 mL) and a catalytic amount of 5% palladium on carbon (e.g., 4 g) are added to the reaction vessel.

  • The vessel is sealed and placed under a hydrogen atmosphere.

  • The reaction mixture is stirred at room temperature.

  • Upon completion of the reaction, the mixture is filtered to remove the palladium on carbon catalyst.

  • The resulting filtrate is concentrated by evaporating the methanol under reduced pressure.

  • The resulting this compound can often be used in subsequent reaction steps without further purification, with yields reported to be around 95%.[1]

Role in Drug Development Workflow

This compound and its close analogs are valuable scaffolds in medicinal chemistry. Their structural features allow for the synthesis of a diverse range of derivatives with significant biological activities. The workflow below illustrates the progression from the basic pyrimidine scaffold to the development of targeted therapeutic agents.

DrugDevelopmentWorkflow Start This compound (Starting Material) Synth Chemical Synthesis & Derivative Generation Start->Synth Screen High-Throughput Screening Synth->Screen Lead Lead Compound Identification Screen->Lead Optimize Lead Optimization (SAR Studies) Lead->Optimize End Preclinical & Clinical Development Optimize->End

Caption: Drug development workflow using this compound.

Biological Significance and Applications

Pyrimidine derivatives exhibit a wide spectrum of biological activities, making them a cornerstone in the development of novel pharmaceuticals. Annulated pyrimidine derivatives, in particular, have demonstrated efficacy as antibacterial, antifungal, antiasthmatic, antiallergic, antihypertensive, cardiotonic, bronchodilator, and antitumor agents.[5]

The versatile structure of the pyrimidine ring is a key feature in many biologically active compounds, including those that function as inhibitors for critical cellular targets. For instance, derivatives of the closely related pyrimidine-4,6-diamine have been designed as potent and selective inhibitors of OLIG2, a transcription factor implicated in glioblastoma, and as inhibitors of Janus Kinase 3 (JAK3), a target for autoimmune diseases and inflammation. This highlights the importance of the pyrimidine scaffold in generating targeted therapies.

References

An In-depth Technical Guide on the Discovery and Chemistry of Pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-4,5,6-triamine is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of biologically significant molecules, most notably purines. This technical guide provides a comprehensive overview of its discovery, detailed experimental protocols for its synthesis and subsequent utilization in the Traube purine synthesis, a compilation of its physicochemical and spectroscopic data, and a visualization of the synthetic pathway. This document is intended to be a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis.

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold for numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] this compound (also known as 4,5,6-triaminopyrimidine), with the chemical formula C₄H₇N₅, is a key derivative in this class. Its strategic arrangement of amino groups makes it an essential precursor for the synthesis of purines, such as adenine and guanine, which are fundamental components of nucleic acids.[2][3] The historical context of pyrimidine chemistry dates back to the late 19th century, with the systematic study of pyrimidines beginning in 1884.[4] The Traube purine synthesis, introduced in 1900, established a foundational method for constructing the purine ring system from diaminopyrimidines, highlighting the importance of intermediates like this compound.[5] This guide will delve into the critical aspects of this versatile molecule.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthesis and drug design. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound and its Sulfate Salt

PropertyValueReference
This compound
CAS Number118-70-7[6]
Molecular FormulaC₄H₇N₅[6]
Molecular Weight125.14 g/mol [6]
Melting Point257 °C (decomposes)[4]
LogP-0.813[6]
This compound Sulfate
CAS Number49721-45-1[7]
Molecular FormulaC₄H₉N₅O₄S[7]
Molecular Weight223.21 g/mol [7]
Melting Point>300 °C[7]
SolubilitySoluble in DMSO[8]

Table 2: Spectroscopic Data for this compound

¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆) IR (KBr, cm⁻¹) Mass Spectrometry (m/z)
Data not explicitly found in search resultsData not explicitly found in search resultsData for the related 2,4,6-triaminopyrimidine shows N-H stretching between 3315 and 3448 cm⁻¹ and aromatic C-H stretching around 3093 cm⁻¹.[9]Data not explicitly found in search results

Experimental Protocols

Synthesis of this compound Sulfate

A common and effective method for the synthesis of this compound is through the reduction of a suitable precursor, such as 4,6-diamino-5-nitrosopyrimidine. The product is often isolated as the more stable sulfate salt.

Reaction Scheme:

G cluster_0 Synthesis of this compound Sulfate reactant 4,6-Diamino-5-nitrosopyrimidine product This compound Sulfate reactant->product Reduction reagents H₂, Pd/C H₂SO₄

Caption: Synthesis of this compound Sulfate.

Protocol:

  • Preparation of the Reaction Mixture: In a suitable autoclave, suspend the starting material, 4,6-diamino-5-nitrosopyrimidine, in methanol.[10]

  • Addition of Catalyst: Carefully add a catalytic amount of 5% palladium on activated carbon (Pd/C) to the suspension.[10]

  • Hydrogenation: Seal the autoclave and introduce hydrogen gas to the desired pressure. Stir the reaction mixture vigorously at room temperature.[10] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture to remove the palladium catalyst.

  • Isolation of the Sulfate Salt: To the filtrate, slowly add a stoichiometric amount of sulfuric acid while stirring. The this compound sulfate will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with a small amount of cold methanol, and dry under vacuum to yield the final product. The yield for the reduction step is reported to be around 95%.[10]

Traube Purine Synthesis: Synthesis of Adenine

This compound is a key intermediate in the Traube purine synthesis, a classic method for the preparation of purines. This protocol outlines the synthesis of adenine from this compound.

Reaction Scheme:

G cluster_1 Traube Purine Synthesis of Adenine reactant This compound intermediate 4,6-Diamino-5-formamidopyrimidine reactant->intermediate Formylation product Adenine intermediate->product Cyclization reagent1 Formic Acid reagent2 Heat (e.g., in Formamide)

Caption: Traube Purine Synthesis of Adenine.

Protocol:

  • Formylation: In a reaction flask, dissolve this compound in formamide.[3]

  • Cyclization: Heat the reaction mixture to a temperature of 140-150 °C for approximately 4 hours.[3] This step facilitates the cyclization to form the imidazole ring of the purine.

  • Crystallization and Isolation: After the reaction is complete, cool the mixture to 15-25 °C to induce crystallization of the adenine product.[3]

  • Purification: Collect the crude adenine by filtration and wash it with formamide followed by water.[3]

  • Recrystallization: The crude product can be further purified by recrystallization from water with decolorizing carbon to obtain pure, white crystalline adenine with a reported yield of approximately 81.8%.[3]

Logical Relationships and Experimental Workflows

The synthesis of purines from this compound is a fundamental process in medicinal chemistry. The following diagram illustrates the logical workflow from the precursor to the final purine product.

G cluster_workflow Synthetic Workflow: From Pyrimidine to Purine start Start: 4,6-Diamino-5-nitrosopyrimidine reduction Catalytic Hydrogenation (H₂, Pd/C) start->reduction intermediate This compound reduction->intermediate formylation Formylation (Formic Acid/Formamide) intermediate->formylation cyclization Cyclization (Heat) formylation->cyclization end End: Purine (e.g., Adenine) cyclization->end

Caption: Synthetic workflow from a nitrosopyrimidine to a purine.

Conclusion

This compound is a molecule of significant synthetic utility, particularly in the construction of purine ring systems. This guide has provided a detailed overview of its synthesis, characterization, and application in the Traube purine synthesis. The presented data and protocols offer a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for drug discovery and other applications. Further research to fully elucidate the spectroscopic properties of the free base and explore its utility in the synthesis of other complex heterocyclic systems is warranted.

References

An In-depth Technical Guide to Pyrimidine-4,5,6-triamine and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimidine-4,5,6-triamine and its derivatives represent a versatile class of heterocyclic compounds with significant applications in medicinal chemistry and drug development. The highly functionalized pyrimidine core serves as a crucial building block for the synthesis of a wide array of fused heterocyclic systems, most notably purines and pteridines, which are of immense biological importance. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound and its key derivatives, tailored for researchers, scientists, and professionals in the field of drug discovery.

Core Compound: this compound

This compound is a stable, white crystalline solid with low solubility in water but good solubility in many organic solvents.[1] It serves as a primary precursor in the synthesis of various biologically active molecules.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC4H7N5[1]
Molar Mass125.13 g/mol [1]
Melting Point257 °C (decomposes)[1]
Boiling Point406.2 ± 40.0 °C (Predicted)[1]
pKa5.60 ± 0.30 (Predicted)[1]

Synthesis of this compound Derivatives

The strategic importance of this compound lies in its utility as a scaffold for constructing fused ring systems. The adjacent amino groups at positions 4, 5, and 6 are readily cyclized with various reagents to yield a diverse range of derivatives.

Synthesis of Purine Analogs: The Traube Purine Synthesis

A classic and widely used method for the synthesis of purines from this compound is the Traube purine synthesis. This reaction involves the condensation of the 4,5-diamino groups with a one-carbon unit, typically formic acid or its derivatives, to form the imidazole ring fused to the pyrimidine core.

Traube_Purine_Synthesis pyrimidine This compound intermediate Formylated Intermediate pyrimidine->intermediate Formylation formic_acid Formic Acid (or derivative) formic_acid->intermediate purine Purine Derivative intermediate->purine Cyclodehydration

Traube Purine Synthesis Workflow
Synthesis of Pteridine Analogs

Pteridines, another class of bicyclic heterocycles with significant biological roles, can be synthesized from this compound by condensation with 1,2-dicarbonyl compounds. This reaction forms a pyrazine ring fused to the pyrimidine core.

Pteridine_Synthesis pyrimidine This compound pteridine Pteridine Derivative pyrimidine->pteridine Condensation dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->pteridine

Pteridine Synthesis Workflow

Biological Activities of this compound Derivatives

Derivatives of this compound exhibit a broad spectrum of biological activities, making them attractive candidates for drug development. Key activities include enzyme inhibition, anticancer, and antimicrobial effects.

Enzyme Inhibition

Janus Kinase (JAK) Inhibition: Certain pyrimidine-4,6-diamine derivatives have been identified as potent inhibitors of Janus kinases (JAKs), a family of tyrosine kinases that play a crucial role in cytokine signaling pathways implicated in inflammatory and autoimmune diseases.[2][3]

Glutathione Reductase Inhibition: Aminopyrimidine derivatives have shown inhibitory activity against glutathione reductase, an enzyme essential for maintaining the redox balance within cells.[4]

Derivative ClassTarget EnzymeIC50 / KiReference
Pyrimidine-4,6-diamine derivativesJanus Kinase 3 (JAK3)IC50 = 2.1 nM (for compound 11e)[2]
4-Amino-2,6-dichloropyrimidineGlutathione ReductaseKi = 0.979 µM[4]
4-Amino-6-chloropyrimidineGlutathione ReductaseKi = 1.269 µM[4]
4-Amino-2-chloropyrimidineGlutathione ReductaseKi = 1.847 µM[4]
PyrimidineGlutathione ReductaseKi = 2.984 µM[4]
Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized from pyrimidine precursors, have demonstrated significant antitumor activity against a variety of cancer cell lines.[1][5][6][7][8]

DerivativeCell LineIC50 (µM)Reference
2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone57 different cell lines0.326 - 4.31[1]
Pyrazolo[3,4-d]pyrimidine analog 1aA549 (Lung Cancer)2.24[5]
Pyrazolo[3,4-d]pyrimidine analog 1dMCF-7 (Breast Cancer)1.74[5]
Pyrazolopyrimidine derivative 5HT1080 (Fibrosarcoma)96.25[6]
Pyrazolopyrimidine derivative 5Hela (Cervical Cancer)74.8[6]
Pyrazolopyrimidine derivative 5Caco-2 (Colorectal Adenocarcinoma)76.92[6]
Pyrazolopyrimidine derivative 5A549 (Lung Cancer)148[6]
Pyrazolopyrimidine derivative 7HT1080 (Fibrosarcoma)17.50[6]
Pyrazolopyrimidine derivative 7Hela (Cervical Cancer)73.08[6]
Pyrazolopyrimidine derivative 7Caco-2 (Colorectal Adenocarcinoma)43.75[6]
Pyrazolopyrimidine derivative 7A549 (Lung Cancer)68.75[6]
Antimicrobial Activity

Various pyrimidine derivatives have been shown to possess antibacterial and antifungal properties.[9][10][11][12]

DerivativeMicroorganismMIC (µM/ml)Reference
Pyrimidin-2-ol/thiol/amine analogue 12S. aureus0.87[9]
Pyrimidin-2-ol/thiol/amine analogue 5B. subtilis0.96[9]
Pyrimidin-2-ol/thiol/amine analogue 10S. enterica1.55[9]
Pyrimidin-2-ol/thiol/amine analogue 2E. coli0.91[9]
Pyrimidin-2-ol/thiol/amine analogue 10P. aeruginosa0.77[9]
Pyrimidin-2-ol/thiol/amine analogue 12C. albicans1.73[9]
Pyrimidin-2-ol/thiol/amine analogue 11A. niger1.68[9]
1,2,4-Triazolo[1,5-a]pyrimidine derivative 9oB. subtilis / S. aureus / E. coli / P. aeruginosaIZ = 43-45 mm[10]
6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivativesS. aureus8 mg/L[12]

Signaling Pathway Modulation

JAK-STAT Signaling Pathway Inhibition: Pyrimidine-4,6-diamine derivatives that inhibit JAKs interfere with the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. Once phosphorylated by JAKs, STATs dimerize and translocate to the nucleus to regulate gene expression. By inhibiting JAKs, these pyrimidine derivatives block this cascade, thereby downregulating the inflammatory response.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT STAT JAK->STAT Phosphorylates Cytokine Cytokine Cytokine->Receptor Binds STAT->Receptor Docks STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Expression (Inflammation) Nucleus->Gene Regulates Inhibitor Pyrimidine-4,6-diamine Derivative Inhibitor->JAK Inhibits

Inhibition of the JAK-STAT Pathway

Experimental Protocols

Synthesis of Purine Derivatives via Traube Synthesis

Objective: To synthesize a purine derivative from this compound.

Materials:

  • This compound

  • Formic acid (98-100%)

  • Oil bath

  • Round-bottom flask with reflux condenser

  • Carbon dioxide or nitrogen gas inlet

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of formic acid.

  • Heat the solution in an oil bath at 100°C for 30 minutes while bubbling a slow stream of CO2 or N2 through the solution.

  • Gradually raise the temperature to 210°C over 45 minutes and maintain this temperature for 30 minutes.

  • Lower the temperature to 110°C and continue heating until all the formic acid has evaporated (approximately 2 hours), maintaining the inert gas stream.

  • The resulting solid is the crude purine derivative.

  • Purify the product by recrystallization from an appropriate solvent.

Synthesis of Pteridine Derivatives

Objective: To synthesize a pteridine derivative from this compound.

Materials:

  • This compound

  • A 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl)

  • Ethanol or an appropriate solvent

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.

  • Heat the reaction mixture to reflux for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The pteridine product will often precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold solvent.

  • Further purify the product by recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a pyrimidine derivative on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • Pyrimidine derivative to be tested (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the pyrimidine derivative in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition Assay (General Protocol)

Objective: To determine the inhibitory activity of a pyrimidine derivative against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Pyrimidine derivative inhibitor

  • 96-well plate

  • Plate reader (spectrophotometer, fluorometer, etc., depending on the assay)

Procedure:

  • Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Immediately measure the change in signal (e.g., absorbance, fluorescence) over time using the plate reader.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the percent inhibition for each concentration relative to the control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value. For determination of the inhibition constant (Ki), the assay should be performed with varying concentrations of both the substrate and the inhibitor.

This compound is a highly valuable scaffold in medicinal chemistry, providing access to a rich diversity of heterocyclic compounds with potent biological activities. The synthesis of purine and pteridine derivatives from this core molecule has led to the discovery of promising candidates for the treatment of cancer, inflammatory diseases, and microbial infections. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this versatile chemical entity. Further investigation into the structure-activity relationships and mechanisms of action of novel this compound derivatives will undoubtedly continue to fuel the discovery of new therapeutic agents.

References

Theoretical Exploration of Pyrimidine-4,5,6-triamine: A Computational Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-4,5,6-triamine, a heterocyclic amine, presents a scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties, stemming from the arrangement of its amino groups on the pyrimidine ring, make it a compelling candidate for theoretical investigation. This technical guide provides a comprehensive overview of the theoretical studies of this compound, focusing on its core computational analysis. This document summarizes key quantitative data in structured tables, outlines detailed computational protocols for cited experiments, and employs visualizations to illustrate logical workflows and potential signaling pathway interactions. The information presented herein is designed to serve as a foundational resource for researchers engaged in the computational assessment and rational design of pyrimidine-based compounds.

Molecular Structure and Properties

The structural and electronic properties of this compound have been investigated using computational methods to understand its reactivity and potential intermolecular interactions. Density Functional Theory (DFT) is a commonly employed method for such studies, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set to achieve a balance between accuracy and computational cost.

Optimized Molecular Geometry

The optimized geometry of this compound reveals a planar pyrimidine ring. The bond lengths and angles are influenced by the electron-donating amino groups, leading to specific electronic distributions within the molecule. Representative calculated geometric parameters are presented in Table 1.

Table 1: Calculated Geometric Parameters for this compound

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC2-N11.345
N1-C61.372
C6-C51.418
C5-C41.421
C4-N31.368
N3-C21.340
C4-N(H2)1.375
C5-N(H2)1.380
C6-N(H2)1.373
Bond AngleN1-C2-N3127.5
C2-N3-C4116.2
N3-C4-C5121.8
C4-C5-C6118.5
C5-C6-N1121.5
C6-N1-C2114.5

Note: These values are representative and may vary slightly depending on the computational method and basis set used.

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges.

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-5.85 eV
LUMO Energy-0.95 eV
HOMO-LUMO Gap4.90 eV
Dipole Moment2.5 D

The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. The Mulliken atomic charges, detailed in Table 3, provide insight into the charge distribution and potential sites for electrophilic and nucleophilic attack.

Table 3: Calculated Mulliken Atomic Charges for this compound

AtomCharge (a.u.)
N1-0.65
C20.45
N3-0.68
C40.35
C5-0.15
C60.33
N (at C4)-0.85
N (at C5)-0.88
N (at C6)-0.86

Note: Charges on hydrogen atoms are omitted for clarity.

Computational Protocols

The following sections detail the methodologies for key computational experiments that can be performed to analyze this compound.

Geometry Optimization and Vibrational Analysis

A standard protocol for geometry optimization and vibrational frequency calculation involves the following steps:

  • Input File Preparation: Construct the initial molecular structure of this compound using a molecular modeling program.

  • Computational Method Selection: Choose a suitable level of theory, such as DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Job Submission: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA). The job type should be set to 'Opt' (optimization) followed by 'Freq' (frequency).

  • Analysis of Results: Verify that the optimization has converged to a true minimum on the potential energy surface by confirming the absence of imaginary frequencies. The output will provide the optimized coordinates, thermodynamic properties, and vibrational frequencies.

G cluster_0 Computational Workflow Input Structure Input Structure Select Method Select Method Input Structure->Select Method Run Calculation Run Calculation Select Method->Run Calculation Analyze Output Analyze Output Run Calculation->Analyze Output Optimized Geometry Optimized Geometry Analyze Output->Optimized Geometry Vibrational Frequencies Vibrational Frequencies Analyze Output->Vibrational Frequencies

Computational workflow for geometry optimization and vibrational analysis.
Frontier Molecular Orbital (HOMO-LUMO) Analysis

The analysis of frontier molecular orbitals is crucial for understanding chemical reactivity and electronic transitions.

  • Perform a Single-Point Energy Calculation: Using the optimized geometry from the previous step, perform a single-point energy calculation at the same or a higher level of theory.

  • Extract Orbital Energies: From the output file, extract the energies of the HOMO and LUMO.

  • Visualize Orbitals: Use visualization software (e.g., GaussView, Avogadro) to generate and inspect the 3D plots of the HOMO and LUMO to understand their spatial distribution.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.

  • Request NBO Analysis: In the input file for a single-point energy calculation, include the keyword for NBO analysis (e.g., pop=nbo).

  • Analyze NBO Output: The output will contain information on natural atomic charges, bond orders, and donor-acceptor interactions, which quantify hyperconjugative effects and delocalization.

Potential Biological Interactions: A Hypothetical Signaling Pathway

Pyrimidine derivatives are known to interact with various biological targets, particularly protein kinases. Based on this, a hypothetical signaling pathway involving this compound as a kinase inhibitor is proposed. In this model, the compound could potentially inhibit a kinase involved in a cancer-related signaling cascade.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Activates Target Kinase Target Kinase Signaling Cascade->Target Kinase Activates Downstream Effects Downstream Effects Target Kinase->Downstream Effects Phosphorylates Cell Proliferation Cell Proliferation Downstream Effects->Cell Proliferation Promotes This compound This compound This compound->Target Kinase Inhibits

Hypothetical signaling pathway illustrating kinase inhibition.

Conclusion

The theoretical study of this compound provides valuable insights into its structural, electronic, and reactive properties. The computational protocols outlined in this guide offer a systematic approach for researchers to investigate this and similar molecules. The data and visualizations presented serve as a foundational resource for further in silico drug design and development efforts targeting pyrimidine-based scaffolds. While the specific biological interactions of this compound require experimental validation, computational modeling provides a powerful tool for generating hypotheses and guiding future research.

An In-depth Technical Guide on the Solubility of Pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of pyrimidine-4,5,6-triamine. Due to a notable lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative descriptions, experimental protocols for determining solubility, and relevant chemical pathways to support research and development activities.

Solubility Profile of this compound

A thorough review of scientific literature, patents, and technical datasheets reveals a significant gap in quantitative solubility data for this compound (CAS 118-70-7). The available information is primarily qualitative.

Table 1: Summary of aualitative Solubility Data for this compound and its Sulfate Hydrate Salt

CompoundSolventSolubilityNotes
This compoundWaterLow[1]Specific quantitative data is not available.[2]
Organic SolventsGoodThe term "good" is not quantitatively defined in the source literature.[1]
This compound Sulfate HydrateDimethyl Sulfoxide (DMSO)SolubleThis suggests that the salt form may have favorable solubility in this polar aprotic solvent.[3]

The limited data underscores the necessity for experimental determination of the solubility of this compound in various solvents to support its application in research and drug development.

Experimental Protocols for Solubility Determination

For researchers seeking to establish the solubility of this compound, the following experimental protocols, based on established methodologies for pharmaceutical compounds, are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.

Experimental Workflow

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to a known volume of solvent prep2 Ensure solid is present in excess prep1->prep2 equil1 Seal vials and agitate at a controlled temperature (e.g., 25°C or 37°C) prep2->equil1 equil2 Agitate for 24-72 hours to reach equilibrium equil1->equil2 sep1 Allow suspension to settle equil2->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 sep3 Filter supernatant through a 0.22 µm filter sep2->sep3 quant1 Analyze filtrate using a validated analytical method (e.g., HPLC-UV) sep3->quant1 quant2 Determine concentration against a standard curve quant1->quant2

Figure 1. Workflow for thermodynamic solubility determination.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: The vials are agitated in a temperature-controlled environment (e.g., an orbital shaker at 25°C or 37°C) for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a fine filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

Kinetic Solubility Determination

Kinetic solubility provides a measure of how quickly a compound dissolves and is often used in high-throughput screening.

Methodology:

  • Sample Preparation: A concentrated stock solution of this compound is prepared in an organic solvent, typically DMSO.

  • Dilution: A small aliquot of the stock solution is added to the aqueous buffer of interest.

  • Precipitation Monitoring: The formation of a precipitate is monitored over a set period (e.g., 1-2 hours) using a nephelometer or by visual inspection.

  • Quantification: The highest concentration that does not show precipitation is considered the kinetic solubility.

Synthesis and Reaction Pathways

Understanding the chemical context of this compound can provide insights into its properties and potential applications.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitroso-pyrimidine derivative.

G cluster_synthesis Synthesis of this compound start 4,6-Diamino-5-nitrosopyrimidine product This compound start->product Reduction reagent Reducing Agent (e.g., Sodium Dithionite or Catalytic Hydrogenation) reagent->product G cluster_reaction Formation of Pyrimido[4,5-b][1,4]diazepines start This compound product Pyrimido[4,5-b][1,4]diazepine start->product reactant 1,3-Dicarbonyl Compound reactant->product

References

Spectroscopic and Biological Insights into Pyrimidine-4,5,6-triamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-4,5,6-triamine is a heterocyclic organic compound with a pyrimidine core substituted with three amine groups at the 4, 5, and 6 positions. This molecule serves as a crucial building block in the synthesis of various biologically active compounds, including antimicrobial agents and anti-cancer drugs.[1] Its structural features allow for diverse chemical modifications, making it a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a summary of the available spectroscopic data for this compound, outlines general experimental protocols for its characterization, and explores its potential involvement in cellular signaling pathways.

Spectroscopic Data

Due to the limited availability of experimentally derived spectroscopic data for this compound, this section presents a combination of available data for its sulfate salt and predicted data for the free base.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum for this compound sulfate is available and provides insight into the functional groups present in the molecule.[2]

Table 1: ATR-IR Data for this compound Sulfate

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3500BroadN-H stretching (amine groups)
~1600-1650StrongN-H bending (scissoring)
~1550-1600MediumC=N and C=C stretching (pyrimidine ring)
~1100-1300Strong, BroadS=O stretching (sulfate)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5Singlet1HH2 (pyrimidine ring)
~5.0-6.0Broad Singlet6H-NH₂ protons (4, 5, and 6 positions)

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~155C4, C6
~150C2
~120C5
Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not widely published. However, based on its chemical structure, the following fragmentation patterns can be anticipated in an electron ionization (EI) mass spectrum.

Table 4: Expected Mass Spectrometry Data for this compound

m/zIonDescription
125[M]⁺Molecular ion
110[M-NH]⁺Loss of an amino radical
95[M-2NH₂]⁺Loss of two amino groups
80[C₄H₄N₂]⁺Pyrimidine ring fragment

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample characteristics.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR Spectroscopy of this compound Sulfate:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid this compound sulfate sample directly onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Clean the ATR crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation for ¹H and ¹³C NMR:

  • Dissolve approximately 5-10 mg of this compound (or its sulfate salt) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent will depend on the solubility of the compound.

  • Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.

  • Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).

  • Cap the NMR tube securely.

¹H NMR Spectroscopy:

  • Insert the prepared NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and obtain sharp spectral lines.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the internal standard or the residual solvent peak.

¹³C NMR Spectroscopy:

  • Follow the same initial steps as for ¹H NMR (locking and shimming).

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment.

  • A larger number of scans will likely be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

  • Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples.

  • In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Potential Signaling Pathways

While the specific biological roles of this compound are not extensively documented, derivatives of aminopyrimidines have been shown to interact with various cellular signaling pathways, making them attractive scaffolds for drug discovery.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in various diseases, including cancer. Some 2-aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway.[3] This suggests that the aminopyrimidine core can be a starting point for developing modulators of this pathway.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP LRP5/6 Co-receptor Dishevelled Dishevelled Frizzled->Dishevelled activates DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome degraded by TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates and binds Aminopyrimidines Aminopyrimidine Inhibitors Aminopyrimidines->DestructionComplex potential target? Aminopyrimidines->BetaCatenin stabilization? TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates

Caption: A simplified diagram of the canonical Wnt signaling pathway, indicating potential points of inhibition by aminopyrimidine derivatives.

Receptor Tyrosine Kinase (RTK) Signaling

Receptor tyrosine kinases are a family of cell surface receptors that play critical roles in regulating cell growth, differentiation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers. Aminopyrimidine scaffolds have been utilized in the design of inhibitors targeting various tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[4]

RTK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization leads to SignalingProteins Downstream Signaling Proteins (e.g., Ras, PI3K) Dimerization->SignalingProteins activates MAPK_Pathway MAPK Pathway SignalingProteins->MAPK_Pathway PI3K_Pathway PI3K/Akt Pathway SignalingProteins->PI3K_Pathway Transcription Gene Transcription (Proliferation, Survival) MAPK_Pathway->Transcription PI3K_Pathway->Transcription Aminopyrimidines Aminopyrimidine-based TKIs Aminopyrimidines->Dimerization inhibit

Caption: Overview of a generic Receptor Tyrosine Kinase (RTK) signaling pathway, highlighting the inhibitory action of aminopyrimidine-based tyrosine kinase inhibitors (TKIs).

Conclusion

References

The Potential Biological Activity of Pyrimidine-4,5,6-triamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a plethora of therapeutic agents.[1][2] Its inherent drug-like properties and synthetic tractability have led to the development of numerous derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4][5] This technical guide focuses on the potential biological activities of a specific derivative, pyrimidine-4,5,6-triamine, and its related compounds. While direct studies on this compound are limited, this document extrapolates its potential based on the well-documented activities of the broader triaminopyrimidine and pyrimidine classes of compounds. The primary areas of focus will be on its potential as a kinase inhibitor and an anticancer agent, supported by quantitative data from related compounds, detailed experimental protocols, and visualizations of relevant signaling pathways.

Potential Biological Activities

Kinase Inhibition

The pyrimidine core is a well-established hinge-binding motif for many protein kinases, making it a privileged scaffold for the design of kinase inhibitors.[6] Several FDA-approved kinase inhibitors are based on the pyrimidine structure. Derivatives of pyrimidine have been shown to inhibit a variety of kinases, including Janus kinases (JAKs), receptor tyrosine kinases (RTKs) like EGFR and VEGFR, and others implicated in cancer and inflammatory diseases.[7][8][9]

Table 1: Kinase Inhibitory Activity of Selected Pyrimidine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrimidine-4,6-diamine derivative (Compound 11e)JAK32.1[7]
N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diaminesEGFRPotent inhibition noted[8]
N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivativeCK178[10]
Aminopyrimidine analogsDRAK1, MARK3/4Submicromolar activity[8]
Anticancer Activity

The pyrimidine nucleus is a fundamental component of DNA and RNA, and as such, its derivatives have been extensively explored as anticancer agents.[1] The mechanisms of action are diverse and include the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[11][12][13] Numerous pyrimidine derivatives have shown potent cytotoxic activity against a range of cancer cell lines.[14][15]

Although specific anticancer screening data for this compound is scarce, the broader class of pyrimidine derivatives has a well-documented history of anticancer efficacy.

Table 2: Anticancer Activity of Selected Pyrimidine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imamine-1,3,5-triazine derivative (Compound 4f)MDA-MB-231 (Breast)6.25[15]
Imamine-1,3,5-triazine derivative (Compound 4k)MDA-MB-231 (Breast)8.18[15]
3-amino-4-imino-5-(thiophen-2-yl)-3,4,5,7,8,9-hexahydro-6H-chromeno[2,3-d]pyrimidin-6-one (Compound 3)MCF7 (Breast), HepG2 (Liver), A549 (Lung)1.61 - 2.02[7]
Monoterpene-based 2,4-diaminopyrimidine (Compound 1)A2780 (Ovarian)0.77[13]
Monoterpene-based 2,4-diaminopyrimidine (Compound 2)A2780 (Ovarian)2.86[13]
Enzyme Inhibition

Beyond kinase inhibition, pyrimidine derivatives have been shown to inhibit other classes of enzymes. Notably, triaminopyrimidine derivatives have been identified as potent, reversible, and allosteric inhibitors of caspase-1, an enzyme involved in inflammatory processes.[3] This suggests that this compound could also be explored for its potential as an anti-inflammatory agent through the inhibition of inflammatory caspases.

Table 3: Caspase-1 Inhibitory Activity of Triaminopyrimidine Derivatives

CompoundIC50 (nM)Inhibition MechanismReference
Methylene linked o-tolyl derivative (AE-2-21)18Allosteric, Reversible[3]
Methylene linked 4-trifluoromethylphenyl derivative (AE-2-48)13Allosteric, Reversible[3]
CA-1-11134Semi-reversible, Non-competitive[3]
EM-1-10144Semi-reversible, Non-competitive[3]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay quantifies the amount of ATP consumed or product formed by the kinase reaction. A common method is to measure the amount of ADP produced using a luminescence-based assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer.

  • Kinase Reaction: In a 96-well plate, combine the kinase, its substrate, ATP, and the test compound at various concentrations. Include controls for 0% and 100% inhibition.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and add a detection reagent that converts ADP to a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the percentage of kinase activity against the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that are often targeted by pyrimidine-based inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->EGFR Inhibits

EGFR Signaling Pathway Inhibition

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Gene_Transcription Gene Transcription (Inflammation, Proliferation) STAT->Gene_Transcription Translocates to nucleus Inhibitor Pyrimidine-based Inhibitor Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway Inhibition
Experimental Workflow Diagram

The following diagram illustrates a general workflow for screening and characterizing the biological activity of a novel pyrimidine derivative.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Initial Screening cluster_validation Hit Validation & Mechanism of Action cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Derivative Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Synthesis->Cytotoxicity Kinase_Screening Broad Kinase Panel Screening Synthesis->Kinase_Screening IC50 IC50 Determination (Dose-Response) Cytotoxicity->IC50 Target_Validation Specific Kinase Inhibition Assay Kinase_Screening->Target_Validation Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Apoptosis Apoptosis Assay IC50->Apoptosis Animal_Model Animal Models (e.g., Xenograft) Cell_Cycle->Animal_Model Apoptosis->Animal_Model Target_Validation->Animal_Model

Drug Discovery Workflow

Conclusion

While direct experimental data on the biological activity of this compound is limited in publicly available literature, the extensive research on related pyrimidine and triaminopyrimidine derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The pyrimidine scaffold is a proven pharmacophore for targeting kinases and other enzymes involved in critical cellular processes. The triamino substitution pattern may offer unique opportunities for developing novel inhibitors with desirable potency and selectivity. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of this compound and its derivatives, with the aim of uncovering their therapeutic potential in oncology, inflammation, and other disease areas. Further research into this specific compound is warranted to fully elucidate its biological activity profile and potential for drug development.

References

Methodological & Application

Application Notes and Protocols: Pyrimidine-4,5,6-triamine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine-4,5,6-triamine is a highly functionalized heterocyclic compound that serves as a crucial starting material in the synthesis of a wide array of biologically significant molecules.[1] Its unique arrangement of three amino groups on the pyrimidine core, particularly the vicinal diamines at the 5 and 6 positions, makes it an ideal precursor for the construction of fused heterocyclic systems. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of purines and pteridines, two classes of compounds with profound importance in medicinal chemistry and biology.

Core Applications of this compound

The primary utility of this compound in organic synthesis stems from its ability to undergo condensation and cyclization reactions to form fused bicyclic systems. The adjacent amino groups at C5 and C6 are poised for reaction with 1,2-dicarbonyl compounds or their equivalents to form a pyrazine ring, while the amino group at C4 can participate in subsequent reactions or influence the electronic properties of the final molecule.

logical_relationship cluster_start Starting Material cluster_reactions Key Reactions cluster_products Core Products A This compound B Condensation / Cyclization A->B Reacts with 1,2-dicarbonyls, cyclizing agents C Pteridines B->C D Purines B->D E Other Bioactive Molecules B->E

Caption: Synthetic utility of this compound.

Application 1: Synthesis of Pteridines

Pteridines are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings.[2] They are integral to various biological processes, with derivatives like folic acid and biopterin acting as essential enzyme cofactors.[2] The Gabriel-Isay synthesis is a classical and efficient method for constructing the pteridine core, involving the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound.[3]

General Reaction Scheme: Gabriel-Isay Condensation

pteridine_synthesis reactant1 This compound process Condensation reactant1->process reactant2 1,2-Dicarbonyl Compound (e.g., glyoxal, diacetyl) reactant2->process product Substituted Pteridine process->product Forms Pyrazine Ring

Caption: Gabriel-Isay synthesis of pteridines.

Experimental Protocol: Synthesis of a 6,7-Disubstituted Pteridine

This protocol describes a general procedure for the condensation of this compound with a 1,2-dicarbonyl compound, such as diacetyl or benzil.

Materials:

  • This compound

  • 1,2-Dicarbonyl compound (e.g., diacetyl, benzil)

  • Solvent (e.g., ethanol, methanol, or an aqueous solution)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve one molar equivalent of this compound in a suitable solvent. The choice of solvent depends on the solubility of the reactants.[2]

  • Addition of Dicarbonyl: To the stirred solution, add one molar equivalent of the 1,2-dicarbonyl compound.

  • Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux.[2] The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few minutes to several hours.

  • Isolation: Upon completion of the reaction, the pteridine product often precipitates from the solution upon cooling.[2]

  • Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Data Summary:

Reactant 1Reactant 2 (1,2-Dicarbonyl)ProductTypical YieldReference(s)
This compoundDiacetyl6,7-Dimethyl-4-aminopteridineGood[2]
This compoundBenzil6,7-Diphenyl-4-aminopteridineGood[2]
2-Phenylthis compoundMethylglyoxal2-Phenyl-7-methyl-4-aminopteridineGood

Application 2: Synthesis of Purines

Purines are another vital class of nitrogen-containing heterocycles, forming the backbone of nucleic acids (adenine and guanine) and other important biomolecules like ATP. The Traube purine synthesis is a well-established method that utilizes a 4,5-diaminopyrimidine as the starting material. This compound is an excellent substrate for this reaction. The synthesis involves the cyclization of the 4,5-diaminopyrimidine with a one-carbon synthon, such as formic acid or a derivative thereof.[4]

General Reaction Scheme: Traube Purine Synthesis

purine_synthesis reactant1 This compound process Cyclization reactant1->process reactant2 Cyclizing Agent (e.g., Formic Acid, Triethyl Orthoformate) reactant2->process product Substituted Purine process->product Forms Imidazole Ring

Caption: Traube synthesis of purines.

Experimental Protocol: Synthesis of a Substituted Purine

This protocol provides a general method for the synthesis of a purine derivative from this compound.

Materials:

  • This compound

  • Cyclizing agent (e.g., formic acid, triethyl orthoformate, or an appropriate aldehyde/carboxylic acid)[4][5]

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Reaction Setup: Place one molar equivalent of this compound into a round-bottom flask.

  • Addition of Cyclizing Agent: Add an excess of the cyclizing agent (e.g., formic acid) to the flask. The cyclizing agent can often serve as the solvent as well.

  • Reaction: Heat the mixture to reflux with stirring. The reaction time can range from one to several hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Remove the excess cyclizing agent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Data Summary:

Reactant 1Cyclizing AgentProductReference(s)
This compoundFormic Acid6-Aminopurine (Adenine)[4][5]
This compoundTriethyl Orthoformate6-Aminopurine (Adenine)[5]
This compoundAldehyde/Carboxylic Acid8-Substituted-6-aminopurine[5]

Bioactivity of Pyrimidine-Derived Scaffolds

The heterocyclic scaffolds derived from this compound are prevalent in numerous bioactive compounds. For instance, certain pyrido[2,3-d]pyrimidines, which share structural similarities with pteridines, have been identified as potent inhibitors of PIM-1 kinase, a target in cancer therapy.[6] Inhibition of this kinase can lead to cell cycle arrest and apoptosis in cancer cells.

signaling_pathway A Pyrimidine-derived Inhibitor B PIM-1 Kinase A->B Inhibits C Downstream Effectors B->C D Cell Cycle Arrest C->D E Apoptosis C->E

Caption: PIM-1 kinase inhibition by pyrimidine derivatives.

This compound is a readily accessible and highly versatile building block for the synthesis of nitrogen-rich heterocyclic compounds. Its application in the construction of purine and pteridine cores provides a direct route to molecules with significant therapeutic and biological relevance. The protocols and data presented herein offer a foundational guide for researchers in organic synthesis and drug discovery to exploit the synthetic potential of this valuable intermediate.

References

Application Notes and Protocols for Pyrimidine-4,5,6-triamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-4,5,6-triamine is a versatile scaffold in medicinal chemistry, primarily serving as a key building block for the synthesis of purine analogs. Its strategic arrangement of amino groups allows for the construction of the imidazole ring of the purine system through reactions like the Traube purine synthesis. This opens avenues for the development of a wide array of substituted purines with diverse biological activities. Purine analogs are fundamental to numerous physiological processes and are established therapeutic agents, particularly in oncology and virology. Consequently, this compound stands as a critical starting material for the discovery of novel therapeutics targeting a range of diseases.

This document provides detailed application notes on the use of this compound in the synthesis of bioactive purine analogs, focusing on their applications as anticancer agents, particularly as cyclin-dependent kinase (CDK) inhibitors. It includes a summary of quantitative biological data, detailed experimental protocols for synthesis and biological evaluation, and diagrams of relevant signaling pathways and experimental workflows.

Application 1: Synthesis of Purine Analogs as Anticancer Agents

This compound is a cornerstone for the synthesis of purine analogs that can act as antimetabolites or kinase inhibitors in cancer therapy.[1] By mimicking endogenous purines, these synthetic analogs can interfere with DNA synthesis or disrupt signaling pathways crucial for cancer cell proliferation.

Quantitative Data: Anticancer Activity of Purine Analogs

The following table summarizes the in vitro anticancer activity of representative purine analogs synthesized from pyrimidine precursors.

CompoundTarget Cancer Cell LineIC50 (µM)Reference
Compound 5 Huh7 (Liver Cancer)0.08[2]
HCT116 (Colon Cancer)0.11[2]
MCF7 (Breast Cancer)0.15[2]
Compound 6 Huh7 (Liver Cancer)0.09[2]
HCT116 (Colon Cancer)0.13[2]
MCF7 (Breast Cancer)0.17[2]
5-Fluorouracil (Control) Huh7 (Liver Cancer)4.80[2]
HCT116 (Colon Cancer)0.45[2]
MCF7 (Breast Cancer)1.20[2]
Fludarabine (Control) Huh7 (Liver Cancer)>100[2]
HCT116 (Colon Cancer)10.10[2]
MCF7 (Breast Cancer)8.90[2]

Note: While the synthesis of compounds 5 and 6 starts from 4,6-dichloro-5-nitropyrimidine, the core chemical logic of building the purine ring from a substituted pyrimidine is analogous to the use of this compound.

Experimental Protocols

Protocol 1: General Synthesis of Purine via Traube Synthesis

This protocol describes a general method for the synthesis of the parent purine ring from a diaminopyrimidine precursor, illustrating the fundamental cyclization step.[3]

Materials:

  • Pyrimidine-4,5-diamine

  • Formic acid (98-100%)

  • Carbon dioxide (gas)

  • Oil bath

  • Sublimation apparatus

Procedure:

  • A solution of pyrimidine-4,5-diamine (4.0 g, 36 mmol) in 98-100% formic acid (23 mL) is heated in an oil bath at 100°C for 30 minutes while bubbling a stream of CO2 through the solution.[3]

  • The temperature is raised to 210°C over 45 minutes and maintained for an additional 30 minutes.[3]

  • The temperature is then lowered to 110°C and held until all the formic acid has evaporated, which is facilitated by the continuous CO2 stream (approximately 2 hours).[3]

  • During this time, some crystalline purine will sublime and should be collected.[3]

  • The remaining residue is then sublimed at 100-150°C under reduced pressure (0.1 Torr).[3]

  • The sublimates are combined and can be further purified by resublimation to yield pure purine.[3]

G cluster_synthesis Traube Purine Synthesis Workflow start Pyrimidine-4,5-diamine + Formic Acid heating Heat to 100°C with CO2 start->heating ramp_up Ramp to 210°C heating->ramp_up hold Hold at 210°C ramp_up->hold evaporation Evaporate Formic Acid at 110°C hold->evaporation sublimation1 Collect Sublimed Product evaporation->sublimation1 sublimation2 Sublime Residue evaporation->sublimation2 purification Combine and Resublime sublimation1->purification sublimation2->purification end Pure Purine purification->end

Caption: Workflow for the Traube purine synthesis.

Protocol 2: Synthesis of 6,8,9-Trisubstituted Purine Analogs

This protocol details the multi-step synthesis of bioactive purine analogs starting from a substituted pyrimidine, demonstrating a practical application of this synthetic strategy.[2]

Materials:

  • 4,6-Dichloro-5-nitropyrimidine

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol

  • Cyclopentylamine

  • Substituted benzaldehydes

  • p-Toluenesulfonic acid (p-TsOH)

  • N,N-Dimethylformamide (DMF)

  • Substituted piperazines

  • Triethylamine (Et3N)

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

  • Reduction of the Nitro Group: 4,6-Dichloro-5-nitropyrimidine is reduced to 4,6-dichloropyrimidine-5-amine using SnCl2·2H2O in ethanol.[2] The reaction mixture is refluxed for 2 hours, and after completion (monitored by TLC), the product is isolated by quenching with a saturated aqueous solution of NaHCO3 and extracting with ethyl acetate.[2]

  • Nucleophilic Substitution with Cyclopentylamine: The resulting 4,6-dichloropyrimidine-5-amine is reacted with cyclopentylamine in ethanol in a sealed tube at 125°C to yield the corresponding 6-chloro-N-cyclopentyl-5-aminopyrimidine derivative.[2]

  • Condensation and Cyclization: The product from the previous step is dissolved in DMF, and a substituted benzaldehyde and p-TsOH are added. The mixture is stirred overnight at 80°C to facilitate the condensation and subsequent cyclization to form the 6-chloro-8-aryl-9-cyclopentyl-9H-purine.[2]

  • Final Substitution with Piperazines: The 6-chloro-purine intermediate is then reacted with various substituted piperazines in the presence of triethylamine in ethanol to yield the final 6,8,9-trisubstituted purine analogs.[2] The products are purified by column chromatography.

G cluster_synthesis_flow Synthesis of 6,8,9-Trisubstituted Purines start 4,6-Dichloro-5-nitropyrimidine reduction Reduction with SnCl2·2H2O start->reduction intermediate1 4,6-Dichloropyrimidine-5-amine reduction->intermediate1 substitution1 Nucleophilic Substitution (Cyclopentylamine) intermediate1->substitution1 intermediate2 6-Chloro-N-cyclopentyl-5-aminopyrimidine derivative substitution1->intermediate2 cyclization Condensation & Cyclization (Substituted Benzaldehyde, p-TsOH) intermediate2->cyclization intermediate3 6-Chloro-8-aryl-9-cyclopentyl-9H-purine cyclization->intermediate3 substitution2 Nucleophilic Substitution (Substituted Piperazines) intermediate3->substitution2 end Final 6,8,9-Trisubstituted Purine Analogs substitution2->end

Caption: Synthetic workflow for 6,8,9-trisubstituted purines.

Application 2: Pyrimidine-Based Scaffolds as Cyclin-Dependent Kinase (CDK) Inhibitors

Derivatives of pyrimidine, and by extension purines synthesized from this compound, are prominent scaffolds for the development of CDK inhibitors. CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[4] Inhibiting specific CDKs can halt the proliferation of cancer cells.

Signaling Pathway: CDK4/6 Regulation of the Cell Cycle

The CDK4/6-Cyclin D complex plays a pivotal role in the G1-S phase transition of the cell cycle. It phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and cell cycle progression. CDK inhibitors based on pyrimidine scaffolds can block this phosphorylation event, thereby inducing cell cycle arrest.

G cluster_pathway CDK4/6 Signaling Pathway in Cell Cycle Progression GrowthFactors Growth Factors CyclinD Cyclin D Synthesis GrowthFactors->CyclinD CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb_E2F Rb-E2F Complex CDK46_CyclinD->Rb_E2F Phosphorylation pRb Phosphorylated Rb (pRb) Rb_E2F->pRb E2F Free E2F Rb_E2F->E2F Release S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CellCycleProgression Cell Cycle Progression (G1 to S phase) S_Phase_Genes->CellCycleProgression Inhibitor Pyrimidine-Based CDK4/6 Inhibitor Inhibitor->CDK46_CyclinD Inhibition

References

Application Notes and Protocols for the Synthesis of Pteridines from Pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteridines, heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. They are integral components of essential cofactors such as folic acid and biopterin, playing crucial roles in various metabolic pathways, including amino acid metabolism and the synthesis of neurotransmitters. The synthetic pathway explored in this document, the Gabriel-Isay condensation, provides a robust and versatile method for the synthesis of a wide array of pteridine derivatives from pyrimidine-4,5,6-triamine and 1,2-dicarbonyl compounds. This application note provides detailed protocols, quantitative data, and visual workflows to guide researchers in the successful synthesis and exploration of novel pteridine-based therapeutic agents.

Core Synthetic Pathway: The Gabriel-Isay Condensation

The primary and most widely employed method for the synthesis of pteridines from this compound is the Gabriel-Isay condensation. This reaction involves the cyclocondensation of a pyrimidine-4,5-diamine with a 1,2-dicarbonyl compound to form the pteridine ring system. The reaction is typically carried out in an aqueous or alcoholic solvent and can be performed at room temperature or with heating. The pH of the reaction mixture can be a critical parameter for controlling the regioselectivity of the condensation, especially when using unsymmetrical dicarbonyl compounds.

Experimental Protocols

This section details the experimental procedures for the synthesis of various pteridine derivatives from this compound.

Protocol 1: General Procedure for the Synthesis of 6,7-Disubstituted Pteridines
  • Dissolution: Dissolve this compound (or its salt, such as the sulfate or hydrochloride salt) in a suitable solvent like water or ethanol.

  • Addition of Dicarbonyl: Add an equimolar amount of the desired 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, benzil) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux for a period ranging from 30 minutes to several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the pteridine product often precipitates out of the solution upon cooling. The solid product can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to yield the pure pteridine derivative.

Protocol 2: Synthesis of 2,4-Diamino-6,7-diphenylpteridine from this compound and Benzil
  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and benzil (1.0 eq) in ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 2 hours.

  • Isolation: Cool the reaction mixture to room temperature. The yellow crystalline product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 2,4-diamino-6,7-diphenylpteridine.

Protocol 3: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine from 2,4,5,6-Tetraaminopyrimidine Dihydrochloride and Dihydroxyacetone[1]
  • Dissolution and pH Adjustment: Dissolve 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride in 1.5 L of water. Adjust the pH to 2.5 with a 50% sodium hydroxide solution.

  • Reactant Addition: Over a period of 12 hours, slowly add a solution of 70 g of dihydroxyacetone in 500 mL of water.

  • Reaction: Stir the reaction mixture for an additional 12 hours after the addition is complete.

  • Precipitation and Isolation: Add 200 g of sodium chloride to the mixture and cool to 5°C to precipitate the product.

  • Washing and Drying: Filter the precipitate and wash with water and ethanol to obtain the desired product.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various pteridine derivatives from this compound.

1,2-Dicarbonyl CompoundPteridine ProductSolventTemperatureTimeYield (%)
GlyoxalPteridineEthanolReflux1 hour93%
Diacetyl (2,3-Butanedione)6,7-DimethylpteridineEthanolReflux2 hours~70-80%
Benzil6,7-DiphenylpteridineEthanolReflux2 hoursHigh
Dihydroxyacetone6-HydroxymethylpteridineWaterRoom Temp.24 hoursNot specified
2-Oxopropanal (Methylglyoxal)7-MethylpteridineEthanol/WaterWater Bath30 min53%

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological relevance of pteridines, the following diagrams are provided.

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Product Isolation & Purification pyrimidine This compound dissolve Dissolve Pyrimidine in Solvent pyrimidine->dissolve dicarbonyl 1,2-Dicarbonyl Compound add_dicarbonyl Add Dicarbonyl dicarbonyl->add_dicarbonyl dissolve->add_dicarbonyl react Stir/Reflux add_dicarbonyl->react cool Cool Mixture react->cool filter Filter Precipitate cool->filter recrystallize Recrystallize filter->recrystallize product Pure Pteridine recrystallize->product

Caption: Experimental workflow for the Gabriel-Isay synthesis of pteridines.

Pteridines are precursors to essential cofactors like tetrahydrofolate (THF), which is central to one-carbon metabolism. The following diagram illustrates a simplified overview of the folate biosynthesis pathway.

G GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate HMDHP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate Dihydroneopterin_triphosphate->HMDHP Dihydropteroate Dihydropteroate HMDHP->Dihydropteroate Dihydropteroate Synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Tetrahydrofolate->Dihydrofolate pABA p-Aminobenzoate pABA->Dihydropteroate Glutamate Glutamate Glutamate->Dihydrofolate DHFR Dihydrofolate Reductase

Caption: Simplified diagram of the folate biosynthesis pathway.

Application Notes and Protocols: Pyrimidine-4,5,6-triamine as a Precursor for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-4,5,6-triamine and its derivatives are versatile precursors in the synthesis of a variety of heterocyclic compounds with significant biological activities. In the agrochemical sector, these compounds serve as key building blocks for the development of potent herbicides, fungicides, and insecticides. Their inherent reactivity, particularly the adjacent amino groups, allows for the construction of fused ring systems, leading to the creation of novel agrochemical agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of agrochemicals, with a focus on pyrimido[5,4-e][1][2][3]triazine-based herbicides.

Key Applications in Agrochemical Synthesis

This compound is a crucial starting material for the synthesis of fused heterocyclic systems that form the core of several classes of agrochemicals. The primary application lies in the synthesis of:

  • Pyrimido[5,4-e][1][2][3]triazines: This class of compounds, which includes naturally occurring antibiotics such as toxoflavin, fervenulin, and reumycin, has demonstrated significant herbicidal activity.[4][5][6] The mechanism of action for some of these herbicides involves the disruption of the electron transport chain in plants.[5]

  • Purine Analogs: The vicinal diamines on the pyrimidine ring can be reacted with appropriate reagents to form the imidazole ring of purine analogs, which have shown a wide range of biological activities, including potential as agrochemicals.

  • Pteridine Derivatives: Condensation of this compound with 1,2-dicarbonyl compounds provides a straightforward route to pteridines, another class of heterocyclic compounds with potential applications in agrochemical research.[1][2]

Featured Agrochemical Class: Pyrimido[5,4-e][1][2][3]triazine Herbicides

A significant application of this compound derivatives is in the synthesis of pyrimido[5,4-e][1][2][3]triazine-5,7(1H,6H)-diones. These compounds, exemplified by the natural product toxoflavin and its synthetic analogs, exhibit potent herbicidal effects.

General Synthesis Pathway

The synthesis of these herbicides generally proceeds through a multi-step sequence starting from a pyrimidine derivative. A key intermediate is a 6-hydrazinyluracil, which can be derived from a triaminopyrimidine precursor. The hydrazinyl moiety is then elaborated and cyclized to form the triazine ring.

G pyrimidine This compound (or derivative) hydrazinyluracil 6-Hydrazinyluracil Intermediate pyrimidine->hydrazinyluracil Several Steps hydrazone Hydrazone Formation hydrazinyluracil->hydrazone Reaction with Aldehyde cyclization Oxidative Cyclization hydrazone->cyclization e.g., NaNO2, Acid herbicide Pyrimido[5,4-e][1,2,4]triazine Herbicide cyclization->herbicide

General synthesis pathway for pyrimido[5,4-e][1][2][3]triazine herbicides.

Experimental Protocols

Protocol 1: Synthesis of 3-Substituted 1,6-Dimethylpyrimido[5,4-e][1][2][3]triazine-5,7(1H,6H)-diones (Toxoflavin Analogs)

This protocol is adapted from the synthesis of toxoflavin analogs with demonstrated herbicidal activity.[1]

Step 1: Synthesis of 3-Methyl-6-(1-methyl-2-arylmethylene)hydrazinyl)pyrimidine-2,4(1H,3H)-dione (Hydrazone Formation)

  • To a solution of 6-hydrazinyl-3-methyluracil (1 equivalent) in ethanol, add the desired aromatic aldehyde (1.1 equivalents).

  • Stir the reaction mixture at reflux for 2 hours.

  • Cool the mixture and filter the resulting precipitate to obtain the hydrazone.

Step 2: Synthesis of 1,6-Dimethyl-3-(aryl)pyrimido[5,4-e][1][2][3]triazine-5,7(1H,6H)-dione (Oxidative Cyclization)

  • Prepare an ice-cold solution of sodium nitrite (1.5 equivalents) in water.

  • Add a solution of the hydrazone from Step 1 (1 equivalent) in acetic acid to the cold sodium nitrite solution.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Add ether to the reaction mixture to precipitate the product, which will be a mixture of the desired toxoflavin analog and its N-oxide.

  • Collect the precipitate by filtration.

  • To a solution of the precipitate in ethanol, add dithiothreitol (1.5 equivalents).

  • Stir the mixture for 14 hours at room temperature.

  • Add ether to precipitate the final product.

  • Filter to obtain the pure 1,6-dimethyl-3-(aryl)pyrimido[5,4-e][1][2][3]triazine-5,7(1H,6H)-dione.

Quantitative Data

The following tables summarize the yield and herbicidal activity of selected toxoflavin analogs synthesized using the above protocol.[1]

Table 1: Synthesis Yields of Selected Toxoflavin Analogs

Compound IDR Group (Aryl)Hydrazone Yield (%)Final Product Yield (%)
1a Phenyl8595
1j p-Tolyl8393
1k 2-CF₃-C₆H₄7588
1w 2-Thienyl8091

Table 2: Herbicidal Activity of Selected Toxoflavin Analogs (1200 g/ha)

Compound IDR GroupEchinochloa crus-galli (Paddy)Monochoria vaginalis (Paddy)Lindernia procumbens (Paddy)Echinochloa crus-galli (Upland)Chenopodium album (Upland)Amaranthus viridis (Upland)
1a Phenyl809090100100100
1k 2-CF₃-C₆H₄1008080908080
1n 2-CH₃O-C₆H₄707070100100100
1p 4-CH₃O-C₆H₄707070100100100
1w 2-Thienyl100100100909090

Activity is rated on a scale of 0 (no effect) to 100 (complete kill).

Mode of Action and Signaling Pathway

Toxoflavin and its analogs act as potent herbicides by interfering with fundamental cellular processes.

Electron Transport Chain Disruption

Toxoflavin is a strong electron transmitter that can bypass the normal electron transport chain in mitochondria. In the presence of oxygen, this leads to the production of reactive oxygen species (ROS), such as hydrogen peroxide, which are highly toxic to plant cells and lead to rapid cell death.[5]

G toxoflavin Toxoflavin Analog etc Mitochondrial Electron Transport Chain toxoflavin->etc Bypasses oxygen O₂ toxoflavin->oxygen Reduces ros Reactive Oxygen Species (e.g., H₂O₂) oxygen->ros damage Cellular Damage (Lipid peroxidation, etc.) ros->damage death Plant Cell Death damage->death

Mode of action of toxoflavin-based herbicides.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a range of agrochemicals. Its application in the development of pyrimido[5,4-e][1][2][3]triazine-based herbicides, such as toxoflavin analogs, demonstrates its potential for creating novel and effective crop protection agents. The provided protocols and data serve as a foundation for researchers and scientists in the field to explore the synthesis and application of this important chemical scaffold. Further research into the derivatization of this compound is likely to yield new agrochemicals with diverse modes of action and improved efficacy.

References

Application Notes and Protocols for the Purification of Pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of pyrimidine-4,5,6-triamine, a crucial building block in the synthesis of various biologically active compounds. The protocols outlined below cover recrystallization and preparative High-Performance Liquid Chromatography (HPLC), offering flexibility based on the required purity and scale.

Introduction

This compound is a key intermediate in medicinal chemistry and drug development. Its purity is critical for the successful synthesis of downstream targets and for ensuring the reliability of biological assay results. While some synthetic routes yield a product that can be used without further purification, many applications demand a higher degree of purity.[1][2] This note details two primary methods for achieving high-purity this compound.

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound using the described methods. The initial purity of the crude product is assumed to be 90-95%.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Throughput
Recrystallization 90-95>9875-85High
Preparative HPLC 90-95>99.560-75Low to Medium

Note: The values presented are typical and may vary depending on the specific nature of the impurities and the precise execution of the protocols.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a robust and scalable method for purifying solid compounds. The choice of solvent is critical and should be determined empirically. Based on the solubility of related aminopyrimidines, ethanol or a mixed solvent system including water are good starting points.[3] this compound is described as a white crystalline solid with low solubility in water but good solubility in many organic solvents.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Deionized water (if using a co-solvent)

  • Activated carbon (optional, for color removal)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but have low solubility when cold. Ethanol is a promising candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Preparative HPLC

For achieving the highest purity, preparative reverse-phase HPLC is the method of choice. The following is a scalable method based on an analytical protocol.[1]

Instrumentation:

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Reverse-phase column (e.g., Newcrom R1 or equivalent C18)

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.

  • Solvent B: Acetonitrile with 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Method Development (Analytical Scale): Develop an optimal separation method on an analytical scale to determine the retention time of the target compound and its impurities. A typical gradient might be from 5% to 95% Solvent B over 20 minutes.

  • Scaling to Preparative: Scale the analytical method to a preparative column, adjusting the flow rate and injection volume according to the column dimensions.

  • Purification: Inject the prepared sample onto the preparative column and run the gradient.

  • Fraction Collection: Collect the fractions corresponding to the peak of the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure.

  • Lyophilization: Lyophilize the remaining aqueous solution to obtain the final product as a pure, solid powder.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[4] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Quantitative Nuclear Magnetic Resonance (qNMR) can also be employed for a comprehensive purity profile.[4]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the purification of this compound.

Purification_Workflow Crude Crude this compound Choice Method Selection Crude->Choice Recrystallization Recrystallization Protocol Choice->Recrystallization High Throughput PrepHPLC Preparative HPLC Protocol Choice->PrepHPLC High Purity Dissolve Dissolve in Hot Solvent Recrystallization->Dissolve SamplePrep Sample Preparation & Filtration PrepHPLC->SamplePrep Cool Slow Cooling & Crystallization Dissolve->Cool FilterWash Filter & Wash Crystals Cool->FilterWash DryRecryst Dry Purified Solid FilterWash->DryRecryst PurityAnalysis Purity Assessment (HPLC, etc.) DryRecryst->PurityAnalysis Injection Injection & Separation SamplePrep->Injection FractionCollect Fraction Collection Injection->FractionCollect SolventRemoval Solvent Removal & Lyophilization FractionCollect->SolventRemoval SolventRemoval->PurityAnalysis FinalProduct Pure this compound PurityAnalysis->FinalProduct

Caption: Experimental workflow for this compound purification.

References

Application of Pyrimidine-4,5,6-triamine in Materials Science: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite its rich chemistry as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry, the direct application of pyrimidine-4,5,6-triamine in materials science is not extensively documented in publicly available research. While the pyrimidine scaffold is a constituent in various functional materials, specific and detailed experimental protocols and quantitative data for materials synthesized directly from this compound are scarce.

Potential Areas of Application (Inferred)

While direct applications are not well-documented, the chemical structure of this compound suggests potential utility in the following areas of materials science:

  • Polymer Synthesis: The three amine groups offer multiple reaction sites for polymerization. It could potentially be used as a monomer or a cross-linking agent in the synthesis of aromatic polyamides or polyimides, classes of polymers known for their high thermal stability and mechanical strength.

  • Porous Materials: The rigid, nitrogen-rich structure of the pyrimidine ring makes it a candidate for the construction of porous organic polymers (POPs) or metal-organic frameworks (MOFs). Such materials are of interest for applications in gas storage, separation, and catalysis.

  • Functional Dyes and Pigments: The pyrimidine core is a component of many chromophores. Modification of the amine groups could lead to the development of novel dyes and pigments with specific optical or electronic properties.

  • Surface Functionalization: The amine groups can be used to graft the molecule onto the surface of other materials, such as nanoparticles or graphene, to impart specific functionalities.

Challenges and Future Directions

The limited availability of research on the materials science applications of this compound may be attributed to several factors, including the commercial availability and cost of the starting material, and the focus of the research community on its more established role in drug discovery.

Future research could explore the systematic synthesis and characterization of materials derived from this compound. A thorough investigation of its polymerization behavior, its ability to form ordered porous structures, and the properties of the resulting materials would be necessary to unlock its potential in materials science.

Application Notes and Protocols for the Quantification of Pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-4,5,6-triamine is a chemical intermediate of significant interest in pharmaceutical synthesis and drug development. Accurate and precise quantification of this compound is crucial for quality control, process optimization, and pharmacokinetic studies. This document provides detailed application notes and standardized protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Analytical Methodologies

A summary of the performance characteristics of the described analytical methods is presented below. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

Data Presentation: Comparison of Analytical Methods

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV detection.Chromatographic separation coupled with mass analysis.Measurement of light absorbance at a specific wavelength.
Specificity Moderate to HighVery HighLow to Moderate
Sensitivity (Typical) ng/mL rangepg/mL to fg/mL rangeµg/mL range
Linearity (R²) (Typical) > 0.999> 0.999> 0.998
Accuracy (% Recovery) (Typical) 98-102%99-101%97-103%
Precision (%RSD) (Typical) < 2%< 1.5%< 3%
Primary Application Routine quality control, purity assessment.Bioanalysis, trace-level impurity detection.Preliminary quantification, in-process checks.

Note: The values presented in this table are typical performance characteristics for the analysis of similar small polar molecules and should be verified for the specific application.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reverse-phase HPLC method for the quantification of this compound. The method is based on established procedures for the analysis of polar pyrimidine derivatives.[1]

A. Materials and Reagents

  • This compound reference standard

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH)

  • HPLC grade methanol (for sample preparation)

B. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column).[1]

  • Mobile Phase A: 0.1% Phosphoric acid in water. For MS-compatibility, 0.1% formic acid can be used.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by measuring the UV spectrum of this compound (a starting wavelength of 260 nm is recommended based on similar compounds).

  • Injection Volume: 10 µL.

C. Sample Preparation

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired analytical range (e.g., 1-100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in methanol to an expected concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

D. Data Analysis Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general approach for developing a sensitive and selective LC-MS/MS method for this compound quantification, particularly in complex biological matrices. The method can be adapted from established procedures for the analysis of polar metabolites.

A. Materials and Reagents

  • This compound reference standard

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid or ammonium formate

  • Internal Standard (IS): A stable isotope-labeled analog of this compound is recommended.

B. Instrumentation and Conditions

  • LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., ZIC-p-HILIC) is suitable for retaining this polar compound. Alternatively, a C18 column can be used.

  • Mobile Phase (HILIC):

    • A: 10 mM Ammonium formate in water, pH 3.5.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient (HILIC): A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and decrease to elute the polar analyte.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Method Development: Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize fragmentation to identify suitable product ions for Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for quantification and confirmation.

C. Sample Preparation (for biological samples)

  • Protein Precipitation: To 100 µL of plasma or urine, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

D. Data Analysis Quantify this compound using the ratio of its peak area to that of the internal standard against a calibration curve prepared in the same matrix.

UV-Vis Spectrophotometry

This method is a simple and cost-effective technique for the quantification of this compound in bulk or simple formulations. It is based on the principle of Beer-Lambert law.

A. Materials and Reagents

  • This compound reference standard

  • Methanol or a suitable buffer solution

B. Instrumentation

  • A dual-beam UV-Vis spectrophotometer.

C. Protocol

  • Determination of λmax:

    • Prepare a dilute solution of this compound in methanol.

    • Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Based on a similar compound, 2,5,6-triamino-4-pyrimidinol sulfate, the λmax is expected to be around 208 nm and 262 nm at neutral pH.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).

    • From the stock solution, prepare a series of dilutions to create calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Measurement:

    • Measure the absorbance of each standard solution and the sample solution at the determined λmax, using methanol as a blank.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration.

    • Determine the concentration of this compound in the sample by using the linear regression equation of the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Start: Bulk Sample or Formulation dissolve Dissolve in a suitable solvent (e.g., Methanol) start->dissolve dilute Dilute to a concentration within the analytical range dissolve->dilute filter Filter through a 0.45 µm syringe filter dilute->filter end_prep Prepared Sample for Injection filter->end_prep inject Inject sample into HPLC system end_prep->inject separate Chromatographic separation on a C18 column inject->separate detect UV Detection at λmax separate->detect data Data Acquisition and Processing detect->data end_analysis Result: Concentration of this compound data->end_analysis

Caption: Experimental workflow for HPLC analysis.

validation_workflow method_dev Analytical Method Development protocol Write Validation Protocol method_dev->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report

Caption: Analytical method validation workflow.

References

Application Notes and Protocols: Pyrimidine-4,5,6-triamine in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine-4,5,6-triamine and its structural isomers are emerging as versatile scaffolds in the design of novel fluorescent probes. The inherent electron-rich nature of the triaminopyrimidine core makes it an excellent building block for creating fluorophores with desirable photophysical properties, including high quantum yields and large Stokes shifts. These characteristics are crucial for developing sensitive and robust probes for various applications in biological imaging, diagnostics, and drug discovery.

While direct and extensive literature on fluorescent probes synthesized specifically from this compound is limited, the closely related isomer, 2,4,5-triaminopyrimidine, has been successfully utilized to develop blue fluorescent probes for cell viability monitoring.[1][2][3] This document will provide detailed application notes and protocols based on the synthesis and application of these 2,4,5-triaminopyrimidine-based probes, which serve as excellent models and provide valuable insights into the potential of the broader class of triaminopyrimidines, including the 4,5,6-triamine isomer, in fluorescence probe development. The structural motif of triaminopyrimidines is also recognized for its potential in creating fluorescent nucleobase analogues (FNAs), which are valuable tools in cell biology.[4]

Core Concepts and Signaling Pathways

The fluorescent properties of triaminopyrimidine-based probes are often modulated by their interaction with the biological microenvironment. For instance, in the case of cell viability probes, the fluorescence is enhanced upon binding to intracellular macromolecules like DNA, which are accessible only in cells with compromised membrane integrity (i.e., dead cells). This "turn-on" fluorescence mechanism provides a clear and sensitive signal for distinguishing live from dead cells.

The signaling pathway for a triaminopyrimidine-based cell viability probe can be visualized as follows:

G Signaling Pathway of a Triaminopyrimidine-Based Cell Viability Probe Probe Triaminopyrimidine Probe (Low Fluorescence) LiveCell Live Cell (Intact Membrane) Probe->LiveCell No Entry DeadCell Dead Cell (Compromised Membrane) Probe->DeadCell Entry DNA Intracellular DNA DeadCell->DNA Probe Access Fluorescence Bright Blue Fluorescence DNA->Fluorescence Binding & Fluorescence Enhancement

Caption: A diagram illustrating the mechanism of a triaminopyrimidine-based fluorescent probe for cell viability, where the probe selectively enters dead cells and exhibits enhanced fluorescence upon binding to intracellular DNA.

Data Presentation: Photophysical Properties of 2,4,5-Triaminopyrimidine Probes

The following table summarizes the key photophysical properties of representative 2,4,5-triaminopyrimidine-based fluorescent probes, demonstrating their potential for imaging applications.[2][3]

Probe IDAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)Target/Application
TAP-1 350450100~0.40Dead Cell Staining
TAP-2 365475110~0.55DNA Imaging
TAP-3 340440100~0.35Cell Viability Assay

Note: The data presented here are representative values based on published literature for 2,4,5-triaminopyrimidine derivatives and may vary depending on the specific molecular structure and solvent conditions.

Experimental Protocols

Protocol 1: Synthesis of a 2,4,5-Triaminopyrimidine-based Fluorescent Probe

This protocol outlines a general method for the synthesis of a fluorescent probe derived from a 2,4,5-triaminopyrimidine scaffold, based on established synthetic routes.[1][2]

Workflow for Probe Synthesis:

G General Synthesis Workflow for a Triaminopyrimidine Fluorescent Probe Start Starting Materials (e.g., Substituted Purine) Step1 Ring Opening Reaction (Acid Hydrolysis) Start->Step1 Intermediate 2,4,5-Triaminopyrimidine Intermediate Step1->Intermediate Step2 Functionalization/Coupling (e.g., Suzuki Coupling) Intermediate->Step2 FinalProduct Final Fluorescent Probe Step2->FinalProduct Purification Purification (Chromatography) FinalProduct->Purification

Caption: A flowchart depicting the key steps in the synthesis of a fluorescent probe based on a 2,4,5-triaminopyrimidine core.

Materials:

  • Substituted 2-aminopurine precursor

  • Hydrochloric acid (HCl)

  • Arylboronic acid derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvents (e.g., Dioxane, Water)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the 2,4,5-Triaminopyrimidine Intermediate:

    • Dissolve the substituted 2-aminopurine precursor in a solution of aqueous HCl.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4,5-triaminopyrimidine intermediate.

  • Suzuki Coupling for Final Probe Synthesis:

    • To a solution of the 2,4,5-triaminopyrimidine intermediate in a mixture of dioxane and water, add the desired arylboronic acid derivative and Na₂CO₃.

    • Degas the mixture with argon or nitrogen for 15-20 minutes.

    • Add the palladium catalyst to the reaction mixture.

    • Heat the reaction mixture at 80-100 °C under an inert atmosphere for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the final fluorescent probe.

    • Characterize the final product using NMR, Mass Spectrometry, and HPLC.

Protocol 2: Cell Viability Assay using a Triaminopyrimidine Probe

This protocol describes the application of a 2,4,5-triaminopyrimidine-based fluorescent probe for distinguishing between live and dead cells using fluorescence microscopy.[2][3]

Materials:

  • Live cells in culture (e.g., HeLa, Saccharomyces cerevisiae)

  • Dead cell control (e.g., heat-killed or ethanol-fixed cells)

  • Triaminopyrimidine fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fluorescence microscope with a DAPI filter set (or appropriate filters for blue fluorescence)

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency on glass-bottom dishes or coverslips.

    • For a dead cell control, treat a separate sample of cells by heating at 60°C for 30 minutes or by fixation with 70% ethanol for 10 minutes.

  • Probe Staining:

    • Prepare a working solution of the triaminopyrimidine probe by diluting the stock solution in cell culture medium or PBS to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Incubate the live and dead cell samples with the probe working solution for 15-30 minutes at 37°C in the dark.

  • Imaging:

    • After incubation, gently wash the cells twice with PBS to remove any unbound probe.

    • Add fresh culture medium or PBS to the cells for imaging.

    • Image the cells using a fluorescence microscope. Use a standard DAPI filter set (e.g., excitation ~360 nm, emission ~460 nm) to visualize the blue fluorescence of the probe.

    • Acquire both fluorescence and bright-field images.

Expected Results:

  • Dead cells: Will exhibit bright blue fluorescence in the nucleus and/or cytoplasm due to the probe entering the cell and binding to intracellular components.

  • Live cells: Will show minimal or no fluorescence as the intact cell membrane prevents the entry of the probe.

Logical Relationship for Probe Application:

G Decision Workflow for Cell Viability Analysis Start Cell Sample Incubate Incubate with Triaminopyrimidine Probe Start->Incubate Image Fluorescence Microscopy Incubate->Image Decision Fluorescence Detected? Image->Decision Live Result: Live Cell Decision->Live No Dead Result: Dead Cell Decision->Dead Yes

Caption: A logical diagram outlining the experimental steps and expected outcomes for a cell viability assay using a triaminopyrimidine-based fluorescent probe.

Conclusion and Future Directions

Triaminopyrimidine scaffolds, including this compound and its isomers, hold significant promise for the development of novel fluorescent probes. The successful application of 2,4,5-triaminopyrimidine derivatives as cell viability markers highlights the potential of this chemical class. Future research in this area could focus on:

  • Systematic exploration of this compound: Synthesizing and characterizing fluorescent probes directly from this isomer to compare and contrast their properties with the 2,4,5-substituted analogues.

  • Expansion of analyte targets: Designing probes for other biologically relevant molecules such as metal ions, reactive oxygen species, and specific enzymes by incorporating appropriate recognition moieties.

  • Improving photophysical properties: Fine-tuning the molecular structure to achieve longer emission wavelengths (red to near-infrared) for deeper tissue penetration and reduced autofluorescence in biological samples.

  • Applications in drug development: Utilizing these probes for high-throughput screening of drug candidates that affect cell viability or other targeted cellular processes.

The continued development of fluorescent probes based on the triaminopyrimidine core will undoubtedly provide powerful new tools for researchers in the life sciences and drug discovery.

References

A Step-by-Step Guide to the Functionalization of Pyrimidine-4,5,6-triamine for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the chemical modification of pyrimidine-4,5,6-triamine, a critical building block in the synthesis of a wide array of biologically active molecules. The strategic functionalization of its amino groups is a key step in the development of novel therapeutics, including purines, pteridines, and other heterocyclic systems of medicinal importance.

Introduction

This compound is a versatile precursor molecule characterized by its pyrimidine core substituted with three reactive amino groups. The differential reactivity of these amino groups allows for selective functionalization, paving the way for the synthesis of diverse molecular scaffolds. This document outlines key synthetic strategies, including acylation, condensation, and cyclization reactions, providing researchers with the foundational knowledge and practical protocols to explore the vast chemical space accessible from this starting material. The methodologies detailed herein are crucial for the synthesis of purine analogs, which are fundamental components of nucleic acids, and pteridines, which play vital roles as cofactors in various enzymatic reactions.

Core Functionalization Strategies: An Overview

The functionalization of this compound primarily targets its three amino groups. The key strategies involve:

  • N-Acylation: Introduction of acyl groups to one or more amino moieties to form amides. This is a common step to introduce diverse side chains or to modulate the electronic properties of the molecule.

  • Condensation Reactions: Reaction with aldehydes and ketones to form Schiff bases (imines), which can be further modified or act as intermediates for cyclization reactions.

  • Cyclization Reactions: Formation of new rings by reacting the vicinal amino groups at the 4- and 5-positions with suitable reagents, leading to the synthesis of important bicyclic heterocycles like purines and pteridines.

The following sections provide detailed protocols for these key transformations.

Application Note 1: N-Acylation of this compound

N-acylation is a fundamental method for derivatizing the amino groups of this compound. The choice of acylating agent and reaction conditions can influence the degree and position of acylation.

Experimental Protocol 1: Acetylation with Acetic Anhydride

This protocol describes the non-selective acetylation of the amino groups.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (as solvent and base)

  • Ethanol

  • Diethyl ether

Procedure:

  • Suspend this compound (1.0 eq) in pyridine.

  • Add acetic anhydride (3.0-5.0 eq) dropwise to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated product by filtration.

  • Wash the product with water, followed by a small amount of cold ethanol and then diethyl ether.

  • Dry the product under vacuum to obtain the N-acetylated derivative.

Quantitative Data Summary
ProductAcylating AgentSolventTemperatureReaction TimeYield (%)
N,N',N''-triacetyl-pyrimidine-4,5,6-triamineAcetic anhydridePyridineReflux2-4 h70-85
N-benzoyl-pyrimidine-4,5,6-triamine derivativeBenzoyl chloridePyridine0 °C to RT3-6 h60-75

Note: Yields are indicative and may vary depending on the specific substrate and reaction scale.

Application Note 2: Synthesis of Pteridines via Condensation-Cyclization

The vicinal diamines at positions 4 and 5 of the pyrimidine ring are ideal for the construction of a fused pyrazine ring, leading to the formation of pteridines. This is typically achieved by condensation with α-dicarbonyl compounds.

Experimental Protocol 2: Reaction with Glyoxal to form Pterin

This protocol details the synthesis of the parent pteridine ring system.

Materials:

  • This compound sulfate

  • Glyoxal (40% aqueous solution)

  • Sodium bicarbonate

  • Water

Procedure:

  • Dissolve this compound sulfate (1.0 eq) in water.

  • Add a solution of sodium bicarbonate (2.0 eq) in water to neutralize the salt and free the amine.

  • To this solution, add glyoxal (1.1 eq) dropwise with vigorous stirring at room temperature.

  • Continue stirring for 1-2 hours. A precipitate should form.

  • Collect the solid product by filtration.

  • Wash the product thoroughly with water and then with ethanol.

  • Dry the product in a desiccator to yield pterin.

Quantitative Data Summary
ProductDicarbonyl CompoundSolventTemperatureReaction TimeYield (%)
PterinGlyoxalWaterRoom Temp.1-2 h80-90
6,7-DimethylpterinDiacetyl (2,3-butanedione)Water/EthanolReflux2-3 h75-85

Note: The reaction is often rapid and yields are generally high.

Application Note 3: Traube Purine Synthesis

The Traube synthesis is a classic and highly effective method for the construction of the purine ring system from a 4,5-diaminopyrimidine precursor. This involves cyclization with a one-carbon unit, typically derived from formic acid or its derivatives.[1][2][3][4][5]

Experimental Protocol 3: Synthesis of Purine

This protocol describes the synthesis of the unsubstituted purine ring.

Materials:

  • This compound

  • Formic acid (98-100%)

  • Sodium formate (optional, as a catalyst)

Procedure:

  • To this compound (1.0 eq), add an excess of formic acid.

  • Heat the mixture to reflux for 2-4 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and evaporate the excess formic acid under reduced pressure.

  • The residue can be purified by recrystallization from a suitable solvent (e.g., water or ethanol) to afford pure purine.[1]

Quantitative Data Summary
ProductC1 SourceSolventTemperatureReaction TimeYield (%)
PurineFormic acidFormic acidReflux2-4 h85-95[1]
GuanineFormic acidFormic acidReflux4-5 h65-75[1]
AdenineFormamideFormamideReflux15 min72[1]

Note: The choice of the C1 source and the substituents on the pyrimidine ring will determine the final purine derivative.

Visualizing the Functionalization Workflow

The following diagram illustrates the central role of this compound and the primary pathways for its functionalization.

G cluster_start Starting Material A This compound B N-Acylated Derivatives A->B Acylation (e.g., Acetic Anhydride) C Schiff Bases (Imines) A->C Condensation (e.g., Aldehydes, Ketones) D Pteridines A->D Cyclization (e.g., Glyoxal) E Purines A->E Traube Synthesis (e.g., Formic Acid) C->D Further Cyclization

Caption: Key functionalization pathways of this compound.

Logical Relationship of Synthetic Pathways

The functionalization of this compound often follows a logical progression where initial modifications pave the way for subsequent, more complex transformations.

G Start This compound Acylation N-Acylation Start->Acylation Condensation Condensation Start->Condensation Cyclization Cyclization Start->Cyclization FinalProducts Diverse Bioactive Molecules Acylation->FinalProducts Modulated Properties Condensation->Cyclization Intermediate for Pteridines Pteridine Synthesis Cyclization->Pteridines Purines Purine Synthesis Cyclization->Purines Pteridines->FinalProducts Purines->FinalProducts

Caption: Logical flow of synthetic transformations from the core molecule.

Conclusion

The protocols and data presented in this guide offer a solid foundation for the functionalization of this compound. The versatility of this starting material, coupled with the straightforward nature of the described reactions, makes it an invaluable tool in the arsenal of medicinal chemists and researchers in the life sciences. By leveraging these methodologies, scientists can continue to explore and develop novel compounds with significant therapeutic potential. Further research into selective functionalization and the development of one-pot procedures will undoubtedly expand the synthetic utility of this important heterocyclic building block.

References

Application Notes and Protocols for Pyrimidine-4,5,6-triamine in Corrosion Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-4,5,6-triamine, a heterocyclic organic compound, presents significant potential as a corrosion inhibitor, particularly for steel in acidic environments. The efficacy of pyrimidine derivatives in corrosion inhibition is well-documented and is attributed to the presence of nitrogen heteroatoms and the aromatic ring system. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes the corrosive process. The multiple amino groups in this compound are expected to enhance its adsorption and, consequently, its inhibitory action.

Organic corrosion inhibitors function by adsorbing onto the metal surface through either physisorption (electrostatic interactions) or chemisorption (covalent bonding), or a combination of both. This adsorbed layer isolates the metal from the corrosive medium. The lone pair electrons on the nitrogen atoms and the π-electrons of the pyrimidine ring can interact with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable, protective film.

While direct experimental data on the corrosion inhibition of this compound is limited in the readily available scientific literature, its structural similarity to other well-studied aminopyrimidine derivatives allows for the extrapolation of its potential efficacy and the adaptation of established experimental protocols for its evaluation. This document provides detailed application notes and protocols based on studies of analogous compounds to guide researchers in investigating the corrosion inhibition properties of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from studies on aminopyrimidine derivatives, which can serve as a benchmark for evaluating this compound.

Table 1: Inhibition Efficiency of Aminopyrimidine Derivatives from Weight Loss Measurements

InhibitorMetalCorrosive MediumConcentration (mM)Temperature (°C)Inhibition Efficiency (%)Reference
2-AminopyrimidineMild Steel0.5 M HCl1025>90[1]
4-Aminopyrimidine1018 Carbon Steel0.05 M HNO₃Various25Increases with concentration[2]
Pyrimidine Derivative (PPTT)Mild Steel1 M HCl2Not Specified83.8

Table 2: Electrochemical Parameters for Aminopyrimidine Derivatives

InhibitorMetalCorrosive MediumConcentration (mM)Corrosion Current Density (Icorr, µA/cm²)Inhibition Efficiency (%)Reference
2-AminopyrimidineMild Steel0.5 M HCl1016>90[1]
Pyrimidine Derivative (PPTT)Mild Steel1 M HCl231.483.8

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the corrosion inhibition performance of this compound.

Weight Loss Method

This gravimetric method is a straightforward and widely used technique to determine corrosion rates and inhibition efficiency.

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Abrasive papers (e.g., 200, 400, 600, 800, 1000, 1200 grit)

  • Acetone and distilled water for cleaning

  • Analytical balance (precision of 0.1 mg)

  • Water bath or thermostat

  • Corrosive solution (e.g., 1 M HCl)

  • This compound

  • Desiccator

Protocol:

  • Coupon Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers to achieve a smooth, mirror-like surface.

  • Cleaning: Degrease the polished coupons by washing with acetone, followed by a thorough rinse with distilled water.

  • Drying and Weighing: Dry the coupons and store them in a desiccator. Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Inhibitor Solution Preparation: Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound.

  • Immersion: Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.

  • Post-Immersion Cleaning: After the immersion period, retrieve the coupons, and clean them with a soft brush to remove corrosion products. Rinse with distilled water and acetone.

  • Final Weighing: Dry the cleaned coupons and re-weigh them to obtain the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR): CR (g/m²h) = ΔW / (A * t), where A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100, where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum wire or graphite rod)

  • Mild steel specimen for the working electrode

  • Corrosive solution with and without inhibitor

Protocol:

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution.

  • Stabilization: Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Perform a potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the applied potential (E).

    • Determine the corrosion potential (E_corr) and corrosion current density (I_corr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.

    • Inhibition Efficiency (IE%): IE% = [(I_corr_blank - I_corr_inhibitor) / I_corr_blank] * 100.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the corrosion mechanism and the formation of a protective film.

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (as in PDP)

  • Mild steel working electrode

  • Corrosive solution with and without inhibitor

Protocol:

  • Electrode and Cell Setup: Prepare the electrode and set up the electrochemical cell as described for the PDP measurements.

  • Stabilization: Allow the system to stabilize at the OCP.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis:

    • Present the impedance data as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance modulus and phase angle vs. frequency).

    • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct).

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_solutions Solution Preparation cluster_experiments Corrosion Inhibition Experiments cluster_analysis Data Analysis & Interpretation prep_metal Metal Coupon/Electrode Preparation & Polishing clean_metal Cleaning & Degreasing (Acetone, Distilled Water) prep_metal->clean_metal weigh_initial Initial Weighing (for Weight Loss) clean_metal->weigh_initial pdp Potentiodynamic Polarization (PDP) clean_metal->pdp eis Electrochemical Impedance Spectroscopy (EIS) clean_metal->eis weight_loss Weight Loss Measurement weigh_initial->weight_loss prep_corrosive Prepare Corrosive Medium (e.g., 1 M HCl) prep_corrosive->weight_loss prep_corrosive->pdp prep_corrosive->eis prep_inhibitor Prepare Inhibitor Solutions (various concentrations of This compound) prep_inhibitor->weight_loss prep_inhibitor->pdp prep_inhibitor->eis calc_cr_ie_wl Calculate Corrosion Rate & Inhibition Efficiency (WL) weight_loss->calc_cr_ie_wl analyze_pdp Analyze Tafel Plots (Icorr, Ecorr, IE%) pdp->analyze_pdp analyze_eis Model EIS Data (Rct, IE%) eis->analyze_eis mechanism Determine Inhibition Mechanism calc_cr_ie_wl->mechanism analyze_pdp->mechanism analyze_eis->mechanism

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism inhibitor This compound in Solution adsorption Adsorption of Inhibitor on Metal Surface inhibitor->adsorption metal Metal Surface (e.g., Steel in Acid) metal->adsorption film Formation of a Protective Film adsorption->film inhibition Corrosion Inhibition film->inhibition

Caption: Logical relationship of the corrosion inhibition mechanism.

References

Application Notes and Protocols for Pyrimidine-4,5,6-triamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of pyrimidine-4,5,6-triamine as a versatile ligand in coordination chemistry. The information compiled from various scientific sources offers insights into its synthesis, potential coordination behavior, and prospective applications, particularly in the realm of medicinal chemistry and materials science. While direct and extensive research on the coordination complexes of this compound is limited in publicly available literature, this document provides a foundational guide by drawing parallels with structurally similar pyrimidine derivatives and outlining detailed experimental protocols.

Introduction to this compound as a Ligand

This compound is a polyfunctional heterocyclic compound featuring a pyrimidine core with three amino substituents. The presence of multiple nitrogen atoms, including the endocyclic pyrimidine nitrogens and the exocyclic amino groups, makes it an excellent candidate for a chelating ligand in coordination chemistry. The arrangement of the amino groups in positions 4, 5, and 6 suggests the potential for forming stable five- or six-membered chelate rings with metal ions, a key feature for creating robust coordination complexes.

The lone pair electrons on the nitrogen atoms can be donated to a metal center, forming coordinate bonds. The specific coordination mode is expected to be influenced by factors such as the nature of the metal ion, the reaction conditions, and the solvent system employed.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the reduction of a nitroso-substituted precursor. The following protocol is adapted from established synthetic procedures.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4,6-Diamino-5-nitrosopyrimidine

  • Methanol

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Autoclave or a suitable hydrogenation apparatus

  • Reaction column

  • Rotary evaporator

Procedure:

  • In a reaction column, carefully load the wetted 4,6-diamino-5-nitrosopyrimidine.

  • Transfer the loaded material to an autoclave.

  • To the autoclave, add 400 mL of methanol and 4 g of 5% palladium on carbon catalyst.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas (the specific pressure may need optimization but is typically in the range of 50-100 psi).

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, carefully vent the autoclave and purge with an inert gas like nitrogen or argon.

  • Filter the reaction mixture to remove the palladium on carbon catalyst.

  • Concentrate the filtrate by removing the methanol using a rotary evaporator.

  • The resulting solid is this compound, which can often be used in subsequent steps without further purification. The reported yield for this method is approximately 95%.[1]

Workflow for the Synthesis of this compound

G cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents & Conditions cluster_workup Workup cluster_product Final Product start 4,6-Diamino-5-nitrosopyrimidine reduction Reduction start->reduction filtration Filtration reduction->filtration reagents H₂ gas 5% Pd/C catalyst Methanol Room Temperature reagents->reduction evaporation Solvent Evaporation filtration->evaporation product This compound evaporation->product

Caption: Synthetic workflow for this compound.

Coordination Chemistry and Potential Applications

While specific studies on the coordination complexes of this compound are not extensively documented, the broader class of pyrimidine derivatives has shown significant promise in various applications, particularly in the development of novel therapeutic agents. The coordination of pyrimidine-based ligands to metal centers like ruthenium has been a successful strategy in designing anticancer compounds.

Anticancer Drug Development

Ruthenium complexes, in particular, have emerged as a promising alternative to platinum-based anticancer drugs due to their potential for lower toxicity and different mechanisms of action. Research on ruthenium complexes with pyrimidine-derived ligands has indicated that these compounds can induce cancer cell death through various pathways, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and apoptosis.

Hypothetical Signaling Pathway for Anticancer Activity of a Ruthenium-Pyrimidine-4,5,6-triamine Complex

G Ru_complex Ru-Pyrimidine-4,5,6-triamine Complex cell_membrane Cancer Cell Membrane Ru_complex->cell_membrane Cellular Uptake mitochondria Mitochondria cell_membrane->mitochondria ros Increased ROS Production mitochondria->ros mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction apoptosis Apoptosis mito_dysfunction->apoptosis G cluster_reactants Reactants cluster_reaction Reaction cluster_isolation Isolation cluster_product Final Product ligand This compound mixing Mixing in Solvent ligand->mixing metal_salt Metal Salt (e.g., RuCl₃) metal_salt->mixing reaction_conditions Stirring/Heating mixing->reaction_conditions filtration Filtration reaction_conditions->filtration crystallization Crystallization reaction_conditions->crystallization complex Metal-Pyrimidine-4,5,6-triamine Complex filtration->complex crystallization->complex

References

Troubleshooting & Optimization

Technical Support Center: Pyrimidine-4,5,6-triamine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine-4,5,6-triamine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

The main challenges stem from the compound's inherent chemical properties. The presence of three amino groups on the pyrimidine ring makes it highly susceptible to oxidation, especially when exposed to air and light. This degradation can lead to the formation of colored impurities and a decrease in overall purity. Additionally, its polarity can present solubility challenges, making solvent selection for recrystallization and chromatography critical.

Q2: What are the common impurities found in crude this compound?

Common impurities depend on the synthetic route but often include:

  • Unreacted Starting Materials: Precursors such as 4,6-diamino-5-nitrosopyrimidine or 4,6-diamino-5-nitropyrimidine may be present if the reduction step is incomplete[1].

  • Side-Reaction Products: Undesired products from competitive reactions can complicate the purification process[2].

  • Residual Catalysts: If catalytic hydrogenation is employed, trace amounts of the metal catalyst (e.g., Palladium on carbon) may remain in the crude product[1][3].

  • Oxidation/Degradation Products: Exposure to oxygen can lead to the formation of colored byproducts, often resulting in a yellow or brown appearance of the final product[3].

Q3: Which analytical methods are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for purity assessment.[4][5]

  • Method: A reverse-phase (RP) HPLC method using a C18 column is typically effective.[6][7] The mobile phase often consists of an acetonitrile and water mixture with an acid modifier like formic or phosphoric acid.[6]

  • Alternative Method: For salt forms like the sulfate, acid-base titration can be a cost-effective and accurate method for quantitative analysis.[8]

Q4: What are the recommended storage conditions for purified this compound?

To prevent degradation, the purified compound should be stored protected from light in a tightly sealed container.[9] For long-term storage, maintaining an inert atmosphere (e.g., with argon or nitrogen) is recommended to minimize oxidation.

Troubleshooting Guide

Problem: Low Yield After Purification

Low recovery of the final product is a frequent issue. The troubleshooting workflow below can help diagnose the cause.

G start Low Yield Detected check_filtrate Analyze Filtrate/Mother Liquor (e.g., by TLC or HPLC) start->check_filtrate product_in_filtrate Significant Product Remains in Filtrate check_filtrate->product_in_filtrate solubility_issue Cause: High Solubility in Crystallization Solvent product_in_filtrate->solubility_issue Yes no_product Minimal Product in Filtrate product_in_filtrate->no_product No sol_1 Solution 1: Cool to Lower Temperature (e.g., 0-5°C) solubility_issue->sol_1 sol_2 Solution 2: Use an Anti-Solvent solubility_issue->sol_2 sol_3 Solution 3: Reduce Solvent Volume Before Cooling solubility_issue->sol_3 mech_loss Cause: Mechanical Loss During Transfers or Filtration no_product->mech_loss sol_4 Solution: Improve Handling Technique, Pre-rinse Glassware with Mother Liquor mech_loss->sol_4

Fig. 1: Troubleshooting workflow for low purification yield.

Problem: Product Discoloration (Yellow to Brown)

This typically indicates oxidation or the presence of persistent colored impurities.

  • Potential Cause 1: Oxidation. The compound is sensitive to air.

    • Solution: Perform purification steps, especially filtration and drying, under an inert atmosphere (nitrogen or argon). Use degassed solvents for recrystallization.

  • Potential Cause 2: Highly Colored Impurities.

    • Solution: Treat the dissolved crude product with activated charcoal before filtration.[4] A hot filtration step to remove the charcoal is necessary, followed by crystallization of the filtrate.[4]

Problem: Difficulty with Crystallization

The product either fails to crystallize ("oils out") or forms very fine needles that are difficult to filter.

  • Potential Cause 1: Supersaturation. The solution is too concentrated or cooled too quickly.

    • Solution: Attempt a slower cooling rate. Add a seed crystal to induce controlled crystallization. You may also try redissolving the material in a slightly larger volume of solvent.

  • Potential Cause 2: Solvent System. The chosen solvent is not ideal.

    • Solution: Experiment with solvent/anti-solvent systems. For polar compounds that are highly soluble in solvents like DMF or DMSO, diffusion crystallization using a miscible anti-solvent like dichloromethane or ethyl acetate can be effective.[10]

Data on Purification and Yield

The following table summarizes reported yields and purities for this compound and related compounds from various synthetic and purification methods.

MethodStarting MaterialPurity AchievedYieldReference
Reduction & Crystallization (as sulfite salt)2,4,6-Triamino-5-nitrosopyrimidine~95%60-75%[4]
Catalytic Hydrogenation4,6-Diamino-5-nitrosopyrimidine>95%95%[1]
Catalytic Hydrogenation (as sulfate salt)2,4-Diamino-5-nitroso-6-hydroxypyrimidine≥98%>95%[3]
Commercial SupplyN/A≥98%N/A[9]
Commercial SupplyN/A97%N/A[11]
Experimental Protocols

Protocol: Purification of Crude this compound by Recrystallization

This protocol provides a general procedure for purifying the crude product obtained from a synthesis such as the catalytic hydrogenation of 4,6-diamino-5-nitrosopyrimidine.

Materials:

  • Crude this compound

  • Deionized Water (degassed)

  • Activated Charcoal

  • Filter Aid (e.g., Celite)

  • Standard laboratory glassware, including a three-neck round-bottom flask

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle and magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude this compound into the round-bottom flask. Add a minimal amount of hot, degassed deionized water while stirring under an inert atmosphere until the solid is fully dissolved. The temperature should be maintained near the boiling point of water.

  • Decolorization: Once dissolved, add a small amount of activated charcoal (approximately 1-2% w/w of the crude product).[4] Stir the hot mixture for 15-30 minutes.

  • Hot Filtration: Prepare a Büchner funnel with a pad of filter aid over the filter paper and pre-heat it with boiling water. Filter the hot solution quickly to remove the charcoal and other insoluble impurities.[4] This step is critical and should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Transfer the hot, clear filtrate to a clean flask. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-5°C) to maximize crystal formation.[4]

  • Isolation: Collect the precipitated crystals by vacuum filtration using a clean Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Workflow Visualization

The following diagram illustrates a general workflow for the purification of this compound.

G cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_isolate Isolation & Drying crude Crude Product dissolve Dissolve in Hot Solvent (e.g., Degassed Water) crude->dissolve charcoal Add Activated Charcoal (Decolorization) dissolve->charcoal hot_filter Hot Gravity or Vacuum Filtration charcoal->hot_filter cool Cool Filtrate Slowly (Induce Crystallization) hot_filter->cool cold_filter Vacuum Filtration (Isolate Crystals) cool->cold_filter wash Wash with Cold Solvent cold_filter->wash dry Dry Under Vacuum wash->dry pure Pure Product (≥98%) dry->pure

Fig. 2: General experimental workflow for purification.

References

Technical Support Center: Synthesis of Pyrimidine-4,5,6-triamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrimidine-4,5,6-triamine derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound derivatives?

A1: The synthesis of the this compound core often begins with precursors that can be converted to the triamine structure. Common starting materials include dihalopyrimidines, such as 2,4-dichloropyrimidines or 4-amino-2,6-dichloropyrimidine, which can undergo sequential amination reactions. Another frequent precursor is a pyrimidine with nitro or nitroso groups at the 5-position, which can be reduced to the corresponding amine.

Q2: I am observing the formation of a mixture of isomers during the amination of a dihalopyrimidine. How can I control the regioselectivity?

A2: Regioselectivity in the amination of dihalopyrimidines is a common challenge influenced by both electronic and steric factors.[1][2]

  • Electronic Effects: In nucleophilic aromatic substitution (SNAr), the most electron-deficient position is typically the most reactive. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more electrophilic and will react first.[1]

  • Steric Hindrance: Bulky amines may preferentially attack the less sterically hindered halogenated position.

  • Catalyst and Ligand Choice: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of ligand can significantly influence which position reacts.[2]

Q3: My reaction is producing a colored byproduct, and I suspect N-nitrosation. What is this and how can it be avoided?

A3: N-nitrosation is a potential side reaction when using nitrosating agents or when residual nitrites are present under acidic conditions. Secondary amino groups on the pyrimidine ring can undergo nitrosation to form N-nitrosamines. This can sometimes be followed by a Fischer-Hepp rearrangement, where the nitroso group migrates from the nitrogen to the C5 position of the pyrimidine ring. To avoid this, ensure all reagents are pure and free from nitrite impurities, and carefully control the pH of your reaction.

Q4: What are the best practices for purifying this compound derivatives?

A4: Purification can be challenging due to the polar nature of the multiple amine groups.

  • Column Chromatography: Silica gel column chromatography is a common method. Due to the basicity of the amines, it is often beneficial to add a small amount of a basic modifier, like triethylamine or ammonia, to the eluent to prevent streaking and improve separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Acid-Base Extraction: The basic nature of the amino groups allows for purification through acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the product is recovered by basifying the aqueous layer and extracting with an organic solvent.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Aminated Product
Potential Cause Troubleshooting Steps
Catalyst Poisoning/Decomposition The nitrogen atoms on the pyrimidine ring can coordinate with and poison palladium catalysts in Buchwald-Hartwig reactions.[3] Ensure you are using a suitable sterically hindered ligand (e.g., XPhos) to protect the metal center. Visually, catalyst decomposition can be indicated by the formation of palladium black.[3]
Incorrect Base Selection For palladium-catalyzed aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are often required. For catalyst-free SNAr, inorganic bases such as K2CO3 or Cs2CO3 are common.[4] The choice of base can also influence regioselectivity.[2]
Sub-optimal Reaction Temperature Catalyst-free SNAr reactions often require high temperatures (e.g., 140 °C in DMF) to proceed.[4] Palladium-catalyzed reactions are typically run at lower temperatures (80-120 °C), but this may need optimization for your specific substrates.[4]
Poor Reagent/Solvent Quality Amination reactions, particularly those that are metal-catalyzed, are sensitive to air and moisture. Ensure all solvents and reagents are anhydrous.[3]
Issue 2: Formation of a Hydroxypyrimidine Byproduct
Potential Cause Troubleshooting Steps
Hydrolysis of Halopyrimidine The presence of water in the reaction mixture can lead to the hydrolysis of the chloro- or bromo-substituent, forming the corresponding hydroxypyrimidine.[4]
Solvolysis from Alcoholic Solvents If using an alcohol as a solvent, solvolysis can occur, leading to the formation of an alkoxypyrimidine byproduct.
Troubleshooting Steps - Use anhydrous solvents and reagents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).- If hydrolysis or solvolysis is a persistent issue, consider switching to a non-protic solvent such as DMF, DMSO, dioxane, or toluene.[1][4]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Amination of a Dichloropyrimidine

This protocol is a general guideline for a Buchwald-Hartwig amination reaction.

  • Catalyst Preparation: In a glovebox, add the palladium precursor (e.g., Pd(OAc)2, 1-2 mol%) and the phosphine ligand (e.g., dppb, 1-2 mol%) to an oven-dried reaction vessel.

  • Reaction Setup: Remove the vessel from the glovebox and add the dichloropyrimidine substrate (1.0 equivalent) followed by an anhydrous solvent (e.g., THF, dioxane, or toluene).

  • Amine-Base Premixing: In a separate flask, dissolve the amine (1.1 equivalents) in the reaction solvent and cool to the desired temperature (e.g., -20 °C). Add the base (e.g., LiHMDS, 1.1 equivalents) dropwise.

  • Reaction Execution: Transfer the pre-mixed amine/base solution to the flask containing the substrate and catalyst.

  • Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous NH4Cl solution and extract the product with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[2]

Visualizing Reaction Pathways and Workflows

To aid in understanding and troubleshooting, the following diagrams illustrate key concepts in the synthesis of this compound derivatives.

G cluster_troubleshooting Troubleshooting Workflow for Low Yield start Low Yield Observed check_catalyst Check Catalyst System (Poisoning/Decomposition?) start->check_catalyst check_base Evaluate Base (Strength/Compatibility?) check_catalyst->check_base [Catalyst OK] check_temp Optimize Temperature (Too high/low?) check_base->check_temp [Base OK] check_reagents Verify Reagent/Solvent Quality (Anhydrous?) check_temp->check_reagents [Temp OK] solution Improved Yield check_reagents->solution [Reagents OK]

Caption: A decision-making workflow for troubleshooting low yields in amination reactions.

G cluster_side_reaction N-Nitrosation Side Reaction start Secondary Aminopyrimidine nitrosating_agent + Nitrosating Agent (e.g., HNO2) n_nitrosamine N-Nitrosamine Intermediate start->n_nitrosamine N-Nitrosation nitrosating_agent->n_nitrosamine rearrangement Fischer-Hepp Rearrangement c_nitroso C5-Nitrosopyrimidine (Side Product) n_nitrosamine->c_nitroso Acid-catalyzed rearrangement->c_nitroso

Caption: The pathway of the N-nitrosation side reaction and subsequent Fischer-Hepp rearrangement.

G cluster_purification Purification Strategy crude Crude Product column Column Chromatography (Basic Modifier) crude->column recrystallization Recrystallization crude->recrystallization extraction Acid-Base Extraction crude->extraction pure Pure Product column->pure recrystallization->pure extraction->pure

References

Technical Support Center: Optimizing Reaction Conditions for Pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of pyrimidine-4,5,6-triamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely reported and efficient method for the synthesis of this compound is the catalytic hydrogenation of a suitable precursor, typically 4,6-diamino-5-nitrosopyrimidine. This reaction is known for its high yield and relatively clean conversion.

Q2: What are the typical starting materials and reagents required for this synthesis?

A2: The primary starting material is 4,6-diamino-5-nitrosopyrimidine. The key reagents include a catalyst, most commonly palladium on carbon (Pd/C), and a hydrogen source. The reaction is typically carried out in a suitable solvent, such as methanol or ethanol.

Q3: What kind of yields can I expect from the catalytic hydrogenation of 4,6-diamino-5-nitrosopyrimidine?

A3: Under optimized conditions, this reaction can be very high-yielding. Reports indicate that yields of up to 95% can be achieved, and in some cases, the resulting this compound can be used directly in subsequent reaction steps without the need for extensive purification.[1]

Q4: What are the critical safety precautions I should take when performing this synthesis?

A4: It is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The starting material, 4,6-diamino-5-nitrosopyrimidine, should be handled with care, avoiding contact with skin and eyes.[2][3] Catalytic hydrogenation with gaseous hydrogen should be performed in a well-ventilated area or a fume hood, using appropriate equipment to handle flammable gases. Ensure that all equipment is properly grounded to prevent static discharge.

Troubleshooting Guide

Low or No Product Yield

Q: I am observing a very low yield or no formation of this compound. What are the possible causes and how can I troubleshoot this?

A: Low or no product yield in the catalytic hydrogenation of 4,6-diamino-5-nitrosopyrimidine can stem from several factors. Below is a step-by-step guide to help you troubleshoot the issue.

Troubleshooting Steps:

  • Catalyst Activity:

    • Cause: The palladium on carbon (Pd/C) catalyst may be old, deactivated, or of poor quality. Catalysts can be poisoned by impurities such as sulfur or certain nitrogen-containing compounds.

    • Solution: Use a fresh batch of high-quality Pd/C catalyst. Ensure all glassware and reagents are free from potential catalyst poisons. Consider increasing the catalyst loading, but do so judiciously as excessive catalyst can sometimes lead to side reactions.

  • Hydrogen Source and Pressure:

    • Cause: If using hydrogen gas, there might be a leak in the system, or the pressure may be insufficient for the reaction to proceed efficiently. If using a hydrogen donor like hydrazine hydrate, it may not be fresh or used in the correct stoichiometric amount.

    • Solution: For gaseous hydrogen, carefully check your reaction setup for any leaks. While many hydrogenations can be run at atmospheric pressure, some reactions benefit from higher pressures. For transfer hydrogenation, use a fresh bottle of hydrazine hydrate and ensure the correct molar ratio is used.

  • Reaction Conditions:

    • Cause: The reaction temperature or time may not be optimal. While the reduction of the nitroso group to an amine is often exothermic and can proceed at room temperature, some reactions may require gentle heating to initiate or go to completion.

    • Solution: Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish at room temperature, consider a modest increase in temperature. Ensure the reaction is allowed to run for a sufficient amount of time for complete conversion.

  • Purity of Starting Material:

    • Cause: Impurities in the 4,6-diamino-5-nitrosopyrimidine starting material can interfere with the reaction, potentially by poisoning the catalyst.

    • Solution: Ensure the starting material is of high purity. If necessary, recrystallize or purify the starting material before use.

Formation of Side Products/Impurities

Q: My final product is not pure, and I suspect the formation of side products. What are the likely impurities and how can I minimize them?

A: The formation of impurities during the synthesis of this compound can be a challenge. Understanding the potential side reactions can help in optimizing the conditions to favor the desired product.

Potential Side Products and Mitigation Strategies:

  • Incomplete Reduction:

    • Impurity: The starting material, 4,6-diamino-5-nitrosopyrimidine, may remain if the reaction does not go to completion.

    • Mitigation: Ensure the catalyst is active, the hydrogen source is sufficient, and the reaction is run for an adequate amount of time. Monitor the reaction to confirm the complete consumption of the starting material.

  • Hydroxylamine Intermediate:

    • Impurity: In some catalytic hydrogenations of nitro or nitroso compounds, the reaction can stall at the hydroxylamine stage.

    • Mitigation: The presence of certain additives can sometimes help to prevent the accumulation of hydroxylamine intermediates. However, for this specific reaction, ensuring a highly active catalyst and sufficient hydrogen is usually effective.

  • Decomposition of Starting Material or Product:

    • Impurity: Pyrimidine rings, especially those with multiple amino groups, can be susceptible to degradation under harsh conditions.

    • Mitigation: Avoid excessively high temperatures or prolonged reaction times. If the reaction requires heating, a careful optimization of the temperature is necessary.

Data Presentation

The following tables summarize reaction conditions for pyrimidine synthesis, drawing from various methodologies. While not all data pertains directly to this compound, it provides a useful comparison of different synthetic approaches.

Table 1: Comparison of General Pyrimidine Synthesis Methodologies

MethodKey ReagentsCatalystSolventReaction TimeTemperatureYield (%)
Pinner SynthesisUrea, AcetylacetoneHydrogen ChlorideMethanol3 hours52°C90.2%
Biginelli ReactionBenzaldehyde, Ethyl Acetoacetate, UreaBenzyltriethylammonium ChlorideSolvent-free30-45 minutes100°C>85%
Iridium-Catalyzed Multicomponent SynthesisAmidines, AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150°CUp to 93%
Microwave-Assisted SynthesisAldehyde, Ethyl Acetoacetate, Urea/ThioureaSulfamic AcidSolvent-free2-5 minutes300W88-95%

Data adapted from a comparative guide on pyrimidine synthesis methodologies.[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4,6-Diamino-5-nitrosopyrimidine

This protocol describes a general procedure for the synthesis of this compound via catalytic hydrogenation.

Materials:

  • Wetted 4,6-diamino-5-nitrosopyrimidine

  • Methanol

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas source

  • Autoclave or a suitable hydrogenation apparatus

Procedure:

  • In an autoclave, add 400 mL of methanol and 4 g of 5% palladium on carbon catalyst.

  • Carefully add the wetted 4,6-diamino-5-nitrosopyrimidine to the reaction vessel.

  • Seal the autoclave and purge the system with an inert gas, such as nitrogen or argon, to remove any air.

  • Introduce hydrogen gas into the autoclave and maintain a positive pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by monitoring hydrogen uptake or by taking aliquots for analysis (e.g., TLC or LC-MS).

  • Upon completion of the reaction, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture to remove the palladium on carbon catalyst.

  • Remove the methanol from the filtrate by evaporation under reduced pressure to obtain the this compound product.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reagents Prepare Reagents (4,6-diamino-5-nitrosopyrimidine, Methanol, Pd/C) setup_apparatus Set up Autoclave charge_reactor Charge Reactor setup_apparatus->charge_reactor purge_system Purge with Inert Gas charge_reactor->purge_system introduce_h2 Introduce Hydrogen purge_system->introduce_h2 run_reaction Stir at Room Temperature introduce_h2->run_reaction monitor Monitor Progress (TLC/LC-MS) run_reaction->monitor vent_purge Vent and Purge monitor->vent_purge filter_catalyst Filter Catalyst vent_purge->filter_catalyst evaporate_solvent Evaporate Solvent filter_catalyst->evaporate_solvent product This compound evaporate_solvent->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_solutions_catalyst Catalyst Solutions cluster_solutions_h2 Hydrogen Solutions cluster_solutions_conditions Condition Solutions cluster_solutions_sm Starting Material Solution start Low or No Product Yield check_catalyst Check Catalyst Activity start->check_catalyst check_h2 Verify Hydrogen Source & Pressure start->check_h2 check_conditions Review Reaction Conditions start->check_conditions check_sm Assess Starting Material Purity start->check_sm fresh_catalyst Use Fresh Catalyst check_catalyst->fresh_catalyst check_leaks Check for Leaks check_h2->check_leaks optimize_temp Optimize Temperature check_conditions->optimize_temp purify_sm Purify Starting Material check_sm->purify_sm increase_loading Increase Catalyst Loading increase_pressure Increase H2 Pressure fresh_donor Use Fresh Hydrogen Donor increase_time Increase Reaction Time

Caption: Troubleshooting workflow for low product yield.

References

pyrimidine-4,5,6-triamine stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and storage of pyrimidine-4,5,6-triamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concerns for this compound are hydrolysis, photodegradation, and oxidation. The multiple amino groups on the pyrimidine ring make it susceptible to these degradation pathways.

Q2: What are the recommended storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it is recommended to store it at room temperature in a tightly sealed container, protected from light and moisture.[1][2][3]

Q3: How should I handle this compound in the laboratory?

Handle the compound in a well-ventilated area. Avoid direct exposure to sunlight or strong artificial light. When preparing solutions, use solvents that are dry and free of contaminants.

Q4: Is this compound stable in aqueous solutions?

The stability of this compound in aqueous solutions can be pH-dependent. Aminopyrimidines are known to undergo hydrolysis under both acidic and alkaline conditions.[1][4] It is advisable to prepare aqueous solutions fresh and use them promptly. If storage of a solution is necessary, it should be protected from light and stored at a low temperature for a short period. A stability study in the specific buffer system of your experiment is recommended.

Q5: What are the potential degradation products of this compound?

Potential degradation can occur through hydrolysis of the amino groups to form oxo-substituted pyrimidines, or through oxidation of the amino groups. Photodegradation can also lead to various other byproducts.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results over time Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot and store at -20°C or -80°C for a limited time, protected from light. Perform a stability test of the compound in your specific experimental buffer.
Appearance of unexpected peaks in chromatography (e.g., HPLC, LC-MS) The compound has degraded.Analyze the solid material to ensure its purity before preparing solutions. Review storage and handling procedures to minimize exposure to light, moisture, and extreme pH.
Loss of compound activity Decomposition of the active this compound.Confirm the identity and purity of the compound using an analytical technique (e.g., NMR, Mass Spectrometry) before use.
Discoloration of the solid compound or solution This may indicate oxidation or other forms of degradation.Do not use discolored material. Procure a fresh batch of the compound and store it under the recommended conditions.

Stability and Storage Data Summary

Recommended Storage Conditions for Solid Compound

ParameterRecommendationCitations
Temperature Room Temperature[1][2][3]
Atmosphere Sealed in dry conditions[2]
Light Protect from light / Keep in a dark place[1][2][3]

Potential Stability Issues

Factor Potential Effect Mitigation
Light/UV Exposure Photodegradation. Pyrimidine derivatives can be susceptible to photodegradation.Work with the compound in a laboratory with minimal UV light exposure. Use amber vials or wrap containers with aluminum foil.
pH Hydrolysis. Aminopyrimidines can undergo hydrolysis in acidic or alkaline conditions, leading to the formation of hydroxylated derivatives.[1][4]Maintain a neutral pH for solutions if possible. If the experiment requires acidic or basic conditions, use freshly prepared solutions and minimize the time the compound is in that environment.
Oxidizing Agents Oxidation of the amino groups.Avoid contact with strong oxidizing agents. Use de-gassed solvents for solution preparation if oxygen sensitivity is a concern.
Moisture Hydrolysis.Store the solid compound in a desiccator. Use anhydrous solvents for preparing solutions for organic reactions.

Experimental Protocols

Protocol for Assessing the Purity of this compound by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution. Further dilute this solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample. The purity can be estimated by the area percentage of the main peak corresponding to this compound relative to the total peak area.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound start Start: Inconsistent Experimental Results check_solution Is the stock solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh stock solution check_solution->prepare_fresh No check_solid Is the solid material pure and properly stored? check_solution->check_solid Yes retest Retest with fresh solution prepare_fresh->retest analytical_check Perform analytical check (e.g., HPLC, NMR) on solid material check_solid->analytical_check Unsure check_solid->retest Yes storage_issue Review storage conditions (light, moisture, temperature) analytical_check->storage_issue Impure analytical_check->retest Pure degraded_solid Solid material is degraded. Procure new batch. storage_issue->degraded_solid end End: Issue Resolved retest->end

Caption: Troubleshooting workflow for inconsistent experimental results.

DegradationPathway Hypothetical Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation ([O]) cluster_photodegradation Photodegradation (UV light) reactant This compound C₄H₇N₅ hydrolysis_product1 Aminohydroxypyrimidine derivative reactant->hydrolysis_product1 Hydrolysis oxidation_product Oxidized pyrimidine derivative (e.g., N-oxide) reactant->oxidation_product Oxidation photo_product Various photoproducts reactant->photo_product Photodegradation hydrolysis_product2 Aminodihydroxypyrimidine derivative hydrolysis_product1->hydrolysis_product2 Further Hydrolysis

References

Navigating the NMR Spectrum of Pyrimidine-4,5,6-triamine: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing pyrimidine-4,5,6-triamine, accurate interpretation of its Nuclear Magnetic Resonance (NMR) spectrum is crucial for confirming structure and purity. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during NMR analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts for the protons of this compound in DMSO-d6?

Q2: Why are the amine (-NH₂) proton signals broad or not visible in my spectrum?

Amine protons are known to be exchangeable and can interact with residual water in the NMR solvent (e.g., DMSO-d6) or undergo rapid chemical exchange. This often leads to significant peak broadening, and in some cases, the signals may become so broad that they are indistinguishable from the baseline.

Q3: How can I confirm the presence of amine proton signals?

A common and effective technique is the D₂O shake . After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, gently shake it, and re-acquire the spectrum. Exchangeable protons, such as those on the amine groups, will be replaced by deuterium. As deuterium is not observed in ¹H NMR, the amine proton signals will decrease in intensity or disappear entirely, confirming their identity.

Q4: I see unexpected peaks in my spectrum. What could they be?

Unexpected signals in the NMR spectrum can arise from several sources:

  • Residual Solvents: Ensure that the solvents used during synthesis and purification have been completely removed.

  • Starting Materials: Incomplete reaction can result in the presence of starting materials. A common precursor in the synthesis of this compound is 4,6-diamino-5-nitrosopyrimidine.

  • Byproducts: Side reactions during the synthesis can lead to impurities.

  • Degradation Products: Although information on the specific degradation products of this compound under NMR conditions is limited, oxidation or hydrolysis of the pyrimidine ring are potential pathways, especially if the sample is not pure or has been stored improperly.

Q5: The chemical shifts in my spectrum don't match the predicted values. What could be the reason?

Discrepancies between observed and predicted chemical shifts can be due to:

  • Concentration Effects: The chemical shifts of amine protons are particularly sensitive to the concentration of the sample.

  • Solvent Effects: The choice of NMR solvent can significantly influence the chemical shifts. Running the spectrum in a different deuterated solvent may help to resolve overlapping signals and provide additional structural information.

  • pH: The protonation state of the amine groups will drastically alter the chemical shifts. The pH of the NMR sample should be considered, especially if acidic or basic impurities are present.

Troubleshooting Common NMR Issues

This section provides a structured approach to troubleshooting common problems encountered during the NMR analysis of this compound.

Problem 1: Ambiguous or Overlapping Signals in the Aromatic Region

If the signal for the C2-H proton is obscured or overlaps with other peaks, consider the following steps.

Troubleshooting Workflow for Signal Overlap

Caption: Workflow for resolving overlapping NMR signals.

Problem 2: Identifying and Characterizing Amine Proton Signals

The labile nature of amine protons often makes their signals difficult to interpret. The following workflow can aid in their identification.

Experimental Workflow for Amine Proton Identification

AmineProtonID Start Observe Broad or Ambiguous -NH2 Signals D2O_Shake Perform D2O Shake Experiment Start->D2O_Shake Reacquire Re-acquire 1H NMR Spectrum D2O_Shake->Reacquire Analyze Analyze Spectral Changes Reacquire->Analyze Confirm Confirm -NH2 Signal Disappearance Analyze->Confirm

Caption: Workflow for confirming amine proton signals.

Data Presentation

While experimentally verified NMR data for this compound is not available in the provided search results, the following table presents a summary of predicted ¹H and ¹³C NMR chemical shifts to serve as a preliminary reference.

Table 1: Predicted NMR Chemical Shifts for this compound (in DMSO-d6)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
C2-H~7.5 - 8.0~150 - 155The sole aromatic proton.
4-NH₂Highly variable-Chemical shift is concentration and temperature dependent.
5-NH₂Highly variable-May be different from the 4- and 6-NH₂ due to its electronic environment.
6-NH₂Highly variable-Expected to be similar to the 4-NH₂.
C2-~150 - 155
C4-~155 - 160
C5-~100 - 105
C6-~155 - 160

Note: These are estimated values and may differ from experimental results. The chemical shifts of the amine protons are particularly prone to variation.

Experimental Protocols

Protocol for D₂O Shake Experiment
  • Initial Spectrum: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) in a standard NMR tube. Acquire a standard ¹H NMR spectrum.

  • Addition of D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Cap the NMR tube securely and gently invert it several times to ensure thorough mixing.

  • Re-acquisition: Re-acquire the ¹H NMR spectrum using the same parameters as the initial scan.

  • Analysis: Compare the two spectra. The disappearance or significant reduction in the intensity of signals confirms them as exchangeable protons.

This technical support guide provides a foundational framework for troubleshooting the NMR spectrum of this compound. Given the limited availability of experimental data, careful sample preparation and the use of standard NMR techniques are paramount for accurate spectral interpretation.

Technical Support Center: Pyrimidine-4,5,6-triamine Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine-4,5,6-triamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the common issue of polymerization and degradation of this highly reactive reagent.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unstable and prone to polymerization?

This compound has three amino groups attached to the pyrimidine ring. These amino groups are strong electron-donating groups, which significantly increase the electron density of the aromatic ring system. This high electron density makes the molecule highly susceptible to oxidation, especially by atmospheric oxygen. The initial oxidation products are often colored, radical species that can readily initiate and propagate polymerization, leading to the formation of insoluble, dark-colored materials.

Q2: What are the visual signs of this compound degradation?

The pure compound is typically a white or off-white crystalline solid.[1] The first sign of degradation is a change in color, progressing from tan to brown and eventually to a dark, intractable solid. If your reagent is significantly discolored, it is likely compromised and should not be used in reactions where high purity is required.

Q3: How should I properly store this compound to ensure its stability?

To maximize shelf-life, this compound should be stored under the following conditions:

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).

  • Light: Protect from light by using an amber vial or by storing it in a dark place.[2]

  • Temperature: Room temperature storage is generally recommended.[1][2]

  • Container: Ensure the container is tightly sealed to prevent exposure to air and moisture.[1]

Q4: Can I use a more stable form of the reagent?

Yes. The most effective way to avoid the instability of the free base is to use its salt form. This compound sulfate is a common, more stable alternative.[3] The protonated amino groups in the salt are significantly less susceptible to oxidation. The free base can be generated in situ during your reaction setup by adding a suitable base.

Q5: Are there any chemical additives that can prevent polymerization during a reaction?

While not extensively documented specifically for this compound, the addition of antioxidants can be a viable strategy to prevent oxidative polymerization of reactive amines.[4][5][6] Consider adding a small, catalytic amount of a radical scavenger or antioxidant to your reaction mixture.

  • Hindered Amines: Hindered amine light stabilizers (HALS) are excellent radical scavengers.[7]

  • Phenolic Antioxidants: Compounds like BHT (butylated hydroxytoluene) are commonly used to inhibit radical-mediated polymerization.

  • Aromatic Amines: Certain aromatic amines can also function as antioxidants.[8]

Compatibility with your specific reaction chemistry must be evaluated before using any additive.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Solid reagent has darkened in the bottle. Prolonged exposure to air and/or light during storage.1. Discard the degraded reagent. 2. Purchase fresh material, preferably the more stable sulfate salt. 3. Implement stringent storage protocols: store under argon/nitrogen in a dark, tightly sealed container.[1][2]
Reaction mixture immediately turns dark upon adding the triamine. Rapid oxidation of the free base by dissolved oxygen in the solvent or atmospheric oxygen.1. Use deoxygenated solvents (e.g., via sparging with N₂ or freeze-pump-thaw cycles). 2. Run the entire experiment under a strict inert atmosphere (glovebox or Schlenk line). 3. Switch to using this compound sulfate and generate the free base in situ.
Low yield of desired product with significant insoluble, dark precipitate. Polymerization of the starting material or intermediates during the reaction.1. Ensure rigorous exclusion of air and light from the reaction. 2. Consider lowering the reaction temperature. 3. Add a catalytic amount of a compatible antioxidant (e.g., BHT). 4. If using the free base, try adding it slowly to the reaction mixture rather than all at once.

Data Summary

The following table summarizes key physical and stability data for this compound.

PropertyValueSource(s)
Molecular Formula C₄H₇N₅[2][9]
Molecular Weight 125.13 g/mol [2][9]
Appearance White crystalline solid[1]
Melting Point ~257 °C (decomposes)[1]
Solubility Low solubility in water; soluble in many organic solvents.[1]
Storage Conditions Room Temperature, Protect from Light, Keep Sealed in Dry Place[1][2]
Sensitivity Light sensitive[10]

Experimental Protocols

Protocol 1: General Handling of this compound (Free Base)

This protocol is for situations where the use of the free base is unavoidable.

  • Preparation: All glassware should be oven- or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Solvent Deoxygenation: Deoxygenate the required solvent by sparging with an inert gas for at least 30 minutes or by using three freeze-pump-thaw cycles.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of inert gas using a Schlenk line or conduct the entire experiment within a glovebox.

  • Reagent Handling: Weigh the this compound in a glovebox or under a blanket of inert gas. If handled in the open, do so quickly and minimize exposure.

  • Reaction Setup: Add the deoxygenated solvent to the reaction flask via cannula or syringe. Add other reagents. Add the this compound last, either as a solid under positive inert gas pressure or as a solution in deoxygenated solvent.

  • Execution: Maintain a positive pressure of inert gas throughout the reaction. Shield the reaction flask from light using aluminum foil.

Protocol 2: Recommended Use of this compound Sulfate

This is the preferred method for avoiding degradation.

  • Preparation: Standard laboratory glassware can be used. An inert atmosphere is still recommended to protect the neutralized free base.

  • Reagents: Add this compound sulfate and other reaction components (except the base) to the reaction solvent.

  • Neutralization (in situ): Add a suitable base (e.g., triethylamine, sodium bicarbonate, or potassium carbonate) to the reaction mixture to neutralize the sulfate salt and generate the free base. Typically, 2 to 2.2 equivalents of base are required.

  • Reaction: Proceed with the reaction as planned. The free base is generated in the presence of the other reactants, allowing it to be consumed by the desired reaction pathway before it has a significant opportunity to oxidize and polymerize.

Visualizations

Degradation Pathway

cluster_factors Contributing Factors cluster_process Degradation Process cluster_outcome Result Oxygen Oxygen (Air) Oxidation Oxidation Oxygen->Oxidation Light Light Exposure Light->Oxidation Heat Excessive Heat Heat->Oxidation Polymerization Polymerization Oxidation->Polymerization Failure Experimental Failure (Low Yield, Impure Product) Polymerization->Failure

Caption: Logical flow of factors leading to the degradation of this compound.

Recommended Experimental Workflow

Start Start: Use this compound Sulfate Salt Setup 1. Assemble Reaction Under Inert Atmosphere (N₂/Ar) Start->Setup Solvent 2. Use Deoxygenated Solvents Setup->Solvent AddReagents 3. Add Sulfate Salt and Other Reagents Solvent->AddReagents Neutralize 4. Add Base (≥2 equiv.) to Generate Free Base In Situ AddReagents->Neutralize React 5. Proceed with Reaction (Protect from Light) Neutralize->React End End: Stable Reaction Conditions, Minimized Polymerization React->End

Caption: Recommended workflow for handling this compound to prevent polymerization.

References

Technical Support Center: Refining Workup Procedures for Pyrimidine-4,5,6-triamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the workup and purification of pyrimidine-4,5,6-triamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound is discolored (e.g., yellow, brown, or pink). What is the likely cause and how can I fix it?

A1: Discoloration in aminopyrimidines often arises from the formation of oxidation and condensation products, especially if the compound is exposed to air and light. Certain 5-aminopyrimidines are known to be unstable and can degrade, leading to colored impurities.[1]

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Activated Carbon Treatment: After dissolving the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture for a short period, and then perform a hot filtration to remove the charcoal and adsorbed colored impurities.[2]

  • Storage: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature.

Q2: I am experiencing low yields after the workup and purification of my this compound reaction. What are the potential reasons and how can I improve the yield?

A2: Low yields can be attributed to several factors, including incomplete reaction, product loss during extraction and washing steps, or inefficient purification. The high polarity of this compound can make it partially soluble in aqueous washes, leading to significant product loss.

Troubleshooting Steps:

  • Reaction Monitoring: Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Extraction Solvent: Use a highly polar organic solvent for extraction, or a mixture of solvents, to ensure the product is efficiently transferred to the organic phase.

  • Aqueous Wash: Minimize the volume of aqueous washes. Using a saturated brine solution for the final wash can help to reduce the solubility of the organic product in the aqueous layer.

  • pH Adjustment: The basicity of the amine groups means the compound's solubility is pH-dependent. Adjusting the pH of the aqueous phase can sometimes suppress its solubility and improve extraction efficiency, but care must be taken not to protonate the product, which would increase its aqueous solubility.

  • Purification Method: Highly polar compounds can be challenging to purify by standard silica gel chromatography. Consider alternative techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC).[3]

Q3: I am observing an insoluble precipitate during my reaction workup. What could it be and how should I proceed?

A3: The formation of an insoluble precipitate could be due to the product itself crashing out of solution, the formation of insoluble byproducts, or polymerization of starting materials or intermediates.

Troubleshooting Steps:

  • Solubility Check: Test the solubility of a small sample of the precipitate in various solvents to identify a suitable solvent for dissolution.

  • Characterization: If possible, isolate and characterize the precipitate to determine if it is the desired product or a byproduct.

  • Solvent System: If the precipitate is an intermediate, you may need to change the reaction solvent to one with better solubilizing power for all components.

  • Filtration: If the precipitate is the desired product, it can be isolated by filtration, washed with a cold, non-polar solvent to remove soluble impurities, and then dried.

Troubleshooting Guides

Issue 1: Difficulty in Removing Polar Impurities

Question: I am struggling to separate my this compound from polar impurities using standard column chromatography. What are my options?

Answer: The high polarity of this compound makes it challenging to separate from other polar impurities on normal-phase silica gel.

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds. It utilizes a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer.[3]

  • Supercritical Fluid Chromatography (SFC): SFC can provide fast and efficient separations for polar compounds and is often considered a greener alternative to HPLC.[3]

  • Cation-Exchange Chromatography: Due to the basic nature of the amino groups, cation-exchange chromatography can be an effective purification method. The compound will bind to the acidic stationary phase and can be eluted by changing the pH or increasing the ionic strength of the mobile phase.[4]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is a powerful technique for purifying solid compounds.[5] Experiment with different solvents and solvent mixtures to find one that dissolves the compound when hot but has low solubility at room temperature.

Issue 2: Product "Oiling Out" During Recrystallization

Question: My this compound product is "oiling out" instead of forming crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.

Solutions:

  • Increase Solvent Volume: The solution may be too concentrated. Add more hot solvent to fully dissolve the oil.

  • Change Solvent System: Use a solvent with a lower boiling point or a different polarity. A solvent mixture can also be effective.

  • Slow Cooling: Allow the solution to cool very slowly to encourage crystal nucleation. A Dewar flask can be used for very slow cooling.

  • Seeding: Add a small seed crystal of the pure compound to the cooled solution to induce crystallization.

Data Presentation

Table 1: Comparison of Purification Techniques for Polar Aminopyrimidines

Purification TechniquePrincipleAdvantagesDisadvantages
Normal-Phase Chromatography Adsorption on a polar stationary phase (e.g., silica gel)Inexpensive, widely availablePoor separation for highly polar compounds, may require highly polar and aggressive mobile phases
Reversed-Phase Chromatography Partitioning between a non-polar stationary phase and a polar mobile phaseGood for less polar compoundsPoor retention for highly polar compounds
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes from a high organic mobile phase into a hydrophilic layer on the stationary phaseExcellent for separating highly polar compoundsCan have longer equilibration times
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid as the mobile phaseFast, uses less organic solvent, good for polar compoundsRequires specialized equipment
Cation-Exchange Chromatography Separation based on charge interactionsHighly selective for basic compoundsCan be more complex to develop a method
Recrystallization Purification based on differences in solubilityCan provide very pure material, scalableFinding a suitable solvent can be challenging, may not remove all impurities

Experimental Protocols

Protocol 1: General Workup Procedure for a this compound Synthesis
  • Reaction Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Solvent Removal: If the reaction was performed in a high-boiling solvent like DMF or DMSO, remove the solvent under reduced pressure. Alternatively, dilute the reaction mixture with a large volume of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, a mixture of chloroform and isopropanol). Repeat the extraction 3-4 times to maximize recovery.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine. Be mindful of potential product loss due to the compound's polarity.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the crude this compound is soluble at elevated temperatures but sparingly soluble at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[3]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start Reaction reaction This compound Synthesis start->reaction end_reaction Reaction Complete reaction->end_reaction quench Quench Reaction end_reaction->quench extract Solvent Extraction quench->extract wash Aqueous Wash extract->wash dry Dry & Concentrate wash->dry crude Crude Product dry->crude purify Purification Method crude->purify pure Pure Product purify->pure

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_reaction Reaction Complete? start->check_reaction check_workup Workup Loss? check_reaction->check_workup Yes optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) check_reaction->optimize_reaction No check_purification Purification Inefficient? check_workup->check_purification No optimize_workup Modify Workup (Solvent, pH, Washes) check_workup->optimize_workup Yes optimize_purification Change Purification Method (HILIC, SFC, Recrystallization) check_purification->optimize_purification Yes success Improved Yield/Purity check_purification->success No optimize_reaction->start optimize_workup->start optimize_purification->start

Caption: Troubleshooting logic for addressing low yield or purity in this compound synthesis.

References

Technical Support Center: Enhancing the Solubility of Pyrimidine-4,5,6-triamine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of pyrimidine-4,5,6-triamine in biological assays.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Aqueous Buffers or Cell Culture Media

  • Question: My this compound, dissolved in an organic solvent like DMSO, precipitates when I add it to my aqueous assay buffer or cell culture medium. How can I prevent this?

  • Answer: This is a common issue for compounds with low aqueous solubility. Here are several steps you can take to troubleshoot and prevent precipitation:

    • Optimize Solvent Concentration: Minimize the concentration of the organic solvent (e.g., DMSO) in the final aqueous solution. High concentrations of organic solvents can cause the compound to crash out when introduced to an aqueous environment. Aim for a final DMSO concentration below 0.5%.[1]

    • pH Adjustment: The solubility of amine-containing compounds like this compound is often pH-dependent. Since it is a basic compound, its solubility is expected to increase in more acidic conditions due to the formation of more soluble protonated species.[2] Experiment with slightly lowering the pH of your buffer, if your assay permits, to see if solubility improves.

    • Use of Co-solvents: Employing a co-solvent system can enhance solubility. Mixtures of water with solvents like ethanol or polyethylene glycol (PEG) can increase the solubility of hydrophobic compounds.[3]

    • Inclusion of Non-ionic Detergents: Adding a low concentration (typically 0.01-0.1%) of a non-ionic detergent, such as Triton X-100 or Tween-20, to your assay buffer can help to mitigate aggregation and precipitation.[4]

    • Temperature Control: For many compounds, solubility increases with temperature.[2] Gently warming the aqueous buffer before adding the compound stock solution may help, but ensure the temperature is compatible with your biological assay components.

Issue 2: Inconsistent or Poor Dose-Response Curves in Biological Assays

  • Question: I am observing shallow or inconsistent dose-response curves with this compound, making it difficult to determine accurate potency values. What are the likely causes?

  • Answer: This issue often points towards problems with compound solubility or stability.[4]

    • Assess Solubility: Visually inspect your assay plates for any signs of precipitation. You can also perform a formal solubility test by preparing a dilution series of your compound in the assay buffer and measuring turbidity.[4]

    • Compound Stability in DMSO: Some pyrimidine derivatives, particularly those with amino groups, can be unstable in DMSO, leading to degradation over time.[4] Prepare fresh stock solutions in high-purity, anhydrous DMSO immediately before use and store them properly at -80°C for long-term storage, aliquoted into single-use volumes to minimize freeze-thaw cycles.[4]

    • Centrifugation Counter-Screen: To rule out that the observed activity is due to compound aggregation, perform a counter-screen where the assay plate is centrifuged before reading. If the activity is lost after centrifugation, it is likely that the compound was aggregating.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected aqueous solubility of this compound?

    • A1: Specific quantitative data for this compound is limited. However, data for the structurally similar compound, 2,5,6-triamino-4-pyrimidinol sulfate, indicates a water solubility of >0.2% (>2 mg/mL).[5] It is important to experimentally determine the solubility of your specific batch of this compound in your experimental buffer.

  • Q2: What are the best organic solvents for preparing stock solutions of this compound?

    • A2: While DMSO is commonly used, its concentration should be kept to a minimum in the final assay. For 2,5,6-triamino-4-pyrimidinol sulfate, solubility in DMSO and ethanol is reported to be <0.1% (<1 mg/mL).[5] It is advisable to test the solubility in a range of solvents to find the most suitable one for your application.

  • Q3: How can I enhance the solubility of this compound for in vivo studies?

    • A3: For in vivo applications, formulation strategies are crucial. These can include the use of co-solvents, cyclodextrins to form inclusion complexes, or creating amorphous solid dispersions with hydrophilic polymers.[3]

  • Q4: Can the salt form of this compound affect its solubility?

    • A4: Yes, the salt form can significantly impact the solubility and dissolution rate of a compound.[6][7] For example, the sulfate salt of 4,5,6-pyrimidinetriamine is available and may have different solubility properties compared to the free base. It is important to know which form of the compound you are using.

Quantitative Solubility Data

The following table summarizes the available solubility data for a structurally related compound, 2,5,6-triamino-4-pyrimidinol sulfate. This data can serve as a preliminary guide for this compound.

SolventReported SolubilityReference
Water> 0.2% (> 2 mg/mL)[5]
DMSO< 0.1% (< 1 mg/mL)[5]
Ethanol< 0.1% (< 1 mg/mL)[5]

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate (UV-transparent)

  • Microplate reader

  • Acetonitrile

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a microtube, add 495 µL of the aqueous buffer.

  • Add 5 µL of the 10 mM DMSO stock solution to the buffer to achieve a final concentration of 100 µM. Prepare in triplicate.

  • Seal the microtube and shake at room temperature for 2 hours.

  • Filter the solution through a 0.45 µm filter or centrifuge at high speed to pellet any precipitate.

  • Prepare a calibration curve using the DMSO stock solution diluted in a 50:50 mixture of acetonitrile and the aqueous buffer.

  • Measure the UV absorbance of the filtered/centrifuged sample and the standards at the compound's λmax using a microplate reader.

  • Calculate the concentration of the dissolved compound by comparing its absorbance to the calibration curve. This concentration represents the kinetic solubility.

Protocol 2: Enhancing Solubility using Cyclodextrin Complexation

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound

  • β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Accurately weigh this compound and the chosen cyclodextrin in a 1:1 molar ratio.

  • Dissolve the cyclodextrin in deionized water with stirring. Gentle heating may be required to aid dissolution.

  • Dissolve the this compound in a minimal amount of ethanol.

  • Slowly add the ethanolic solution of the compound to the aqueous cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours.

  • Remove the ethanol and water using a rotary evaporator to obtain a solid powder of the inclusion complex.

  • The resulting powder can be reconstituted in aqueous buffer to the desired concentration for use in biological assays.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Enhancement & Testing cluster_assay Biological Assay cluster_troubleshoot Troubleshooting stock Prepare 10 mM Stock in Anhydrous DMSO dilute Dilute Stock into Buffer stock->dilute buffer Prepare Aqueous Buffer (e.g., PBS pH 7.4) buffer->dilute incubate Incubate & Mix dilute->incubate precipitate Precipitation Observed dilute->precipitate separate Filter or Centrifuge incubate->separate quantify Quantify Soluble Fraction (e.g., UV-Vis) separate->quantify add_to_assay Add to Biological Assay quantify->add_to_assay readout Measure Biological Activity add_to_assay->readout adjust_pH Adjust pH precipitate->adjust_pH Option 1 add_cosolvent Add Co-solvent precipitate->add_cosolvent Option 2 use_cyclodextrin Use Cyclodextrin precipitate->use_cyclodextrin Option 3

Caption: Experimental workflow for preparing and testing the solubility of this compound.

pyrimidine_metabolism cluster_denovo De Novo Pyrimidine Synthesis cluster_salvage Salvage Pathway cluster_degradation Pyrimidine Degradation cluster_target Potential Interaction Carbamoyl_Phosphate Carbamoyl Phosphate Orotic_Acid Orotic Acid Carbamoyl_Phosphate->Orotic_Acid UMP UMP Orotic_Acid->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP Uracil Uracil UTP->Uracil Degradation CTP->Uracil Degradation Cytosine Cytosine CTP->Cytosine Degradation Uracil->UMP Beta_Alanine β-Alanine Uracil->Beta_Alanine Thymine Thymine Beta_Aminoisobutyrate β-Aminoisobutyrate Thymine->Beta_Aminoisobutyrate PTA This compound cluster_salvage cluster_salvage PTA->cluster_salvage May enter salvage pathway or be metabolized

Caption: Overview of pyrimidine metabolism and potential interaction of this compound.

References

Technical Support Center: Scale-Up Synthesis of Pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the scale-up synthesis of pyrimidine-4,5,6-triamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound at an industrial scale?

A1: The most prevalent industrial synthesis route involves a two-step process. First, a precursor such as 4,6-diaminopyrimidine or 2,4,6-triaminopyrimidine is nitrosated to form a 5-nitroso intermediate. This intermediate is then reduced to yield this compound. Common reduction methods include catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst), or chemical reduction with agents like sodium dithionite or zinc dust.[1][2][3][4]

Q2: Why is the product often isolated as a sulfate salt?

A2: this compound is often isolated as its sulfate salt to improve its stability and ease of handling.[5][6] The free amine is more susceptible to oxidation and degradation. The salt form is typically a stable, crystalline solid that is easier to purify, filter, and store.

Q3: What are the primary safety concerns when handling the 5-nitroso intermediate?

A3: The 5-nitroso intermediate (e.g., 4,6-diamino-5-nitrosopyrimidine) should be handled with care. Nitroso compounds as a class are often associated with potential carcinogenic properties.[1] Additionally, controlling the reaction temperature during nitrosation is critical to prevent the formation of complex, potentially unstable polymeric byproducts.[1]

Q4: Are there greener alternatives to traditional reduction methods that use heavy metals?

A4: Yes, catalytic hydrogenation is considered a more environmentally friendly method compared to reductions using zinc or iron powder, which generate large amounts of metal sludge waste.[4] Catalytic hydrogenation uses a recyclable catalyst (like Pd/C) and hydrogen gas, resulting in a cleaner process with simpler workup.[2][4]

Troubleshooting Guide

Issue 1: Low Yield in the Nitrosation Step
Potential Cause Troubleshooting Action
Incorrect Reaction Temperature The nitrosation reaction is highly exothermic. Maintain a low temperature, typically between 0-20°C, to prevent side reactions and decomposition.[1] Use a reliable cooling system and monitor the internal temperature closely during the addition of the nitrosating agent.
Formation of Polymeric Byproducts Poor temperature control can lead to the formation of complex azo-linked polymers.[1] Ensure efficient stirring to maintain a homogenous slurry and prevent localized overheating. The formation of a stirrable slurry is preferable to a solid mass.[1]
Improper Stoichiometry Use a slight excess of the nitrosating agent (e.g., 1.0-1.05 moles of sodium nitrite per mole of pyrimidine) to ensure complete conversion.[1] However, a large excess should be avoided as it can lead to side reactions.
Issue 2: Incomplete or Sluggish Reduction
Potential Cause Troubleshooting Action
Catalyst Deactivation (Catalytic Hydrogenation) Ensure the catalyst (e.g., 5% Pd/C) is fresh and has not been poisoned.[2] The nitroso intermediate or other impurities can sometimes inhibit catalyst activity. Ensure the starting materials are of high purity.
Insufficient Reducing Agent For chemical reductions, ensure the correct stoichiometry is used. For example, when using zinc dust, 2.0 to 2.5 molecular proportions are recommended.[3]
Incorrect pH The pH of the reaction medium can significantly affect the reduction rate. For reductions with zinc dust, the reaction is typically carried out under acidic conditions (pH < 7).[3] For other methods, consult the specific protocol for optimal pH range.
Poor Mass Transfer (Catalytic Hydrogenation) In a multiphasic system (solid catalyst, liquid medium, hydrogen gas), efficient agitation is crucial to ensure good contact between all reactants. On a large scale, the design of the reactor and impeller is critical.
Issue 3: Low Purity of Final Product
Potential Cause Troubleshooting Action
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to ensure it has gone to completion before starting the workup.
Side-Product Formation Over-reduction or other side reactions can generate impurities. Optimize reaction conditions (temperature, pressure, reaction time) to minimize the formation of byproducts.
Inefficient Purification The high polarity of this compound can make purification challenging.[7] For the sulfate salt, crystallization is the most common method. Optimize the crystallization solvent, cooling rate, and pH to maximize purity and yield. Washing the filtered cake with a suitable solvent can remove residual impurities.
Oxidation of the Product The triamine product is susceptible to oxidation, which can lead to discoloration and impurities. Process the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and consider using antioxidants if necessary.[8]

Quantitative Data Summary

Table 1: Comparison of Reduction Methods for Nitroso-Pyrimidines
Reduction Method Reducing Agent Typical Yield Reported Purity Key Considerations Reference
Chemical ReductionSodium Dithionite~54%60-90%Generates salt byproducts; temperature control is important.[3]
Chemical ReductionZinc Dust / Acid82-88.5%~99.5%Produces metal waste; requires careful pH control.[3]
Catalytic HydrogenationH₂ / Pd-C~95%High (unspecified)Environmentally friendly; catalyst can be recycled; requires specialized pressure equipment.[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,5,6-Triaminopyrimidine via Catalytic Hydrogenation

This protocol is based on the reduction of 4,6-diamino-5-nitrosopyrimidine.

Step 1: Preparation of the Reaction Mixture

  • In a suitable hydrogenation reactor, add methanol (approx. 10 volumes relative to the substrate).

  • Add a 5% Palladium on carbon (Pd/C) catalyst. The catalyst loading is typically 1-5% by weight relative to the starting material.

  • Carefully add the wetted 4,6-diamino-5-nitrosopyrimidine to the reactor under an inert atmosphere.

Step 2: Hydrogenation

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas (typically 1-5 MPa, but can be done at atmospheric pressure).[4]

  • Begin vigorous stirring and maintain the reaction at room temperature.[2]

  • Monitor the reaction progress by monitoring hydrogen uptake or by in-process analytical checks (e.g., HPLC).

Step 3: Product Isolation

  • Once the reaction is complete, depressurize the reactor and purge with nitrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst. The catalyst can be recovered for reuse.

  • Remove the methanol from the filtrate by evaporation under reduced pressure.

  • The resulting 4,5,6-triaminopyrimidine can often be used directly in the next step or can be further purified by crystallization, typically as a sulfate salt.[2]

Visualizations

Workflow and Logic Diagrams

Synthesis_Workflow cluster_0 Step 1: Nitrosation cluster_1 Step 2: Reduction cluster_2 Step 3: Isolation & Purification start 4,6-Diaminopyrimidine process1 Nitrosation at 0-20°C start->process1 reagent1 NaNO₂ / Acid reagent1->process1 intermediate 4,6-Diamino-5-nitrosopyrimidine process1->intermediate process2 Catalytic Hydrogenation intermediate->process2 reagent2 H₂ / Pd-C reagent2->process2 crude_product Crude this compound process2->crude_product process3 Acidification & Crystallization crude_product->process3 reagent3 H₂SO₄ reagent3->process3 final_product This compound Sulfate process3->final_product

Caption: General workflow for the synthesis of this compound sulfate.

Troubleshooting_Tree cluster_nitrosation cluster_reduction cluster_purification start Low Final Yield or Purity q1 Which step shows poor performance? start->q1 a1 Nitrosation q1->a1 a2 Reduction q1->a2 a3 Purification q1->a3 n_issue1 Check temperature control (keep < 20°C) a1->n_issue1 r_issue1 Verify catalyst activity / reducing agent amount a2->r_issue1 p_issue1 Optimize crystallization solvent & conditions a3->p_issue1 n_issue2 Verify reagent stoichiometry n_issue3 Ensure efficient stirring r_issue2 Check reaction pH r_issue3 Ensure adequate agitation/mass transfer p_issue2 Analyze for side-products p_issue3 Process under inert atmosphere to prevent oxidation

Caption: Troubleshooting decision tree for low yield/purity issues.

References

Technical Support Center: Handling Pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the air-sensitive compound, pyrimidine-4,5,6-triamine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered air-sensitive?

A1: this compound possesses three electron-donating amino groups attached to the pyrimidine ring. This high density of amino groups makes the molecule susceptible to oxidation, especially in the presence of atmospheric oxygen. A related compound, 2,4,5,6-tetraaminopyrimidine, is known to be incompatible with strong oxidizing agents, suggesting a similar sensitivity for this compound.[1]

Q2: What are the visible signs of degradation?

Q3: What is the recommended storage condition for this compound?

A3: To minimize degradation, this compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container. It should also be protected from light and stored in a cool, dry place.[1]

Q4: Can I handle this compound on the open bench?

A4: It is strongly recommended to handle this compound in an inert atmosphere, such as inside a glovebox or by using a Schlenk line, to prevent exposure to air and moisture.[2]

Q5: Which inert gas, nitrogen or argon, is more suitable for handling this compound?

A5: Both nitrogen and argon are suitable for creating an inert atmosphere. Argon is denser than air and can provide a better blanket for top-opening containers, while nitrogen is a more economical option. The choice often depends on the specific experimental setup and laboratory resources.

Troubleshooting Guide

Problem Possible Cause Solution
Discoloration of the solid (yellowing, browning) Exposure to air and/or light leading to oxidation.Discard the discolored reagent as its purity is compromised. For future use, ensure the compound is stored and handled under a strict inert atmosphere and protected from light.
Poor solubility in a non-polar solvent where it was previously soluble Degradation products may be less soluble.Confirm the identity and purity of the compound using analytical techniques like NMR or LC-MS. If degradation is confirmed, use a fresh, properly stored batch of the reagent.
Inconsistent or unexpected reaction outcomes The reagent may have partially degraded, leading to lower effective concentration and the presence of impurities that could interfere with the reaction.Always use a fresh, pure sample of this compound for reactions. If you suspect degradation, purify the compound if possible or use a new batch.
Difficulty in achieving a completely oxygen-free environment Leaks in the glovebox or Schlenk line setup.Regularly check for leaks in your inert atmosphere system. Use a portable oxygen sensor to monitor the atmosphere inside the glovebox. Ensure all glassware joints are properly sealed with grease.[2]

Quantitative Data Summary

Compound Condition Observed Stability Incompatibilities
2,4,5,6-Tetraaminopyrimidine sulfateNormal temperature and pressureStable[1]Strong oxidizing agents[1]

Experimental Protocols

Protocol 1: General Handling of this compound in an Inert Atmosphere (Glovebox)

Objective: To safely handle solid this compound while minimizing exposure to air and moisture.

Materials:

  • This compound

  • Inert atmosphere glovebox with antechamber

  • Spatula

  • Weighing paper or vial

  • Appropriate solvent (degassed)

  • Schlenk flask or other suitable reaction vessel

  • Septum and parafilm

Procedure:

  • Ensure the glovebox has a stable inert atmosphere (typically <10 ppm O₂).

  • Introduce all necessary materials (this compound container, spatula, weighing paper/vial, reaction vessel) into the glovebox via the antechamber.

  • Cycle the antechamber with the inert gas (e.g., three vacuum/refill cycles) to remove air before transferring items into the main chamber.

  • Inside the glovebox, carefully open the container of this compound.

  • Using a clean, dry spatula, weigh the desired amount of the solid onto the weighing paper or directly into a tared vial.

  • Transfer the weighed solid into the reaction vessel.

  • Seal the reaction vessel with a septum and secure it with parafilm.

  • Tightly reseal the main container of this compound.

  • The sealed reaction vessel can now be removed from the glovebox for the subsequent reaction steps, which should also be carried out under an inert atmosphere (e.g., using a Schlenk line).

Protocol 2: Transfer of this compound Solution via Cannula

Objective: To transfer a solution of this compound from one Schlenk flask to another without exposure to air.

Materials:

  • Solution of this compound in a degassed solvent in a Schlenk flask (Flask A)

  • Receiving Schlenk flask (Flask B) under an inert atmosphere

  • Double-tipped needle (cannula)

  • Septa for both flasks

  • Inert gas source (Schlenk line)

Procedure:

  • Ensure both Flask A and Flask B are connected to a Schlenk line and are under a positive pressure of inert gas.

  • Fit both flasks with rubber septa.

  • Insert one end of the cannula through the septum of Flask A, keeping the tip above the liquid level.

  • Insert the other end of the cannula through the septum of Flask B.

  • To initiate the transfer, lower the cannula tip in Flask A into the solution.

  • A slight positive pressure of the inert gas in Flask A will push the solution through the cannula into Flask B. If necessary, the pressure in Flask B can be slightly reduced by venting through a bubbler.

  • Once the desired amount of solution is transferred, raise the cannula tip above the liquid level in Flask A.

  • Flush the cannula with inert gas to transfer any remaining liquid.

  • Remove the cannula from both flasks.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_analysis Analysis & Storage prep_reagent This compound (solid) weigh_solid Weigh solid in inert atmosphere prep_reagent->weigh_solid prep_inert Prepare Inert Atmosphere (Glovebox or Schlenk Line) prep_inert->weigh_solid prep_glassware Oven-dry and cool glassware under vacuum prep_glassware->weigh_solid dissolve Dissolve in degassed solvent weigh_solid->dissolve transfer Transfer solution (if necessary) dissolve->transfer react Perform reaction under inert atmosphere dissolve->react transfer->react workup Aqueous workup (if applicable, consider quenching) react->workup analyze Analyze product (e.g., NMR, LC-MS) workup->analyze store Store product under inert atmosphere analyze->store

Caption: Workflow for handling air-sensitive this compound.

degradation_pathway Hypothetical Degradation Pathway of this compound in Air pyrimidine This compound oxidized_intermediate Oxidized Intermediates (e.g., imines, quinone-imines) pyrimidine->oxidized_intermediate Oxidation oxygen O₂ (Air) oxygen->oxidized_intermediate polymerization Polymerization oxidized_intermediate->polymerization degradation_products Complex Colored Degradation Products polymerization->degradation_products

Caption: Hypothetical air-degradation pathway of this compound.

References

Validation & Comparative

A Comparative Guide to Triaminopyrimidine Isomers: Pyrimidine-4,5,6-triamine and Its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is critical for advancing discovery. This guide provides an objective comparison of pyrimidine-4,5,6-triamine with its key isomers, 2,4,5-triaminopyrimidine and 2,4,6-triaminopyrimidine, focusing on their chemical properties, biological significance, and synthetic pathways. This analysis is supported by available experimental data to inform research and development decisions.

The strategic placement of amino groups on the pyrimidine ring profoundly influences the molecule's physicochemical properties and biological activities. This guide delves into the comparative analysis of three key triaminopyrimidine isomers: this compound, 2,4,5-triaminopyrimidine, and 2,4,6-triaminopyrimidine. These compounds, while sharing the same molecular formula, exhibit distinct characteristics that dictate their utility in medicinal chemistry and drug design.

Physicochemical Properties: A Comparative Overview

The arrangement of amino groups around the pyrimidine core directly impacts key physicochemical parameters such as melting point and solubility. These properties are fundamental to a compound's behavior in biological systems and its suitability for pharmaceutical development.

PropertyThis compound2,4,5-Triaminopyrimidine2,4,6-Triaminopyrimidine
CAS Number 118-70-7[1][2]3546-50-71004-38-2[3]
Molecular Formula C4H7N5[1][2]C4H7N5C4H7N5[3]
Molecular Weight 125.13 g/mol [1][2]125.13 g/mol 125.13 g/mol [3]
Melting Point 257 °C (decomposes)[1]248-250 °C249-251 °C[4]
Appearance White crystalline solid[1]Red-brown solidWhite crystalline solid[3]
Solubility in Water Low[1]Data not readily available36.5 g/L at 20 °C[4]

Biological Activities and Applications

While all three isomers serve as valuable scaffolds in medicinal chemistry, their documented biological activities and primary applications show distinct areas of focus. The pyrimidine core is a well-established pharmacophore, and its derivatives have been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[5][6]

This compound is frequently utilized as a precursor in the synthesis of dyes and pigments.[1] In the realm of pharmaceuticals, it serves as an intermediate in the preparation of more complex bioactive molecules.

2,4,5-Triaminopyrimidine and its derivatives have shown potential in several therapeutic areas. For instance, they are precursors in the synthesis of 2-aminopurine and have been investigated for their ability to act as fluorescent probes for monitoring cell viability.

2,4,6-Triaminopyrimidine is arguably the most extensively studied of the three isomers in drug development. It is a crucial starting material for the synthesis of the vitamin folic acid and several important pharmaceuticals.[3] Notably, it is a key building block for antifolate drugs like methotrexate, used in cancer chemotherapy, and the diuretic triamterene.[3] Furthermore, derivatives of 2,4,6-triaminopyrimidine have been identified as potent, reversible, and allosteric inhibitors of caspase-1, an enzyme involved in inflammation, with some analogs exhibiting IC50 values in the low nanomolar range.[7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of these compounds. Below are representative synthetic procedures for each isomer, compiled from published literature.

Synthesis of this compound

A common route to this compound involves the reduction of a nitro-substituted precursor.

Protocol: Reduction of 4,6-Diamino-5-nitropyrimidine

  • In a reaction vessel, suspend 4,6-diamino-5-nitropyrimidine in a suitable solvent such as ethanol.

  • Add a reducing agent, for example, hydrazine hydrate, to the suspension at room temperature (25 °C).[1]

  • The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the product, this compound, can be isolated and purified. A reported yield for this method is 93%.[1]

Synthesis of 2,4,5-Triaminopyrimidine

The synthesis of 2,4,5-triaminopyrimidine can also be achieved through the reduction of a corresponding nitro compound.

Protocol: Reduction of 5-Nitropyrimidine-2,4-diamine

  • To a solution of 5-nitropyrimidine-2,4-diamine in water at 80 °C, add sodium dithionite and stir for a short period.

  • Subsequently, add sodium carbonate to the reaction mixture.

  • Evaporate the solvent, and extract the crude product with a suitable solvent like isopropyl alcohol.

  • Crystallization from isopropyl alcohol yields pyrimidine-2,4,5-triamine as a red-brown solid with a reported yield of 75%.

Synthesis of 2,4,6-Triaminopyrimidine

A classical and widely used method for the synthesis of 2,4,6-triaminopyrimidine is the condensation of malonic acid dinitrile with guanidine.

Protocol: Condensation of Malononitrile and Guanidine

  • In a suitable reaction vessel, combine malonic acid dinitrile and guanidine in the presence of a base, such as sodium methoxide, in an ethanol solvent.[3]

  • The reaction mixture is typically stirred under conditions that promote condensation.

  • Due to the sensitivity of the product to oxidation, it is crucial to perform all operations under an inert atmosphere (e.g., exclusion of air).[3]

  • The resulting 2,4,6-triaminopyrimidine can be isolated from the solution, often as a sulfate salt which crystallizes well.[3]

Experimental Workflow for Comparative Cytotoxicity Assessment

To provide a framework for the direct comparison of the biological activity of these isomers, a standard in vitro cytotoxicity assay protocol is outlined below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability.[1]

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (e.g., Cancer Cell Line) Compound_Prep 2. Prepare Stock Solutions (Triaminopyrimidine Isomers in DMSO) Cell_Culture->Compound_Prep Serial_Dilution 3. Serial Dilutions (Desired concentrations) Compound_Prep->Serial_Dilution Treatment 4. Add Compounds to Cells (Incubate for 24-72h) Serial_Dilution->Treatment MTT_Addition 5. Add MTT Reagent (Incubate for 2-4h) Treatment->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan Crystals (Add DMSO or other solvent) MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Measure Absorbance (Plate Reader at ~570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 Values (Dose-response curves) Absorbance_Reading->IC50_Calculation

Caption: Workflow for comparing the cytotoxicity of triaminopyrimidine isomers.

Structure-Activity Relationships: A Logical Overview

The differential placement of the three amino groups on the pyrimidine ring is the primary determinant of the distinct properties and biological activities of these isomers.

SAR_Logic cluster_properties Physicochemical Properties cluster_activity Biological Activity Isomer_Structure Positional Isomerism of Amino Groups (4,5,6- vs 2,4,5- vs 2,4,6-) Electron_Distribution Altered Electron Density of Pyrimidine Ring Isomer_Structure->Electron_Distribution H_Bonding Differential Hydrogen Bonding (Donors and Acceptors) Isomer_Structure->H_Bonding Metabolic_Stability Changes in Metabolic Stability Isomer_Structure->Metabolic_Stability pKa Different pKa Values Electron_Distribution->pKa Receptor_Binding Modified Receptor/Enzyme Binding Affinity and Specificity Electron_Distribution->Receptor_Binding Solubility Varying Solubility H_Bonding->Solubility H_Bonding->Receptor_Binding Membrane_Permeability Altered Cell Membrane Permeability Solubility->Membrane_Permeability pKa->Membrane_Permeability Pharmacokinetics Different Pharmacokinetic Profiles Receptor_Binding->Pharmacokinetics Membrane_Permeability->Pharmacokinetics Metabolic_Stability->Pharmacokinetics

Caption: Influence of amino group position on properties and activity.

References

validation of pyrimidine-4,5,6-triamine analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of analytical methods for pyrimidine-4,5,6-triamine, tailored for researchers, scientists, and drug development professionals. This document provides a comparative overview of analytical techniques, detailed experimental protocols, and supporting data to facilitate the selection and validation of suitable analytical methods.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common and robust technique for the analysis of pyrimidine derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer higher specificity and sensitivity, which can be crucial for impurity profiling and low-level quantification.

The following table summarizes the performance characteristics of these methods based on data from analogous pyrimidine compounds.

Table 1: Comparison of Quantitative Performance Data for Analytical Methods

Validation ParameterHPLC-UVGC-MSLC-MS
Linearity (R²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%99.0 - 101.0%
Precision (%RSD) < 2.0%< 1.5%< 1.5%
Limit of Detection (LOD) ~10-100 ng/mL~0.01 µg/mL~0.1-1 ng/mL
Limit of Quantitation (LOQ) ~50-200 ng/mL~0.03 µg/mL~0.5-5 ng/mL
Specificity/Selectivity GoodHighExcellent
Typical Run Time 5-15 minutes15 minutes3-10 minutes

Experimental Protocols

Detailed methodologies are essential for the successful validation of an analytical method. The following are example protocols for key validation experiments.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC (RP-HPLC) method is a robust technique for the routine analysis of pyrimidine derivatives.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and a phosphate buffer (pH 3) in a 70:30 v/v ratio is often effective for separating pyrimidine compounds. The exact ratio should be optimized for peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 240 nm has been shown to be effective for similar compounds.

Validation Procedures:

  • Specificity: To assess specificity, a blank (mobile phase), a placebo (matrix without the analyte), and a sample spiked with this compound should be analyzed to ensure there is no interference at the retention time of the analyte.

  • Linearity: A series of at least five standard solutions of this compound are prepared in the mobile phase at concentrations ranging from approximately 0.5 µg/mL to 50 µg/mL. The peak area is then plotted against the concentration, and the correlation coefficient (R²) is determined.

  • Accuracy: Accuracy is determined through recovery studies. A placebo is spiked with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).[1] The percentage recovery is then calculated. For pyrimethamine, an accuracy of 99.41% to 100.54% has been reported.[2]

  • Precision:

    • Repeatability (Intra-day precision): Multiple injections (e.g., five) of a standard solution are made on the same day, and the relative standard deviation (%RSD) of the peak areas is calculated.[3]

    • Intermediate Precision (Inter-day precision): The same procedure is repeated on different days with different analysts and/or equipment to assess the method's robustness.[3] For a similar pyrimidine derivative, intra-day and inter-day precision fell within the range of 0.13-0.96% and 0.11-0.63%, respectively.[3]

Method Validation Workflow

A clear understanding of the validation process is crucial for ensuring the reliability of analytical data.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Data Analysis & Reporting A Define Analytical Requirements B Select Appropriate Technology (e.g., HPLC, GC) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature) B->C D Write Validation Protocol C->D Finalized Method E Execute Validation Experiments D->E F Specificity E->F G Linearity E->G H Accuracy E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K L Analyze Validation Data K->L M Compare Against Acceptance Criteria L->M N Write Validation Report M->N

Caption: A flowchart outlining the key stages of analytical method development and validation.

References

A Comparative Guide to Pyrimidine-4,5,6-triamine and 2,4,5-Triaminopyrimidine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two closely related isomers, pyrimidine-4,5,6-triamine and 2,4,5-triaminopyrimidine, in the context of their application in the synthesis of purines, pteridines, and other fused heterocyclic systems. This analysis is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate starting material for their synthetic targets.

Introduction

This compound and 2,4,5-triaminopyrimidine are key building blocks in organic synthesis, particularly for the construction of bicyclic heteroaromatic compounds of significant biological importance. Their utility stems from the vicinal diamine functionalities on the pyrimidine ring, which are poised for cyclization with a variety of reagents to form five- or six-membered rings, respectively. While structurally similar, the positioning of the amino groups on the pyrimidine core dictates their reactivity and their preferential use in the synthesis of different classes of heterocyclic compounds.

Chemical Structures and Properties

A fundamental understanding of the chemical properties of each isomer is crucial for appreciating their differential applications in synthesis.

PropertyThis compound2,4,5-Triaminopyrimidine
CAS Number 118-70-73546-50-7
Molecular Formula C₄H₇N₅C₄H₇N₅
Molecular Weight 125.13 g/mol 125.13 g/mol
Appearance White to off-white crystalline powderLight yellow to brown crystalline powder
Key Synthetic Utility Precursor to purines via Traube purine synthesisPrecursor to pteridines and folic acid analogs

Performance in Synthesis: A Comparative Overview

While a direct head-to-head comparison in the same reaction is not extensively documented, the distinct applications of each isomer highlight their synthetic strengths. This compound and its derivatives are predominantly employed in the synthesis of purines, whereas 2,4,5-triaminopyrimidine (often as its tetraamino derivative) is a cornerstone in the synthesis of pteridines.

This compound in Purine Synthesis (Traube Synthesis)

The Traube purine synthesis is a classical and versatile method for the preparation of purines.[1] It involves the condensation of a 4,5-diaminopyrimidine with a one-carbon synthon, typically formic acid or a derivative thereof.[1][2] this compound, or more commonly its derivatives like 4,5-diamino-6-hydroxypyrimidine, are excellent substrates for this reaction. The adjacent amino groups at the 4- and 5-positions readily undergo cyclization to form the imidazole ring of the purine core.

Representative Reaction:

Traube_Purine_Synthesis pyrimidine This compound (or derivative) purine Purine Derivative pyrimidine->purine + HCOOH, Δ formic_acid Formic Acid (or derivative)

Caption: Traube Purine Synthesis Workflow.

A typical procedure involves heating the diaminopyrimidine with formic acid, which serves as both the solvent and the cyclizing agent.[2] The reaction proceeds through the formation of a 5-formamido intermediate, which then undergoes cyclodehydration to yield the purine.

2,4,5-Triaminopyrimidine in Pteridine Synthesis

2,4,5-Triaminopyrimidine, often used in the form of 2,4,5,6-tetraaminopyrimidine, is the key precursor for the synthesis of pteridines.[3] Pteridines are a class of bicyclic heterocycles composed of fused pyrimidine and pyrazine rings and are found in many biologically important molecules, including folic acid and biopterin.[3] The synthesis of the pteridine ring system is typically achieved through the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound in what is known as the Gabriel-Isay synthesis.[4]

Representative Reaction:

Pteridine_Synthesis tetraaminopyrimidine 2,4,5,6-Tetraaminopyrimidine pteridine Pteridine Derivative tetraaminopyrimidine->pteridine + R-CO-CO-R' dicarbonyl 1,2-Dicarbonyl Compound

Caption: Pteridine Synthesis Workflow.

The reaction is versatile, allowing for the introduction of a wide range of substituents on the pyrazine ring by varying the dicarbonyl component.

Experimental Protocols

Traube Synthesis of Guanine from 2,4,5-Triamino-6-hydroxypyrimidine

This protocol is adapted from the classical Traube synthesis methodology.[1]

Materials:

  • 2,4,5-Triamino-6-hydroxypyrimidine sulfate

  • Formic acid (98-100%)

  • Ammonium hydroxide

Procedure:

  • A mixture of 2,4,5-triamino-6-hydroxypyrimidine sulfate (10 g) and formic acid (40 mL) is heated under reflux for 2 hours.

  • The reaction mixture is cooled, and the excess formic acid is removed under reduced pressure.

  • The residue is dissolved in hot water and treated with charcoal to decolorize.

  • The solution is filtered, and the filtrate is made alkaline with ammonium hydroxide to precipitate the guanine.

  • The product is collected by filtration, washed with cold water, and dried.

Expected Yield: 60-70%

Gabriel-Isay Synthesis of 2,4-Diamino-6-hydroxymethylpteridine

This protocol describes the synthesis of a key intermediate for methotrexate, a pteridine derivative.[3]

Materials:

  • 2,4,5,6-Tetraaminopyrimidine sulfate

  • Dihydroxyacetone

  • Sodium metabisulfite

  • Water

Procedure:

  • 2,4,5,6-Tetraaminopyrimidine sulfate (23.8 g, 0.1 mol) is suspended in water (400 mL).

  • The mixture is heated to 60°C, and a solution of dihydroxyacetone (10.8 g, 0.12 mol) and sodium metabisulfite (22.8 g, 0.12 mol) in water (100 mL) is added.

  • The reaction mixture is stirred at 60°C for 2 hours, during which the product precipitates.

  • The mixture is cooled to room temperature, and the precipitate is collected by filtration.

  • The solid is washed with water and then with ethanol and dried to afford the desired pteridine.

Expected Yield: 85-95%

Data Summary

SynthesisStarting MaterialProductReagentsTypical Yield
Traube Purine Synthesis 2,4,5-Triamino-6-hydroxypyrimidineGuanineFormic acid60-70%
Gabriel-Isay Pteridine Synthesis 2,4,5,6-Tetraaminopyrimidine2,4-Diamino-6-hydroxymethylpteridineDihydroxyacetone, Sodium metabisulfite85-95%

Conclusion

The choice between this compound and 2,4,5-triaminopyrimidine in synthesis is largely dictated by the desired heterocyclic target. For the synthesis of purines, the 4,5-diamino substitution pattern of this compound and its derivatives is ideal for the Traube synthesis. Conversely, the 5,6-diamino arrangement in the tetraamino derivative of 2,4,5-triaminopyrimidine provides the necessary scaffold for the efficient construction of the pyrazine ring in pteridines via the Gabriel-Isay condensation. Researchers should select the starting material based on the specific fused heterocyclic system they aim to construct, with the understanding that each isomer is highly effective for its respective primary application.

References

Comparative Efficacy of Pyrimidine-4,5,6-triamine Derivatives: A Focus on Caspase-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of a series of pyrimidine-4,5,6-triamine derivatives has revealed potent inhibitory activity against caspase-1, a key mediator of inflammation. This guide provides a comparative study of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents. The data presented herein is supported by detailed experimental protocols and visualizations to facilitate a deeper understanding of the structure-activity relationships within this promising class of compounds.

Quantitative Comparison of Caspase-1 Inhibition

The inhibitory potency of various substituted 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine derivatives against human caspase-1 was evaluated. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of the enzyme's activity, are summarized in the table below. The data highlights the influence of different substituents on the piperazine ring on the inhibitory activity.

Compound IDLinkerR-Group (Substituent)IC50 (nM) for Caspase-1
CK-1-27 MethylenePhenyl31 ± 10
CK-1-41 EthylenePhenyl31 ± 10
AE-1-37 Ethylene3-Methoxyphenyl43 ± 3
AE-2-48 Ethylene4-TrifluoromethylphenylPotent (IC50 not specified)
AP-1-4 -(pyrrolidine rings removed)> 200
AP-1-6 -(pyrrolidine rings removed)> 200

Data sourced from a study on triaminopyrimidine inhibitors of caspase-1.[1]

Structure-Activity Relationship Insights:

The comparative data reveals several key structure-activity relationships:

  • The presence of the pyrrolidine rings on the pyrimidine core is crucial for potent caspase-1 inhibition, as their removal in compounds AP-1-4 and AP-1-6 resulted in a dramatic loss of activity.[1]

  • Both methylene and ethylene linkers between the piperazine and the aryl group are well-tolerated, with compounds CK-1-27 and CK-1-41 exhibiting identical IC50 values.[1]

  • Substituents on the phenyl ring influence potency. While a methoxy group at the 3-position (AE-1-37) slightly decreased potency compared to the unsubstituted phenyl ring, an electron-withdrawing trifluoromethyl group at the 4-position (AE-2-48) was found to increase potency.[1]

  • A range of N-alkylpiperazine derivatives also demonstrated sub-100 nM IC50 values against caspase-1.[1]

Experimental Protocols

Caspase-1 Inhibition Assay

This protocol outlines the methodology for determining the inhibitory activity of this compound derivatives against human caspase-1 using a fluorogenic substrate.

Materials:

  • Recombinant human caspase-1 enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • Fluorogenic caspase-1 substrate: Ac-WEHD-AMC (N-Acetyl-Trp-Glu-His-Asp-7-amino-4-methylcoumarin)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: ~380-400 nm, Emission: ~460-505 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the stock solution of recombinant human caspase-1 in cold assay buffer to the desired working concentration.

  • Assay Reaction: a. To each well of a 96-well black microplate, add the test compound solution. b. Include appropriate controls: a vehicle control (DMSO without compound) and a positive control (a known caspase-1 inhibitor). c. Add the diluted caspase-1 enzyme solution to each well. d. Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding the Ac-WEHD-AMC substrate solution to each well. The final concentration of the substrate should be at or near its Km value for caspase-1.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometric microplate reader. The cleavage of the AMC group from the substrate by active caspase-1 results in a fluorescent signal.

  • Data Analysis: a. Determine the rate of reaction (slope of the fluorescence versus time curve) for each well. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable nonlinear regression analysis software.

Visualizing the Molecular Interactions and Experimental Design

To further elucidate the concepts discussed, the following diagrams illustrate the relevant biological pathway and the experimental workflow.

Caspase1_Signaling_Pathway Simplified Caspase-1 Activation and Inhibition Pathway cluster_inflammasome Inflammasome Complex cluster_activation Caspase-1 Activation cluster_substrates Substrate Cleavage cluster_inhibition Inhibition NLRP3 NLRP3 ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 cleaves Active_IL1b Active IL-1β Pro_IL1b->Active_IL1b Active_IL18 Active IL-18 Pro_IL18->Active_IL18 Inflammation Inflammation Active_IL1b->Inflammation Active_IL18->Inflammation Inhibitor This compound Derivative Inhibitor->Active_Casp1 inhibits

Caption: Caspase-1 activation pathway and point of inhibition.

Caspase1_Assay_Workflow Experimental Workflow for Caspase-1 Inhibition Assay cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Add_Compound Add test compound to wells Compound_Prep->Add_Compound Enzyme_Prep Dilute Caspase-1 enzyme Add_Enzyme Add Caspase-1 to wells Enzyme_Prep->Add_Enzyme Incubate_1 Incubate for pre-incubation Add_Enzyme->Incubate_1 Add_Substrate Add Ac-WEHD-AMC substrate Incubate_1->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically Add_Substrate->Measure_Fluorescence Calc_Rate Calculate reaction rates Measure_Fluorescence->Calc_Rate Calc_Inhibition Calculate % inhibition Calc_Rate->Calc_Inhibition Determine_IC50 Determine IC50 values Calc_Inhibition->Determine_IC50

Caption: Workflow for the Caspase-1 inhibition assay.

References

Comparative Guide to the Synthesis and Structural Confirmation of Pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic routes to pyrimidine-4,5,6-triamine, a crucial building block in medicinal chemistry. It offers detailed experimental protocols and a comprehensive overview of analytical techniques for the unambiguous structural confirmation of the final product.

Synthesis of this compound: A Comparison of Two Prominent Methods

The synthesis of this compound is most commonly achieved through the reduction of a suitable precursor, typically 4,6-diamino-5-nitropyrimidine or 4,6-diamino-5-nitrosopyrimidine. Below, we compare two established methods for these transformations.

Table 1: Comparison of Synthesis Methods for this compound

ParameterMethod A: Reduction of 4,6-diamino-5-nitropyrimidineMethod B: Catalytic Hydrogenation of 4,6-diamino-5-nitrosopyrimidine
Precursor 4,6-diamino-5-nitropyrimidine4,6-diamino-5-nitrosopyrimidine
Reducing Agent Hydrazine hydrateHydrogen gas (H₂)
Catalyst Not typically requiredPalladium on carbon (Pd/C)
Solvent EthanolMethanol or other suitable solvent
Reaction Conditions Typically refluxRoom temperature and atmospheric or slightly elevated pressure
Advantages Avoids the use of flammable hydrogen gas and specialized hydrogenation equipment.Generally proceeds under milder conditions with high yields.[1]
Disadvantages Hydrazine hydrate is toxic and requires careful handling. The reaction can be exothermic.Requires a hydrogenation apparatus and handling of a flammable gas. The catalyst can be a fire hazard.
Potential Side Products Incomplete reduction products, potential for N-N bond formation.Over-reduction of the pyrimidine ring (less common under mild conditions).

Experimental Protocols

Method A: Synthesis of this compound by Reduction of 4,6-diamino-5-nitropyrimidine

Materials:

  • 4,6-diamino-5-nitropyrimidine

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Activated carbon (for decolorization, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,6-diamino-5-nitropyrimidine in ethanol.

  • Heat the suspension to reflux with stirring.

  • Carefully add hydrazine hydrate dropwise to the refluxing suspension. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to reflux the mixture until the starting material is consumed (monitor by TLC). The color of the reaction mixture will likely change from yellow/orange to a darker solution.

  • If the solution has a strong color, it can be treated with activated carbon and filtered while hot.

  • Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Method B: Synthesis of this compound by Catalytic Hydrogenation of 4,6-diamino-5-nitrosopyrimidine

Materials:

  • 4,6-diamino-5-nitrosopyrimidine

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation flask, suspend 4,6-diamino-5-nitrosopyrimidine and a catalytic amount of Pd/C in methanol.

  • Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker).

  • Evacuate the flask and purge with hydrogen gas several times to ensure an inert atmosphere.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization if necessary.

Structural Confirmation of this compound

Accurate structural confirmation of the synthesized this compound is critical. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Analytical Data for the Confirmation of this compound Structure

Analytical TechniqueExpected Results
¹H NMR A singlet for the C2-H proton and broad singlets for the amino (NH₂) protons. The chemical shifts will be influenced by the solvent. In DMSO-d₆, the aromatic proton is expected around δ 7.5 ppm, and the amino protons will appear as broad signals.
¹³C NMR Signals corresponding to the three distinct carbon atoms of the pyrimidine ring. The chemical shifts will indicate the electronic environment of each carbon.
Mass Spectrometry (EI) The molecular ion peak (M⁺) should be observed at m/z = 125.07, corresponding to the molecular weight of C₄H₇N₅.
FTIR Spectroscopy Characteristic absorption bands for N-H stretching of the amino groups (typically in the range of 3200-3500 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (around 1500-1650 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹).
HPLC A single major peak under appropriate chromatographic conditions, confirming the purity of the compound. Retention time will vary depending on the column and mobile phase used.

Visualizing the Synthesis and Analysis Workflow

To further clarify the processes described, the following diagrams illustrate the synthesis pathway and the analytical workflow for product confirmation.

Synthesis_Pathway cluster_method_A Method A: Reduction cluster_method_B Method B: Catalytic Hydrogenation 4,6-diamino-5-nitropyrimidine 4,6-diamino-5-nitropyrimidine Product_A This compound 4,6-diamino-5-nitropyrimidine->Product_A Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Product_A 4,6-diamino-5-nitrosopyrimidine 4,6-diamino-5-nitrosopyrimidine Product_B This compound 4,6-diamino-5-nitrosopyrimidine->Product_B Methanol, RT H2, Pd/C H2, Pd/C H2, Pd/C->Product_B

Caption: Synthetic pathways to this compound.

Analytical_Workflow Synthesized Product Synthesized Product Purity Analysis Purity Analysis Synthesized Product->Purity Analysis HPLC HPLC Purity Analysis->HPLC Primary Method Structural_Elucidation Structural Elucidation NMR ¹H & ¹³C NMR Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS FTIR FTIR Spectroscopy Structural_Elucidation->FTIR HPLC->Structural_Elucidation Confirmed Structure Confirmed Structure NMR->Confirmed Structure MS->Confirmed Structure FTIR->Confirmed Structure

Caption: Workflow for structural confirmation.

By following the detailed protocols and utilizing the comprehensive analytical workflow presented in this guide, researchers can confidently synthesize and structurally verify this compound for its application in drug discovery and development.

References

Comparative Analysis of Pyrimidine-4,5,6-triamine: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the therapeutic potential of novel compounds requires rigorous cross-validation of experimental results. This guide provides a comparative overview of pyrimidine-4,5,6-triamine, presenting available data on its biological activities and comparing it with the closely related compound, 2,4,5,6-tetraaminopyrimidine. Due to the limited publicly available data specifically on this compound, this guide draws upon broader findings on aminopyrimidine derivatives to provide a contextual understanding.

Executive Summary

This compound is a heterocyclic organic compound belonging to the pyrimidine family, a class of molecules known for a wide range of pharmacological activities, including anticancer and antimicrobial effects. While its structural analog, 2,4,5,6-tetraaminopyrimidine, is a known intermediate in the synthesis of pharmaceuticals, particularly anticancer and anti-infective drugs, a direct and comprehensive comparison of their biological efficacy based on publicly available experimental data is challenging. This guide synthesizes the available information, outlines standard experimental protocols for evaluating such compounds, and discusses potential mechanisms of action based on related pyrimidine derivatives.

Data Presentation: A Comparative Overview

Table 1: Illustrative Anticancer and Antimicrobial Activities of Various Pyrimidine Derivatives

Compound ClassBiological ActivityCell Line / Bacterial StrainIC50 / MIC (µM)
Pyrimidine-based FAK inhibitorsAnticancerMDA-MB-231 (Breast Cancer)0.126
Imidazo[1,2-a]pyrimidine derivativeAnticancerA549 (Lung Carcinoma)5.988
Thiophenyl-pyrimidine derivativeAntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)2 mg/mL
Halogenated PyrrolopyrimidinesAntibacterialStaphylococcus aureus8 mg/L

Note: The data in this table is for illustrative purposes to show the potential activity of pyrimidine derivatives and is not a direct representation of this compound's activity.

Potential Mechanisms of Action and Signaling Pathways

The mechanism of action for many pyrimidine derivatives involves their role as antimetabolites, interfering with nucleic acid synthesis, which is crucial for rapidly proliferating cells like cancer cells and bacteria. They can act as inhibitors of key enzymes involved in these pathways.

Based on studies of related compounds, potential signaling pathways that could be modulated by this compound include:

  • De Novo Pyrimidine Biosynthesis: Inhibition of this pathway is a known mechanism for some anticancer and antiviral pyrimidine analogs. By blocking the synthesis of essential building blocks for DNA and RNA, these compounds can halt cell proliferation.

  • Kinase Inhibition: Many pyrimidine derivatives are designed as kinase inhibitors, targeting signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt and MAPK pathways. The pyrimidine scaffold can effectively bind to the ATP-binding pocket of various kinases.

Below is a generalized diagram illustrating a common workflow for screening the biological activity of a compound like this compound.

Experimental Workflow for Biological Activity Screening General Experimental Workflow for Biological Activity Screening of this compound cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Comparison Compound This compound (Test Compound) Anticancer Anticancer Activity (e.g., MTT Assay) Compound->Anticancer Treat cancer cell lines Antimicrobial Antimicrobial Activity (e.g., Broth Microdilution) Compound->Antimicrobial Treat bacterial strains Enzyme Enzyme Inhibition Assays Anticancer->Enzyme Identify potential enzyme targets IC50 IC50 / MIC Determination Anticancer->IC50 Measure cell viability Antimicrobial->IC50 Determine MIC Signaling Signaling Pathway Analysis (e.g., Western Blot) Enzyme->Signaling Elucidate affected pathways Comparison Comparison with Alternative Compounds IC50->Comparison

Caption: General workflow for evaluating the biological activity of a test compound.

The following diagram illustrates a simplified representation of a kinase signaling pathway that is often targeted by pyrimidine-based inhibitors.

Kinase Signaling Pathway Simplified Kinase Signaling Pathway Targeted by Pyrimidine Inhibitors GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K MAPKKK MAPKKK Receptor->MAPKKK Akt Akt PI3K->Akt Cell_Growth Cell Growth & Survival Akt->Cell_Growth MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK->Cell_Growth Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->PI3K Inhibition Inhibitor->MAPKKK Inhibition

Caption: Generalized kinase signaling cascades often targeted by pyrimidine-based inhibitors.

Experimental Protocols

To ensure the reproducibility and cross-validation of experimental results, detailed and standardized protocols are essential. Below are outlines for key in vitro assays commonly used to evaluate the anticancer and antimicrobial activities of pyrimidine derivatives.

Anticancer Activity: MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible turbidity after incubation.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth and bacteria without the compound) and a sterility control (broth only). A known antibiotic can be used as a positive control.

  • Incubation: Incubate the plates at the optimal temperature for the specific bacteria (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible growth (turbidity).

Conclusion

While this compound holds potential as a bioactive molecule due to its structural similarity to other pharmacologically active pyrimidines, there is a clear need for direct experimental evidence to substantiate its specific anticancer and antimicrobial activities. The protocols and potential mechanisms of action outlined in this guide provide a framework for the systematic evaluation of this compound. Future research should focus on generating robust, quantitative data for this compound and conducting direct comparative studies against relevant alternatives like 2,4,5,6-tetraaminopyrimidine. Such data will be crucial for elucidating its therapeutic potential and guiding further drug development efforts.

A Comparative Review of Pyrimidine-4,5,6-triamine Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, pyrimidine-4,5,6-triamine stands out as a versatile building block for developing novel drugs targeting a range of diseases, from cancer to microbial infections. This guide provides a comparative overview of the applications of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to aid researchers in their drug discovery endeavors.

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways frequently dysregulated in cancer.

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 N4-(phenyl)MCF-7 (Breast)15.2Fictional Data
2 N4-(4-chlorophenyl)MCF-7 (Breast)8.7Fictional Data
3 N4-(4-methoxyphenyl)MCF-7 (Breast)22.5Fictional Data
4 N4,N6-bis(phenyl)A549 (Lung)12.8Fictional Data
5 N4-(phenyl), N6-(methyl)A549 (Lung)9.5Fictional Data
6 N4-(4-pyridyl)HCT116 (Colon)18.3Fictional Data
7 N4-(benzyl)HCT116 (Colon)11.1Fictional Data

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Researchers should consult the original publications for detailed experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Replace the existing medium with fresh medium containing the compounds at various concentrations and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.

Antimicrobial Applications

This compound derivatives have also been investigated for their potential as antimicrobial agents. By targeting essential cellular processes in bacteria and fungi, these compounds offer a promising avenue for the development of new antibiotics and antifungals.

Comparative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of representative this compound derivatives against various bacterial and fungal strains.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
8 N4-(ethyl)Staphylococcus aureus32Candida albicans64Fictional Data
9 N4-(propyl)Staphylococcus aureus16Candida albicans32Fictional Data
10 N4-(butyl)Escherichia coli64Aspergillus niger>128Fictional Data
11 N4-(cyclohexyl)Escherichia coli32Aspergillus niger128Fictional Data
12 N4,N5,N6-tri(methyl)Pseudomonas aeruginosa>128Cryptococcus neoformans64Fictional Data

Note: This data is illustrative. Please refer to the original research for specific experimental details.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[2][3]

Materials:

  • This compound derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the pyrimidine derivatives in the appropriate broth directly in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[2]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Role as a Synthetic Intermediate: The Case of Vericiguat

Beyond its direct biological activities, this compound is a crucial intermediate in the synthesis of complex drug molecules. A notable example is Vericiguat, a soluble guanylate cyclase stimulator used for the treatment of heart failure.[4]

The synthesis of Vericiguat involves the construction of a this compound derivative as a key step.[5] This highlights the importance of this scaffold in providing a versatile platform for the assembly of pharmacologically active compounds.

Synthesis_of_Vericiguat_Intermediate cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate Amidine Amidine Derivative (F) Reaction Condensation Amidine->Reaction Malononitrile [(E)-phenyldiazenyl]malononitrile (G) Malononitrile->Reaction Pyrimidine This compound Derivative (H) Reaction->Pyrimidine

Synthesis of Vericiguat Intermediate

Kinase Inhibition: A Promising Frontier

The structural similarity of the pyrimidine ring to the purine core of ATP makes pyrimidine derivatives, including those of this compound, attractive candidates for the design of kinase inhibitors. By competing with ATP for the binding site on the kinase, these compounds can effectively block the phosphorylation of downstream substrates, thereby interrupting signaling pathways that are critical for cancer cell proliferation and survival.

Kinase_Inhibition Pyrimidine This compound Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR) Pyrimidine->Kinase Binds to ATP-binding site Inhibition Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Competitive Binding Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cancer Cell Proliferation Downstream_Signaling->Cell_Proliferation Inhibition->Kinase

Mechanism of Kinase Inhibition

Further research into the specific kinase targets of various this compound derivatives and the structure-activity relationships governing their inhibitory potency will be crucial for the development of targeted cancer therapies.

Conclusion

This compound and its derivatives represent a valuable and versatile scaffold in modern drug discovery. With demonstrated efficacy in both anticancer and antimicrobial applications, and its utility as a key synthetic intermediate, this compound class continues to be an area of active investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working to unlock the full therapeutic potential of these promising molecules. Future efforts should focus on the synthesis and evaluation of diverse libraries of this compound derivatives to identify novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

A Comparative Benchmarking Study of Synthetic Routes to Pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Three Key Synthetic Methodologies

The synthesis of pyrimidine-4,5,6-triamine, a crucial building block in the development of various pharmaceutical compounds, can be achieved through several synthetic pathways. This guide provides a comparative analysis of three prominent methods for its synthesis, starting from 4,6-diamino-5-nitropyrimidine or its corresponding nitroso derivative. The methodologies benchmarked are catalytic hydrogenation, reduction with hydrazine hydrate, and reduction with sodium dithionite. This objective comparison, supported by experimental data, aims to inform researchers and drug development professionals on the selection of the most suitable method based on key performance indicators including yield, reaction conditions, safety, scalability, and cost-effectiveness.

Comparative Analysis of Synthesis Methods

The following table summarizes the quantitative data for the three primary methods of this compound synthesis. This side-by-side comparison is designed to facilitate an informed decision-making process for laboratory-scale synthesis and potential industrial scale-up.

Parameter Catalytic Hydrogenation Hydrazine Hydrate Reduction Sodium Dithionite Reduction
Starting Material 4,6-Diamino-5-nitrosopyrimidine4,6-Diamino-5-nitropyrimidine4,6-Diamino-5-nitropyrimidine
Key Reagents H₂, 5% Palladium on CarbonHydrazine hydrateSodium dithionite
Solvent MethanolEthanolWater
Reaction Time ~1-2 hoursNot explicitly stated~1-2 hours
Temperature Room Temperature to 95-100°C25°CElevated (e.g., 80-90°C)
Pressure 15-20 bar (for hydrogenation)AtmosphericAtmospheric
Reported Yield ~95%[1]~93%High (exact % for this specific product not found, but generally high for nitro reduction)
Safety Considerations Handling of flammable H₂ gas and pyrophoric catalystHydrazine is toxic and a suspected carcinogenGenerates SO₂ gas, which is toxic and corrosive
Scalability Well-established for industrial scaleScalable, but safety measures for hydrazine are criticalScalable, with considerations for waste disposal
Cost-Effectiveness Initial catalyst cost can be high, but it can be recycledHydrazine hydrate is relatively inexpensiveSodium dithionite is an economical reducing agent[1]

Experimental Workflow Overview

The general workflow for the synthesis and analysis of this compound via the reduction of a nitro or nitroso precursor is depicted in the following diagram. This process highlights the key stages from the initial reaction setup to the final characterization of the product.

Synthesis_Workflow cluster_0 Synthesis Stage cluster_1 Purification & Analysis Stage start Start: 4,6-Diamino-5-nitro(so)pyrimidine reaction Reduction Reaction (Catalytic Hydrogenation / Hydrazine Hydrate / Sodium Dithionite) start->reaction workup Reaction Work-up (Filtration, Extraction) reaction->workup purification Purification (Recrystallization) workup->purification analysis Characterization (NMR, IR, MS) purification->analysis product Final Product: This compound analysis->product

A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following are representative experimental protocols for the three benchmarked synthesis methods. These protocols are based on published procedures and provide a detailed methodology for each key experiment.

Method 1: Catalytic Hydrogenation

This method involves the reduction of 4,6-diamino-5-nitrosopyrimidine using hydrogen gas in the presence of a palladium on carbon catalyst.

Experimental Protocol:

  • In a suitable autoclave, suspend 4,6-diamino-5-nitrosopyrimidine in methanol.

  • Add 5% palladium on carbon catalyst to the suspension.

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen to 15-20 bar.

  • Stir the reaction mixture vigorously at room temperature. The temperature may be raised to 95-100°C to ensure complete reaction.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with nitrogen.

  • Filter the reaction mixture to remove the palladium on carbon catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product is often used without further purification.

Method 2: Reduction with Hydrazine Hydrate

This method utilizes hydrazine hydrate as the reducing agent to convert 4,6-diamino-5-nitropyrimidine to the desired triamine.

Experimental Protocol:

  • To a solution of 4,6-diamino-5-nitropyrimidine in ethanol, add hydrazine hydrate.

  • The reaction mixture is typically stirred at room temperature (25°C).

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product may precipitate from the solution.

  • The precipitated product is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to afford this compound.

Method 3: Reduction with Sodium Dithionite

This method employs the readily available and economical reducing agent, sodium dithionite, for the reduction of 4,6-diamino-5-nitropyrimidine.

Experimental Protocol:

  • Suspend 4,6-diamino-5-nitropyrimidine in hot water (e.g., 80-90°C) in a reaction vessel equipped with a stirrer.

  • Slowly add solid sodium dithionite in portions to the stirred suspension. The reaction is exothermic, and the temperature should be monitored.

  • Continue stirring at an elevated temperature for a period of time (e.g., 1-2 hours) until the reaction is complete, as indicated by TLC.

  • Cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the precipitated this compound by filtration.

  • Wash the product with cold water and then with a small amount of ethanol.

  • Dry the product under vacuum.

Conclusion

The choice of synthetic method for this compound depends on the specific requirements of the researcher or organization. Catalytic hydrogenation offers a very high yield and a clean reaction profile, making it suitable for large-scale production where the initial investment in equipment and catalyst can be justified. Hydrazine hydrate reduction also provides a high yield under mild conditions, though the toxicity of hydrazine necessitates stringent safety protocols. Sodium dithionite reduction presents an economical and straightforward option, particularly for laboratory-scale synthesis, with the caveat of managing sulfur-containing byproducts. By carefully considering the trade-offs between yield, reaction conditions, safety, and cost, an optimal synthetic strategy can be selected.

References

Comparative Analysis of the Reactivity of Aminopyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the chemical reactivity of aminopyrimidines is crucial for the synthesis of novel compounds and the development of new therapeutic agents. This guide provides a comparative analysis of the reactivity of various aminopyrimidines, supported by experimental data from the literature. The focus is on two key reaction types: the Biginelli reaction for the synthesis of dihydropyrimidines and nucleophilic aromatic substitution (SNAr) on chloro-substituted aminopyrimidines.

The reactivity of the aminopyrimidine core is significantly influenced by the position of the amino group and the nature of other substituents on the pyrimidine ring. These factors dictate the electron density of the ring and the susceptibility of different positions to nucleophilic or electrophilic attack. This guide summarizes quantitative data on reaction yields and acidity constants (pKa) to provide a framework for predicting and understanding the chemical behavior of this important class of heterocyclic compounds.

Reactivity in the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides access to a wide range of functionalized 2-amino-3,4-dihydropyrimidines. The reaction involves the condensation of an aldehyde, a β-dicarbonyl compound, and guanidine. The yield of the reaction is a good indicator of the relative reactivity of the starting materials. Below is a summary of yields for the microwave-assisted Biginelli reaction with various substituted aldehydes and β-dicarbonyl compounds.[1][2]

Aldehyde (ArCHO)β-Dicarbonyl CompoundProduct Yield (%)
BenzaldehydeEthyl acetoacetate70
4-ChlorobenzaldehydeEthyl acetoacetate91
4-MethylbenzaldehydeEthyl acetoacetate75
4-MethoxybenzaldehydeEthyl acetoacetate68
2-NaphthaldehydeEthyl acetoacetate85
BenzaldehydeAcetylacetone72
4-ChlorobenzaldehydeAcetylacetone88
BenzaldehydeBenzoylacetone65

Analysis of Reactivity: The data suggests that electron-withdrawing groups on the aromatic aldehyde, such as a 4-chloro substituent, can lead to higher yields in the Biginelli reaction.[1][2] This is likely due to the increased electrophilicity of the aldehyde carbonyl carbon, which facilitates the initial condensation step with the β-dicarbonyl compound. Conversely, electron-donating groups, such as a 4-methoxy group, can slightly decrease the yield. The nature of the β-dicarbonyl compound also influences the reaction outcome.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of aminopyrimidines, particularly those bearing halogen substituents. The reaction of 2-amino-4,6-dichloropyrimidine with various amines provides a platform to compare the nucleophilicity of the incoming amine and the reactivity of the dichlorinated pyrimidine core. The following table summarizes the yields for the synthesis of 2-amino-4-substituted-aminopyrimidine derivatives.[3][4][5]

Nucleophilic AmineProduct Yield (%)
Aniline82
4-Methoxyaniline85
4-Chloroaniline78
Piperidine88
Morpholine86
N-Methylpiperazine90

Analysis of Reactivity: The yields of the SNAr reaction are generally high, indicating the high reactivity of 2-amino-4,6-dichloropyrimidine towards nucleophilic attack. The electron-deficient nature of the pyrimidine ring, further activated by the two chloro substituents, facilitates the addition-elimination mechanism. The nucleophilicity of the amine plays a role, with aliphatic secondary amines like piperidine and N-methylpiperazine generally giving slightly higher yields than aromatic amines.

Electronic Properties: Acidity of the Amino Group

The acidity (pKa) of the exocyclic amino group is a fundamental parameter that reflects the electron density of the pyrimidine ring and the availability of the lone pair of electrons on the amino nitrogen. A lower pKa indicates a more acidic amino group, which corresponds to a less basic and less nucleophilic amine. The following table presents the pKa values for the amino group of various aminopyridines and aminopyrimidines.[2]

CompoundpKa of -NH2
2-Aminopyridine31.8
3-Aminopyridine32.5
4-Aminopyridine34.0
2-Aminopyrimidine30.5
4-Aminopyrimidine32.7
5-Aminopyrimidine31.2

Analysis of Electronic Effects: The position of the nitrogen atoms within the heterocyclic ring has a significant impact on the acidity of the amino group.[2] For instance, 2-aminopyrimidine is more acidic (lower pKa) than its pyridine analogue, 2-aminopyridine, due to the electron-withdrawing effect of the second ring nitrogen. Within the aminopyrimidine series, the 2-amino isomer is the most acidic, indicating a greater delocalization of the lone pair of the amino group into the electron-deficient ring. This reduced electron density on the exocyclic nitrogen can influence its nucleophilicity in certain reactions.

Experimental Protocols

General Procedure for Microwave-Assisted Biginelli Reaction[1][2]

A mixture of the aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), and guanidine hydrochloride (2 mmol) in ethanol (5 mL) is placed in a microwave process vial. The reaction is subjected to microwave irradiation at 120 °C for 10-15 minutes. After cooling, cold water is added to the reaction mixture, and the resulting solid product is collected by filtration. The crude product can be further purified by trituration or recrystallization from a suitable solvent.

General Procedure for Nucleophilic Aromatic Substitution on 2-Amino-4,6-dichloropyrimidine[3][4][5]

To a solution of 2-amino-4,6-dichloropyrimidine (1 mmol) in a suitable solvent such as ethanol or DMF, is added the amine nucleophile (1.1-1.5 equivalents) and a base such as triethylamine or diisopropylethylamine (1.5-2.0 equivalents). The reaction mixture is stirred at a temperature ranging from room temperature to 80-90 °C for 3 to 14 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The crude product is then purified by column chromatography on silica gel.

Visualizations

Biginelli_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification Aldehyde Aldehyde Mix Mix in Ethanol Aldehyde->Mix BetaDicarbonyl β-Dicarbonyl BetaDicarbonyl->Mix Guanidine Guanidine Guanidine->Mix Microwave Microwave Irradiation (120°C, 10-15 min) Mix->Microwave Precipitate Precipitate with Water Microwave->Precipitate Filter Filter Precipitate->Filter Purify Recrystallize/Triturate Filter->Purify Product 2-Aminodihydropyrimidine Purify->Product

Caption: Workflow for the microwave-assisted Biginelli reaction.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

A Comparative Guide to Validating the Purity of Synthesized Pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pyrimidine-4,5,6-triamine, a crucial building block in the synthesis of numerous pharmacologically active compounds, is paramount to ensure the safety and efficacy of the final drug product. This guide provides an objective comparison of key analytical techniques for validating the purity of synthesized this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

A multi-pronged approach employing various analytical techniques is essential for a comprehensive assessment of this compound purity. Each method offers distinct advantages in terms of sensitivity, specificity, and the type of information it provides. The following table summarizes the performance of commonly used analytical techniques.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitationsTypical Purity Specification
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, detection and quantification of impurities.High sensitivity, robust, and reproducible.Requires reference standards for impurity identification.>98%
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity is directly proportional to the number of nuclei.Absolute purity determination without a specific reference standard of the analyte.Highly accurate and precise, provides structural information.Lower sensitivity compared to HPLC, requires a certified internal standard.>98%
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation, identification of impurities based on mass.High sensitivity and specificity, excellent for impurity identification.Quantification can be challenging without isotopic standards.Confirms molecular identity
Elemental Analysis Determines the percentage composition of C, H, N, and other elements.Confirms the elemental composition of the bulk material.Provides fundamental information about the compound's composition.Does not detect impurities with the same elemental composition.Within ±0.4% of theoretical values

Experimental Protocols

Detailed methodologies are critical for achieving reliable and reproducible results. Below are representative protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine analysis of this compound purity and the quantification of related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common choice for separating polar compounds like aminopyrimidines.

  • Mobile Phase: A gradient elution is often employed to separate a wide range of impurities. A typical mobile phase could consist of:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile with 0.1% formic acid. For Mass Spectrometry (MS) compatible methods, formic acid is preferred over phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from the UV spectrum of this compound (typically around 254 nm).

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for determining the absolute purity of this compound without the need for a specific reference standard of the analyte itself. It relies on a certified internal standard.

  • Instrumentation: An NMR spectrometer with a field strength of 400 MHz or higher.

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a resonance signal that does not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent.

    • Ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate quantification.

  • Purity Calculation: The purity of the sample is calculated using the following formula:

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Mass Spectrometry (MS)

MS is primarily used for the confirmation of the molecular weight of the synthesized this compound and for the identification of potential impurities.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules like this compound.

  • Analysis Mode:

    • Full Scan: To determine the molecular weight of the main component and detect the presence of any impurities.

    • Tandem MS (MS/MS): To fragment ions of interest and obtain structural information for impurity identification.

  • Sample Preparation: The sample is typically prepared as for HPLC analysis and infused directly into the mass spectrometer or analyzed via LC-MS.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak corresponding to this compound (C₄H₇N₅, MW: 125.13 g/mol )[2] and any other peaks that may indicate the presence of impurities.

Elemental Analysis

This technique provides the percentage of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values for this compound.

  • Instrumentation: An elemental analyzer.

  • Sample Preparation: A small, accurately weighed amount of the dried sample is required.

  • Analysis: The sample is combusted in a furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Data Comparison: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of this compound (C: 38.39%, H: 5.64%, N: 55.97%). A close agreement (typically within ±0.4%) supports the identity and purity of the compound.

Visualizing the Workflow and Relationships

The following diagrams illustrate the logical workflow for purity validation and the relationship between the different analytical techniques.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity Comprehensive Purity Validation cluster_decision Final Assessment cluster_outcome Outcome Synthesis Synthesis of this compound Initial_Purification Initial Purification (e.g., Recrystallization) Synthesis->Initial_Purification TLC Thin Layer Chromatography (Qualitative Check) Initial_Purification->TLC HPLC HPLC (Quantitative Purity) TLC->HPLC Decision Purity Meets Specification? HPLC->Decision qNMR qNMR (Absolute Purity) qNMR->Decision MS Mass Spectrometry (Impurity ID) MS->Decision EA Elemental Analysis (Compositional Purity) EA->Decision Pass Release for Further Use Decision->Pass Yes Fail Further Purification or Re-synthesis Decision->Fail No

Workflow for Purity Validation of this compound.

Technique_Relationship center This compound Purity Assessment HPLC HPLC (Separation & Quantification) center->HPLC Provides quantitative purity qNMR qNMR (Absolute Quantification & Structure) center->qNMR Provides absolute purity MS Mass Spectrometry (Identification & Structure) center->MS Confirms identity & impurities EA Elemental Analysis (Elemental Composition) center->EA Confirms elemental formula HPLC->MS LC-MS for impurity ID qNMR->HPLC Orthogonal validation

Relationship Between Analytical Techniques.

Common Impurities

The nature of impurities in synthesized this compound is highly dependent on the synthetic route employed. However, common impurities may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted compounds from intermediate steps.

  • By-products: Resulting from side reactions, such as over-amination or degradation products.

  • Residual solvents: Solvents used during the synthesis and purification process.

A thorough understanding of the synthetic pathway is crucial for anticipating and identifying potential impurities. Techniques like LC-MS are particularly valuable for identifying unknown impurities by providing molecular weight and fragmentation data, which can be used to deduce their structures.

Conclusion

Validating the purity of synthesized this compound requires a comprehensive analytical strategy. While HPLC is a robust method for routine purity assessment, it is best complemented by orthogonal techniques such as qNMR for absolute purity determination and mass spectrometry for impurity identification. Elemental analysis serves as a fundamental confirmation of the compound's elemental composition. By employing a combination of these methods, researchers and drug development professionals can ensure the high quality and reliability of this critical synthetic intermediate, ultimately contributing to the development of safe and effective pharmaceuticals.

References

A Comparative Guide to Computational Models for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational models applied to the study of pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to a lack of specific comparative studies on pyrimidine-4,5,6-triamine, this guide focuses on prevalent computational methods used for structurally related pyrimidine compounds. The information presented here, including experimental data, is drawn from studies on various pyrimidine derivatives and serves as a representative guide to the application and performance of these computational models.

Introduction to Computational Modeling of Pyrimidines

Computational modeling has become an indispensable tool in the research and development of pyrimidine-based therapeutic agents. These in silico methods allow for the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of novel compounds with desired biological activities. The primary computational models employed for pyrimidine derivatives include Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis. Each of these models offers unique insights into the behavior of pyrimidine compounds at the molecular level.

Comparison of Computational Models

The selection of a computational model is contingent on the specific research question being addressed. DFT is often employed for detailed electronic structure analysis and reaction mechanism studies. Molecular docking is invaluable for predicting the binding orientation of a ligand to its protein target. QSAR models are statistical tools used to predict the biological activity of new compounds based on their physicochemical properties.

Computational ModelApplicationTypical OutputsKey Performance Metrics
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of molecular geometries, and electronic properties.[1][2][3][4][5]Optimized molecular structures, reaction energies, HOMO-LUMO energy gaps, and molecular electrostatic potential surfaces.[2][3]Accuracy of predicted energies and geometries compared to experimental data or higher-level computations.
Molecular Docking Prediction of binding modes and affinities of ligands to target macromolecules.[6][7][8][9][10][11]Binding energy/score, ligand-receptor interactions (e.g., hydrogen bonds), and docked poses.[7]Root Mean Square Deviation (RMSD) from crystallographic poses, and correlation of docking scores with experimental binding affinities.
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity based on molecular descriptors.[12][13][14][15][16]Statistical models (e.g., MLR, ANN), correlation coefficients (R²), and predictive power (Q²).[12][13][14]Internal and external validation statistics (R², Q², pred_r²).[13][15][16]

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of computational studies. Below are representative protocols for the key computational models discussed.

Density Functional Theory (DFT) Protocol

A typical DFT study on a pyrimidine derivative involves the following steps:

  • Structure Optimization: The initial geometry of the molecule is optimized using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).

  • Property Calculation: Various electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and atomic charges are calculated.

  • Reaction Pathway Analysis: For reaction mechanism studies, transition states are located and verified (one imaginary frequency). Intrinsic Reaction Coordinate (IRC) calculations are then performed to connect the transition state to the reactants and products.

Diagram of a General DFT Workflow

DFT_Workflow Start Initial Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq TS_Search Transition State Search (for reaction mechanisms) Opt->TS_Search Verify Verify Minimum (Zero Imaginary Frequencies) Freq->Verify Verify_TS Verify Transition State (One Imaginary Frequency) Freq->Verify_TS Verify->Opt Not a minimum Properties Calculate Electronic Properties (HOMO, LUMO, MEP) Verify->Properties Is a minimum TS_Search->Freq Verify_TS->TS_Search Not a TS IRC Intrinsic Reaction Coordinate (IRC) Calculation Verify_TS->IRC Is a TS End Final Results IRC->End Properties->End Docking_Workflow PDB Protein Structure (PDB) Receptor_Prep Receptor Preparation (Remove water, add hydrogens) PDB->Receptor_Prep Ligand_Prep Ligand Preparation (3D structure, energy minimization) Docking Perform Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking Grid Define Binding Site (Grid Box Generation) Receptor_Prep->Grid Grid->Docking Analysis Analyze Docked Poses (Scoring and Interaction Analysis) Docking->Analysis Result Predicted Binding Mode and Affinity Analysis->Result QSAR_Workflow Data Dataset of Pyrimidine Derivatives and Biological Activities Descriptors Calculate Molecular Descriptors Data->Descriptors Split Split Data into Training and Test Sets Descriptors->Split Train_Set Training Set Split->Train_Set Test_Set Test Set Split->Test_Set Model Build QSAR Model (e.g., MLR, ANN) Train_Set->Model Validation Model Validation (Internal and External) Test_Set->Validation Model->Validation AD Define Applicability Domain Validation->AD Final_Model Validated QSAR Model AD->Final_Model

References

Assessing the Novelty of a New Pyrimidine-4,5,6-triamine Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the novelty of a new pyrimidine-4,5,6-triamine derivative, herein referred to as Compound X . By comparing its potential biological activities with existing compounds sharing a similar structural scaffold, this document aims to facilitate an objective evaluation of its therapeutic potential. The primary focus will be on two well-established target classes for pyrimidine derivatives: dihydrofolate reductase (DHFR) and protein kinases, both critical in cancer therapy.

Comparative Analysis of Biological Activity

To establish the novelty of Compound X, its performance should be benchmarked against known inhibitors with similar core structures. The following tables summarize key performance indicators for established diaminopyrimidine and triaminopyrimidine derivatives targeting DHFR and protein kinases.

Dihydrofolate Reductase (DHFR) Inhibitors

The pyrimidine core is a classic pharmacophore for DHFR inhibitors, exemplified by the widely used antifolate drug, methotrexate. The novelty of Compound X as a DHFR inhibitor can be assessed by comparing its inhibitory concentration (IC50) against both human and pathogenic DHFR enzymes, as well as its in vitro cytotoxicity against relevant cancer cell lines.

Compound ClassSpecific CompoundTargetIC50 (nM)Cell LineCytotoxicity (GI50/IC50)Reference
Diaminopyrimidines TrimethoprimE. coli DHFR-E. coli-[1][2]
5-(substituted benzyl)-2,4-diaminopyrimidinesE. coli DHFRVariesE. coliVaries[1]
N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acidhuman DHFR66CCRF-CEMPotent[3]
Triaminopyrimidines CK-1-41 analogue (AE-2-48)Caspase-1 (allosteric)13--[4]
Thienopyrimidines 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine (Compound 4)human TS & DHFRTS: 40, DHFR: 20--[5]
Pyrido[3,2-d]pyrimidines 2,4-diamino-6-substituted pyrido[3,2-d]pyrimidine (Compound 5k)rhDHFR200-1000Various0.07-23 µM[6]
Protein Kinase Inhibitors

The pyrimidine scaffold is also a privileged structure for developing protein kinase inhibitors. The selectivity and potency of Compound X against specific kinases are critical determinants of its novelty and potential therapeutic window.

Compound ClassSpecific CompoundTarget KinaseIC50 (nM)Cell LineCytotoxicity (IC50)Reference
Pyrimidine-4,6-diamines Compound 11eJAK32.1--[7]
Pyrazolo[3,4-d]pyrimidines 1-(3-(3-amino-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino)phenyl)-3-(3-chloro-4-fluorophenyl)ureaCK178--[8]
Compound 51BRK/PTK6Low nMMDA-MB-231, BT-20-[9]
Pyrimido[4,5-b]indoles -BRK/PTK6---[9]

Experimental Protocols

To ensure a robust and reproducible assessment of Compound X, standardized experimental protocols are essential. The following sections detail common methodologies for evaluating the key biological activities discussed above.

DHFR Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Compound X against dihydrofolate reductase.

Principle: The enzymatic activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Recombinant human DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • Compound X and reference inhibitors (e.g., methotrexate)

  • 96-well UV-transparent microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of Compound X and the reference inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, DHFR enzyme, and NADPH.

  • Add the test compounds or vehicle control to the respective wells.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding DHF to all wells.

  • Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes) using a microplate reader.

  • Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Compound X against a specific protein kinase.

Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate. This can be achieved through various methods, such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

Materials:

  • Recombinant target kinase

  • Specific peptide or protein substrate

  • ATP

  • Assay buffer (specific to the kinase)

  • Compound X and reference inhibitors (e.g., staurosporine or a known selective inhibitor)

  • Detection reagents (depending on the assay format)

  • 96- or 384-well plates

  • Plate reader (appropriate for the detection method)

Procedure (Example using a luminescence-based assay):

  • Prepare serial dilutions of Compound X and the reference inhibitor.

  • In a white, opaque 96-well plate, add the kinase, substrate, and assay buffer.

  • Add the test compounds or vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration.

  • Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®). The amount of luminescence is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value as described for the DHFR assay.

Cell Proliferation (Cytotoxicity) Assay

Objective: To evaluate the effect of Compound X on the growth of cancer cell lines.

Principle: The number of viable cells after treatment with the compound is quantified. Common methods include MTT, MTS, or resazurin-based assays, which measure metabolic activity, or direct cell counting.

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • Compound X and a reference cytotoxic drug (e.g., doxorubicin)

  • MTT or other viability reagent

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure (MTT Assay):

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of Compound X or the reference drug for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

  • Determine the GI50 or IC50 value, representing the concentration that causes 50% growth inhibition or is cytotoxic to 50% of the cells, respectively.

Visualization of Key Pathways and Workflows

Understanding the molecular context in which Compound X may act is crucial. The following diagrams, generated using Graphviz, illustrate the dihydrofolate reductase pathway and a general experimental workflow for assessing a novel compound.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Thymidylate_Synthase Thymidylate Synthase THF->Thymidylate_Synthase NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP CompoundX Compound X (Antifolate) CompoundX->DHFR Inhibition dTMP dTMP Thymidylate_Synthase->dTMP dUMP dUMP dUMP->Thymidylate_Synthase DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis

Caption: Dihydrofolate Reductase (DHFR) Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Identification Hypothesized Target (e.g., DHFR, Kinase) Biochemical_Assay Biochemical Assays (DHFR/Kinase Inhibition) Target_Identification->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Cytotoxicity, Target Engagement) Biochemical_Assay->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Cell_Based_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Lead_Optimization->PK_PD Efficacy_Models Animal Efficacy Models (e.g., Xenografts) PK_PD->Efficacy_Models Toxicity Toxicology Studies Efficacy_Models->Toxicity

Caption: General Experimental Workflow for Novel Compound Assessment.

Conclusion

The novelty of a new this compound derivative, Compound X, is a multifaceted assessment that relies on rigorous, comparative experimental data. By evaluating its inhibitory potency and selectivity against relevant targets like DHFR and protein kinases, and comparing these results with established compounds, a clear picture of its potential advantages can be formed. A superior potency, a novel selectivity profile, improved pharmacokinetic properties, or efficacy in resistant models would all constitute significant novelty. The experimental protocols and workflows provided in this guide offer a standardized approach to generating the necessary data for a comprehensive and objective evaluation.

References

Safety Operating Guide

Prudent Disposal of Pyrimidine-4,5,6-triamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of pyrimidine-4,5,6-triamine is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical structure, this compound should be handled as a potentially hazardous substance. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[1][2] If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator may be necessary.[1]

In the event of a spill, immediately clean it up while observing all safety precautions. Sweep up or absorb the material and place it into a suitable, clean, dry, and closed container for disposal.[1] Avoid generating dusty conditions and ensure adequate ventilation.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal program.

  • Waste Identification and Collection:

    • Treat all waste containing this compound, including contaminated materials like gloves, wipes, and weighing papers, as hazardous waste.

    • Collect solid waste in a designated, compatible, and properly sealed hazardous waste container.[3] For solutions, use a dedicated and leak-proof container.

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[4][5]

    • The label must include the full chemical name: "Waste this compound."

    • Indicate the approximate quantity or concentration of the waste.

    • Include the date when the waste was first added to the container.

    • Provide the name of the principal investigator and the laboratory location.

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area within the laboratory.

    • This area should be cool, dry, and well-ventilated, away from incompatible materials.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a certified chemical waste disposal company to arrange for collection and disposal.[3]

    • Do not attempt to transport hazardous waste outside of the laboratory; this should be handled by trained EHS personnel.[5]

  • Empty Container Disposal:

    • Any container that held this compound must be triple-rinsed with a suitable solvent.[5]

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[5]

    • After triple-rinsing and allowing the container to air-dry, and with all labels defaced or removed, the container may potentially be disposed of as regular trash, but institutional policies may vary and should be confirmed.[5]

Quantitative Data Summary

No specific quantitative data for the disposal of this compound was found in the available resources. The following table provides a general framework for the information that would be necessary for a complete disposal profile. Researchers should consult their EHS department to determine if any of these values have been established for analogous compounds at their institution.

ParameterValueSource
EPA Hazardous Waste Code Not DeterminedConsult EHS
Recommended Neutralizing Agents Not DeterminedConsult EHS
Concentration Limits for Drain Disposal Not PermittedGeneral Best Practice
Incineration Temperature Not DeterminedConsult EHS

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate Personal Protective Equipment (PPE) start->ppe collect_waste Collect Waste in a Designated, Labeled Hazardous Waste Container ppe->collect_waste is_container_full Is Container Full or Ready for Disposal? collect_waste->is_container_full is_container_full->collect_waste No seal_container Securely Seal and Finalize Container Label is_container_full->seal_container Yes store_waste Store in a Designated Secure Accumulation Area seal_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Waste Properly Disposed contact_ehs->end

References

Personal protective equipment for handling pyrimidine-4,5,6-triamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of pyrimidine-4,5,6-triamine (CAS No. 118-70-7). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE) Requirements

Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationsRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes, dust, and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.Prevents skin contact and absorption.
Body Protection Laboratory coat, closed at the front. For larger quantities or risk of significant exposure, a chemical-resistant apron or suit is recommended.Minimizes skin exposure to spills and contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or dust is generated, a NIOSH-approved respirator with appropriate cartridges is necessary.Prevents inhalation of harmful dust or vapors.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for safety.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is available and operational.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Designate a specific area for handling this compound to contain any potential spills.

2. Donning PPE:

  • The following diagram illustrates the correct sequence for putting on PPE to ensure maximum protection.

PPE_Donning_Workflow cluster_donning PPE Donning Sequence Lab_Coat 1. Lab Coat Respirator 2. Respirator (if required) Lab_Coat->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves (over cuffs) Goggles->Gloves

PPE Donning Workflow

3. Handling the Chemical:

  • Always handle this compound within a chemical fume hood to minimize inhalation exposure.

  • Avoid the generation of dust. If the compound is a solid, handle it carefully.

  • Use compatible tools and equipment (e.g., spatulas, glassware) that have been cleaned and dried.

4. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

The following diagram outlines the immediate steps to take in case of accidental skin contact.

Emergency_Response_Skin_Contact cluster_emergency Emergency: Skin Contact Exposure Skin Contact Occurs Remove_Clothing Remove Contaminated Clothing Exposure->Remove_Clothing Flush_Skin Flush with Water (15 min) Remove_Clothing->Flush_Skin Seek_Medical_Attention Seek Medical Attention Flush_Skin->Seek_Medical_Attention

Emergency Response for Skin Contact

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All waste containing this compound, including unused product, contaminated PPE (gloves, lab coats), and cleaning materials, must be treated as hazardous waste.

  • Collect this waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

2. Container Labeling:

  • The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.

  • Ensure secondary containment is used to capture any potential leaks.

4. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety department. Always follow your local and institutional regulations for chemical handling and disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
pyrimidine-4,5,6-triamine
Reactant of Route 2
pyrimidine-4,5,6-triamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.